Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-5(9(11)12)4(8-7-3)6(10)13-2/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGRKMJIBFUENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181582 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27116-86-5 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027116865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," frequently incorporated into the design of novel therapeutic agents across a wide range of disease areas. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties.[1][2][3] This guide focuses on a specific, functionally rich derivative: Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate. We will delve into its synthesis, physicochemical properties, and explore its potential as a valuable building block in drug discovery programs.
Core Compound Analysis: From Carboxylic Acid Precursor to Methyl Ester
The direct precursor to our target compound is 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Understanding the properties of this starting material is crucial for the successful synthesis and purification of its methyl ester derivative.
Physicochemical Properties of the Starting Material
| Property | Value | Source |
| Compound Name | 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid | [4] |
| CAS Number | 5334-38-3 | [4] |
| Molecular Formula | C₅H₅N₃O₄ | [4] |
| Molecular Weight | 171.11 g/mol | [4] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most readily achieved through the esterification of its carboxylic acid precursor. The following protocol is a standard and reliable method for this transformation.
Principle of the Reaction
The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a well-established and widely used reaction in organic synthesis. In this case, the carboxylic acid group of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is converted to a methyl ester using methanol, typically with a strong acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
Experimental Workflow Diagram
Caption: Reaction workflow for the synthesis of the target compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Predicted Physicochemical and Spectral Properties
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Appearance | Likely a white to pale yellow solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| ¹H NMR | - A singlet for the methyl group on the pyrazole ring (C5-CH₃) around δ 2.3-2.7 ppm.- A singlet for the methyl group of the ester (-OCH₃) around δ 3.8-4.0 ppm.- A singlet for the pyrazole ring proton (NH) at a downfield chemical shift, potentially >10 ppm, which may be broad. |
| ¹³C NMR | - A signal for the methyl carbon on the pyrazole ring around δ 10-15 ppm.- A signal for the ester methyl carbon around δ 52-55 ppm.- Signals for the pyrazole ring carbons, with the carbon bearing the nitro group (C4) being significantly deshielded.- A signal for the ester carbonyl carbon around δ 160-165 ppm. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹.- Strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- An N-H stretching band for the pyrazole ring proton around 3100-3300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 185.0437. |
Potential Applications in Drug Discovery and Development
The structural motifs present in this compound make it a highly attractive starting point for the synthesis of a diverse library of compounds with potential therapeutic applications.
The Role of the Pyrazole Core
The pyrazole nucleus is a well-established pharmacophore. Its derivatives have been successfully developed into drugs for a variety of conditions.[5] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.
Functional Group Handles for Derivatization
The ester and nitro groups of this compound serve as versatile chemical handles for further modification:
-
The Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a library of amides. This is a common strategy in medicinal chemistry to explore the chemical space around a core scaffold and optimize properties like potency, selectivity, and pharmacokinetics.
-
The Nitro Group: The nitro group can be reduced to an amine. This introduces a new basic center into the molecule and a nucleophilic site that can be further derivatized, for example, through acylation or sulfonylation. The introduction of an amino group can significantly alter the biological activity of the parent molecule. For instance, the reduction of a nitro group is a key step in the synthesis of Sildenafil.[6]
Potential Therapeutic Areas
Given the broad spectrum of activity of pyrazole derivatives, compounds derived from this compound could be investigated for a number of therapeutic applications, including:
-
Anti-inflammatory agents: Many pyrazole-containing compounds are known to be potent inhibitors of enzymes involved in the inflammatory cascade.[2]
-
Anticancer agents: The pyrazole scaffold is present in several approved and investigational anticancer drugs.[1]
-
Antimicrobial agents: Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[3]
Conclusion
This compound is a valuable, yet underexplored, chemical entity. Its straightforward synthesis from its corresponding carboxylic acid, combined with the presence of multiple functional groups amenable to further chemical modification, makes it an attractive building block for medicinal chemists. The proven track record of the pyrazole scaffold in successful drug discovery programs suggests that derivatives of this compound hold significant promise for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of libraries based on this core structure is highly warranted.
References
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5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid hydrazide. PubChem. Retrieved from [Link]
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1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]
- Fazli, A., Nadeem, H., Imran, M., Naz, S., Ihsan-ul-Haq, M., Muhammad, N., Hayat, A., & Islam, M. S. (2022). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 549-560.
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. (2022).
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3-Methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-1-phenyl-1H-pyrazole. mzCloud. Retrieved from [Link]
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- Sharma, A., & Kumar, V. (2014). Current status of pyrazole and its biological activities. International Journal of Pharmaceutical Sciences and Research, 5(6), 2154.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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5-methyl-3-nitro-1H-pyrazole. PubChem. Retrieved from [Link]
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Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. Retrieved from [Link]
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Methyl 1H-pyrazole-3-carboxylate. PubChem. Retrieved from [Link]
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methyl 4-nitro-1H-pyrazole-5-carboxylate. PubChem. Retrieved from [Link]
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1H-Pyrazole-5-carboxylic acid, 3-nitro-, methyl ester. SpectraBase. Retrieved from [Link]
- Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2014).
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1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]
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Methyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate. PubChem. Retrieved from [Link]
- Saadon, K. E., Taha, N. M., Mahmoud, N. A., Elhagali, G. A., & Ragab, A. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 19(11), 4819-4836.
- Patel, R. V., Patel, P. K., Kumari, P., & Rajani, D. P. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 45-56.
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Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate chemical structure and IUPAC name
An In-Depth Technical Guide to Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of this compound, a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Pyrazole derivatives are recognized as "biologically privileged" scaffolds due to their prevalence in numerous FDA-approved drugs and bioactive molecules.[1][2][3] This document details the compound's chemical structure, IUPAC nomenclature, and physicochemical properties. It presents a robust, field-proven synthetic protocol derived from established esterification methods, complete with a discussion of the underlying chemical principles. Furthermore, the guide outlines a self-validating characterization workflow using modern spectroscopic techniques and provides predicted data to aid in structural elucidation. A critical analysis of the compound's chemical reactivity is included, with a focus on high-value transformations such as the reduction of the nitro group to create versatile synthetic intermediates. Finally, the guide explores the broader applications of this and related nitropyrazoles as key building blocks in the development of novel therapeutics and advanced materials.
Compound Identification and Physicochemical Properties
IUPAC Name and Tautomerism
The formal IUPAC name for the compound is This compound .
Like many N-unsubstituted pyrazoles, this molecule can exist in tautomeric forms due to the migration of the proton between the two nitrogen atoms of the pyrazole ring. While the 1H-tautomer is generally predominant, the specific equilibrium can be influenced by the solvent and solid-state packing forces. For the purposes of this guide, we will refer to the 1H-tautomer as depicted.
Chemical Structure
The chemical structure consists of a five-membered pyrazole ring substituted at the C3, C4, and C5 positions. A methyl carboxylate group (-COOCH₃) is located at C3, a nitro group (-NO₂) at C4, and a methyl group (-CH₃) at C5. The nitrogen at position 1 bears a hydrogen atom.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes key computed and experimental data for the parent carboxylic acid, as data for the methyl ester is not widely published. The properties of the ester can be inferred to be similar, with increased lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ (for parent acid) | [4] |
| Molecular Weight | 171.11 g/mol (for parent acid) | [4] |
| CAS Number | 5334-38-3 (for parent acid) | [4] |
| Appearance | White to light yellow solid (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | N/A |
Synthesis and Purification
Rationale for Synthetic Strategy
The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. The Fischer esterification (acid-catalyzed reaction with alcohol) is often slow for heteroaromatic carboxylic acids. A more robust method utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate in situ. This intermediate is then rapidly and irreversibly trapped by methanol to yield the desired methyl ester. This method avoids harsh acidic conditions that could potentially degrade the nitro-pyrazole core and typically proceeds to completion at moderate temperatures.[5]
Step-by-Step Protocol: Esterification via Acyl Chloride Intermediate
This protocol is adapted from the successful synthesis of a structurally related compound, methyl 4-nitro-1H-pyrazole-3-carboxylate.[5]
Materials:
-
5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Anhydrous Methanol (MeOH, ~10 volumes)
-
Thionyl Chloride (SOCl₂, 1.1 - 1.2 eq)
-
Toluene
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Solvent Addition: Suspend the acid in anhydrous methanol (~8-10 volumes, e.g., 10 mL per gram of acid).
-
Inert Atmosphere: Place the flask under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of thionyl chloride.
-
Reagent Addition: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension over 15-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (18-25 °C). Stir for 12-16 hours (overnight).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl gas.
-
Azeotropic Removal of Water: Add toluene (~2 volumes) to the residue and concentrate again under reduced pressure. Repeat this step twice to ensure complete removal of residual water and HCl.
-
Isolation: The resulting off-white or pale yellow solid is the crude this compound.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Workflow Visualization
Caption: Synthetic workflow for the preparation of the target compound.
Structural Elucidation and Characterization
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are essential.
Predicted Spectroscopic Data
The following data are predicted based on the known spectra of closely related structures, such as 5-methyl-1H-pyrazole-3-carboxylic acid and methyl 4-nitro-1H-pyrazole-3-carboxylate.[5][6][7]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | ~14.5 ppm (s, 1H): Very broad singlet corresponding to the acidic N1-H proton. ~3.9 ppm (s, 3H): Sharp singlet for the methyl ester (-OCH₃) protons. ~2.7 ppm (s, 3H): Singlet for the C5-methyl (-CH₃) protons, shifted downfield by the adjacent nitro group. |
| ¹³C NMR | ~162 ppm: Carbonyl carbon of the ester. ~148 ppm: C5 carbon bearing the methyl group. ~138 ppm: C4 carbon bearing the nitro group. ~135 ppm: C3 carbon bearing the ester group. ~53 ppm: Methyl carbon of the ester. ~14 ppm: Methyl carbon at C5. |
| IR (KBr, cm⁻¹) | ~3200-3000: Broad N-H stretch. ~1730: Strong C=O stretch from the ester carbonyl. ~1550 & ~1350: Strong, characteristic asymmetric and symmetric N-O stretches of the nitro group. ~1600: C=N/C=C ring stretches. |
| Mass Spec (ESI+) | Expected m/z: 186.0564 for [M+H]⁺ (Calculated for C₆H₇N₃O₄). |
Chemical Reactivity and Synthetic Utility
Overview of Nitropyrazole Reactivity
The pyrazole ring is an electron-rich aromatic system, but the presence of the strongly electron-withdrawing nitro and ester groups at the C4 and C3 positions, respectively, significantly modifies its reactivity. These groups deactivate the ring towards electrophilic substitution but activate it for nucleophilic attack. The most synthetically valuable handle on the molecule is the nitro group itself.[8]
Key Transformation: Reduction of the Nitro Group
The conversion of the nitro group to an amino group is a cornerstone transformation in medicinal chemistry, as it introduces a nucleophilic site that can be readily functionalized. This opens the door to a vast array of derivatives through acylation, sulfonylation, alkylation, and other reactions. The synthesis of Sildenafil, for example, relies on the reduction of a nitropyrazole intermediate.[9]
Protocol: Catalytic Hydrogenation
-
Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate.
Reaction Pathway Visualization
Caption: Key reactivity pathway showing reduction and subsequent functionalization.
Applications in Research and Development
The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a highly sought-after scaffold in modern drug discovery. Its unique structural and electronic properties allow it to act as a stable, metabolically robust platform that can engage in various biological interactions, including hydrogen bonding and π-stacking. Marketed drugs containing the pyrazole core include the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the anti-obesity drug Rimonabant.[2][10][11] Pyrazole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3]
Role as a Medicinal Chemistry Building Block
This compound is a highly valuable building block for several reasons:
-
Multiple Functional Handles: It possesses four distinct sites for modification: the N-H (for N-alkylation/arylation), the nitro group (for reduction), the ester (for hydrolysis and amidation), and the C-H of the methyl group (for more complex transformations).
-
Defined Regiochemistry: The substituents are locked in place, allowing for the predictable synthesis of specific isomers, which is critical for structure-activity relationship (SAR) studies.
-
Scaffold Rigidity: The planar, aromatic pyrazole core provides a rigid framework to orient appended functional groups in a defined three-dimensional space for optimal interaction with biological targets.
Safety and Handling
As a nitrated organic compound, this compound should be handled with care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Nitrated compounds can be thermally sensitive or energetic, although simple nitropyrazoles are generally stable.[8] Avoid exposure to high temperatures, shock, or friction. Always consult the material safety data sheet (MSDS) provided by the supplier before handling.
References
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Barraja, P., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4786. [Link]
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Kaur, N., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3247. [Link]
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Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(19), 5969. [Link]
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Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
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Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1931-1952. [Link]
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Dalinger, I. L., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1198-1201. [Link]
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Gevorgyan, A., et al. (2015). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 80(19), 9604-9613. [Link]
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Dalinger, I. L., & Sheremetev, A. B. (2016). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 52(12), 1025-1034. [Link]
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ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]
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An In-depth Technical Guide to 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid and Its Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block, and its derivatives. We will delve into its synthesis, physicochemical properties, and diverse applications, with a particular focus on its relevance in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists working with this class of compounds.
Introduction to 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid
5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 5334-38-3 , is a substituted pyrazole derivative.[1][2][] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, and it is a prevalent scaffold in a vast array of biologically active compounds. The presence of a nitro group (-NO2), a carboxylic acid (-COOH), and a methyl (-CH3) group on the pyrazole core imparts unique chemical reactivity and potential for diverse functionalization, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
The strategic placement of these functional groups allows for modifications to tune the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which are critical for its biological activity. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[4][5]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is essential for its effective use in synthesis and biological studies.
| Property | Value | Source |
| CAS Number | 5334-38-3 | [1][2][] |
| Molecular Formula | C5H5N3O4 | [1][2] |
| Molecular Weight | 171.11 g/mol | [1][2] |
| Density | 1.683 g/cm³ | [6] |
| Boiling Point | 466.2°C at 760 mmHg | [6] |
| Flash Point | 235.8°C | [6] |
| LogP | 0.84770 | [6] |
Spectroscopic Characterization:
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a related compound, 5-Methyl-1H-pyrazole-3-carboxylic acid, in DMSO-d6 shows a broad singlet for the carboxylic acid proton around 12.83 ppm, a singlet for the pyrazole ring proton at 6.43 ppm, and a singlet for the methyl protons at 2.22 ppm.[7] For the nitrated target compound, shifts in these proton signals would be expected due to the electron-withdrawing nature of the nitro group. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm.[8][9]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The carboxyl carbon typically resonates in the range of 165-185 ppm.[8] Aromatic and heterocyclic carbons, as well as the methyl carbon, will have characteristic chemical shifts. For C-nitropyrazoles, the chemical shifts of the carbon atoms are influenced by the position of the nitro group.[10]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹.[8]
-
A strong C=O stretching absorption for the carboxylic acid is expected between 1710 and 1760 cm⁻¹.[8]
-
The N-O stretching vibrations of the nitro group typically appear as two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).
-
Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic Acid and Its Derivatives
The synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives involves a multi-step process, typically starting from a more readily available pyrazole precursor.
Synthesis of the Parent Acid
A common route to substituted pyrazole-3-carboxylic acids involves the oxidation of a corresponding methyl group at the 3-position. For instance, 3,5-dimethylpyrazole can be oxidized using a strong oxidizing agent like potassium permanganate to yield 5-methyl-1H-pyrazole-3-carboxylic acid.[7]
Nitration of the Pyrazole Ring:
The introduction of the nitro group at the 4-position of the pyrazole ring is a key step. This is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the nitrating agent, need to be carefully controlled to achieve regioselective nitration.
Illustrative Synthesis Workflow:
Caption: General synthesis workflow for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Synthesis of Ester Derivatives
Ester derivatives of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid are valuable intermediates for further synthetic transformations and can also exhibit biological activity. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A common and efficient method involves the use of thionyl chloride to first convert the carboxylic acid to its more reactive acid chloride, followed by reaction with the desired alcohol.
Experimental Protocol: Synthesis of Methyl 5-Methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 27116-86-5)
This protocol is adapted from the synthesis of a similar compound, methyl 4-nitro-1H-pyrazole-3-carboxylate.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (10 volumes).
-
Addition of Thionyl Chloride: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl ester.
Synthesis of Amide Derivatives
Amide derivatives are of significant interest in medicinal chemistry due to their ability to form hydrogen bonds and their metabolic stability. The synthesis of amides from 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid can be achieved through several methods, including the use of coupling agents or by first converting the carboxylic acid to an acid chloride.
Experimental Protocol: General Procedure for Amide Synthesis
-
Acid Chloride Formation: To a solution of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in a suitable solvent (e.g., dichloromethane). To this solution, add the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Biological and Pharmacological Significance
Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. The introduction of a nitro group can further enhance the biological activity profile of these compounds.
Antimicrobial Activity
Nitropyrazole derivatives have been reported to exhibit significant antimicrobial activity against a range of bacteria and fungi.[12] The nitro group is a known pharmacophore in several antimicrobial agents, and its presence on the pyrazole scaffold can lead to compounds with potent inhibitory effects on microbial growth. The mechanism of action is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage cellular components.
Cytotoxic and Anticancer Activity
Many pyrazole derivatives have been investigated for their potential as anticancer agents.[13][14] They can exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of the cell cycle, and induction of apoptosis. The specific substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of these compounds. For instance, some substituted pyrazolone derivatives have shown promising cytotoxic activity in brine shrimp lethality bioassays.[13]
Illustrative Signaling Pathway Inhibition:
Caption: Potential mechanism of anticancer activity of pyrazole derivatives.
Conclusion
5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives represent a versatile class of compounds with significant potential in drug discovery and materials science. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes it a compelling area for further research. This guide has provided a foundational understanding of the synthesis, properties, and applications of these compounds, and it is hoped that it will serve as a valuable resource for scientists in the field.
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Introduction: The Strategic Importance of the Nitropyrazole Scaffold
An In-Depth Technical Guide to the Physical and Chemical Properties of Nitropyrazoles
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a foundational scaffold in numerous fields, from pharmaceuticals to materials science.[1] The introduction of one or more nitro (–NO₂) groups onto this ring dramatically alters its electronic landscape and molecular properties, giving rise to the class of compounds known as nitropyrazoles. These compounds have garnered significant attention, primarily as high-performance energetic materials, due to their favorable combination of high density, positive heats of formation, and tunable thermal stability.[2][3]
The energy release from many nitrogen-rich heterocyclic compounds, including nitropyrazoles, stems from their high positive heat of formation rather than the simple oxidation of a carbon backbone, as seen in traditional explosives like TNT.[3] This fundamental difference allows for the design of materials that are not only powerful but also produce more environmentally benign decomposition products, such as N₂ gas.[3] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the structural, physicochemical, and reactive properties of nitropyrazoles, elucidating the principles that govern their behavior and application.
PART 1: Structural Characteristics and Isomerism
The properties of a nitropyrazole are fundamentally dictated by the number and position of the nitro groups on the pyrazole ring. A critical distinction is made between C-nitropyrazoles, where the nitro group is attached to a carbon atom (positions 3, 4, or 5), and N-nitropyrazoles, where it is attached to a nitrogen atom (position 1).
C-Nitropyrazoles vs. N-Nitropyrazoles
-
N-Nitropyrazoles: These isomers, such as 1-nitropyrazole, are often synthesized first but are typically less stable.[4] They are highly susceptible to thermal or acid-catalyzed rearrangement to the more stable C-nitro isomers.[3][5] This rearrangement is a key synthetic pathway to access C-nitropyrazoles. For example, N-nitropyrazole can rearrange in sulfuric acid to yield 4-nitropyrazole.[3][5]
-
C-Nitropyrazoles: These are the more common and stable forms. The electron-withdrawing nature of the nitro group significantly influences the acidity of the ring protons and the overall electron density. The position of the nitro group (e.g., 3-nitro vs. 4-nitro) creates distinct isomers with different physical properties. For instance, 4-nitropyrazole has a melting point of 162-164°C, whereas the isomeric 3-nitropyrazole has different reported properties.[3][6][7]
Caption: Isomeric relationship and transformation pathway between N- and C-nitropyrazoles.
Influence of Polynitration
Increasing the number of nitro groups on the pyrazole ring is a primary strategy for enhancing the energetic properties of these compounds. Each additional nitro group generally increases the compound's density, oxygen balance, and heat of formation, which are key parameters for high-energy materials.[3] For example, progressing from mononitropyrazoles to compounds like 3,4-dinitropyrazole (DNP) and 3,4,5-trinitro-1H-pyrazole (TNP) leads to a significant enhancement in detonation performance.[3][8]
However, extensive nitration also presents synthetic challenges and can impact stability. The synthesis of 1-methyl-3,4,5-trinitropyrazole (MTNP), for instance, requires a multi-step process involving iodination followed by nitrodeiodination.[8] The geometry and intermolecular interactions of these polynitrated compounds, often characterized by X-ray crystallography, are crucial for understanding their solid-state properties like density and sensitivity.[9][10] Strong intermolecular forces, such as hydrogen bonding and π-π stacking, contribute to higher crystal densities and often improved thermal stability.[11][12]
PART 2: Physicochemical Properties
The physical properties of nitropyrazoles are a direct consequence of their molecular structure, substitution pattern, and intermolecular forces. These properties are critical for determining their suitability for specific applications, whether as melt-castable explosives or as scaffolds in drug design.
Density and Melting Point
Density is a critical factor for energetic materials, as higher densities generally correlate with superior detonation velocity and pressure. The introduction of dense nitro groups systematically increases the density of the pyrazole derivatives.[3]
Melting point is another crucial parameter, especially for developing melt-cast explosives that can replace TNT.[1] The melting points of nitropyrazoles vary widely based on their structure, symmetry, and intermolecular hydrogen bonding capabilities. For example, 1-methyl-3,4,5-trinitropyrazole (MTNP) is noted as a low-melting-point compound with energy higher than TNT.[1] In contrast, compounds with strong hydrogen bonding networks, like 4-amino-3,5-dinitropyrazole (LLM-116), exhibit high crystal density and thermal stability.[11]
| Compound | Abbreviation | Melting Point (°C) | Density (g·cm⁻³) | Reference(s) |
| 4-Nitropyrazole | 4-NP | 163–165 | 1.52 | [3][5] |
| 1-Nitropyrazole | 1-NP | 92–94 | 1.55 (Predicted) | [4] |
| 3,4-Dinitropyrazole | 3,4-DNP | 179–181 | 1.67 | [1][3] |
| 1-Methyl-3,4,5-trinitropyrazole | MTNP | 134–136 | 1.79 | [1][8] |
| 3,4,5-Trinitropyrazole | TNP | 160 (Decomp.) | 2.006 | [13] |
| 4-Amino-3,5-dinitropyrazole | LLM-116 | - | 1.90 | [11] |
Table 1: Comparison of Physical Properties for Selected Nitropyrazoles.
Thermal Stability
For any application, but especially for energetic materials, thermal stability is a paramount safety consideration. It is typically assessed by techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Tdec). The thermal stability of nitropyrazoles is influenced by several factors:
-
N-H Acidity: The N-H proton in many nitropyrazoles is highly acidic due to the electron-withdrawing nitro groups. This active N-H moiety can participate in decomposition pathways, influencing stability.[11]
-
Molecular Structure: The presence of stabilizing groups (e.g., amino groups forming strong hydrogen bonds) or destabilizing features can significantly alter the decomposition temperature.[11] Some highly nitrated isomers can be surprisingly stable, with decomposition temperatures exceeding 250 °C, making them potential heat-resistant explosives.[13]
-
Isomerism: Different isomers can exhibit vastly different thermal stabilities. For example, certain isomers of methyl-dinitro-trinitromethyl-pyrazoles demonstrate superior thermal stability compared to others with the same chemical composition, highlighting the subtle effects of atomic arrangement.[14]
Acidity
The electron-withdrawing effect of the nitro groups makes the N-H proton of the pyrazole ring acidic. This acidity allows for the formation of a wide variety of energetic salts by reacting the nitropyrazole with a suitable base (e.g., ammonia, hydrazine, hydroxylamine).[3] Forming salts is a powerful strategy to tune the properties of the final material. Salts often exhibit different densities, sensitivities, and thermal stabilities compared to their neutral parent compounds. For example, the hydroxylammonium salt of a dinitromethyl-nitropyrazole derivative exhibited a calculated detonation performance comparable to the powerful explosive RDX.[15]
PART 3: Spectroscopic Characterization
Unambiguous identification and structural elucidation of nitropyrazoles rely on a combination of spectroscopic techniques.
NMR Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) is indispensable for determining the precise structure and substitution pattern.
-
¹H NMR: The chemical shifts of the ring protons are highly sensitive to the electronic environment. Protons on a nitrated pyrazole ring are typically shifted downfield compared to unsubstituted pyrazole due to the deshielding effect of the nitro groups.
-
¹³C NMR: The carbon atoms attached to nitro groups show characteristic chemical shifts. Computational studies using methods like GIAO/B3LYP have proven effective in predicting and helping to assign the ¹³C and ¹⁵N chemical shifts of complex polynitropyrazoles.[12][16]
-
¹⁵N NMR: This technique is particularly valuable for directly probing the nitrogen atoms in both the pyrazole ring and the nitro groups, providing clear evidence of the compound's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For nitropyrazoles, the most characteristic signals are the asymmetric and symmetric stretching vibrations of the C–NO₂ group, which typically appear in the regions of 1500–1560 cm⁻¹ and 1300–1370 cm⁻¹, respectively. The N–NO₂ stretch in N-nitropyrazoles appears at different frequencies, typically around 1630 cm⁻¹.[17]
PART 4: Chemical Reactivity and Synthesis
The chemical behavior of nitropyrazoles is dominated by the electron-deficient nature of the pyrazole ring and the reactivity of the nitro groups.
Synthesis via Nitration
The most common route to nitropyrazoles is the direct nitration of pyrazole or its derivatives. The choice of nitrating agent and reaction conditions determines the outcome.
-
Mixed Acid: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a powerful nitrating agent used to introduce multiple nitro groups.
-
Green Synthesis: Efforts have been made to develop more environmentally friendly synthesis methods, such as using solid catalysts like montmorillonite K-10 impregnated with bismuth nitrate, which can yield nitropyrazoles in high yields.[8]
-
Destructive Nitration: This harsh method is sometimes used to synthesize highly substituted compounds, such as converting an acetonylpyrazole into a trinitromethyl-substituted nitropyrazole.[3][13]
Caption: A generalized workflow for the synthesis of a dinitropyrazole from pyrazole.
Reactivity of the Ring
The pyrazole ring in nitropyrazoles is electron-deficient and generally deactivated towards electrophilic substitution. Conversely, it is more susceptible to nucleophilic attack, particularly at carbon atoms bearing a nitro group, which can sometimes be displaced by a strong nucleophile. The acidic N-H proton is the most common site of reactivity, readily undergoing deprotonation to form salts or undergoing alkylation reactions.[11]
PART 5: Energetic Properties
The primary driver for research into polynitropyrazoles is their potential as high-energy density materials (HEDMs).[2] Key performance metrics include detonation velocity (D) and detonation pressure (P), which are often calculated from density and heat of formation.
-
Oxygen Balance (OB): This parameter measures the degree to which an explosive can oxidize its own carbon and hydrogen atoms to CO₂ and H₂O. A zero or positive oxygen balance is desirable for maximum energy release. Introducing multiple nitro groups improves the oxygen balance.[3]
-
Detonation Performance: Compounds like dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole have been synthesized that exhibit calculated detonation velocities (8931 m·s⁻¹) and pressures (35.9 GPa) superior to the widely used explosive RDX.[18] Theoretical calculations using density functional theory (DFT) are frequently employed to predict the detonation properties of new candidate molecules, guiding synthetic efforts.[19][20]
-
Sensitivity: A critical aspect of any practical explosive is its sensitivity to external stimuli like impact and friction. A major goal is to develop materials that are powerful yet insensitive. Combining nitropyrazole cores with other nitrogen-rich heterocycles, like 1,2,4-triazole, has been shown to produce materials with excellent detonation performance and low sensitivity.[21]
| Compound | Density (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Reference(s) |
| TNT (Reference) | 1.65 | 6900 | 19.0 | [3] |
| RDX (Reference) | 1.82 | 8795 | 34.9 | [21] |
| 4-Nitropyrazole | 1.52 | 6680 | 18.8 | [3][5] |
| 3,4-Dinitropyrazole | 1.67 | 7760 | 25.6 | [3] |
| Dihydroxylammonium Salt (9)¹ | - | 9077 | 33.6 | [21] |
| Dihydrazinium Salt (7)² | 1.83 | 8931 | 35.9 | [18] |
Table 2: Comparison of Energetic Properties. ¹((4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))bis(nitroamide). ²3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole.
PART 6: Experimental Protocols
To ensure the integrity of research findings, standardized and self-validating protocols are essential.
Protocol 6.1: Thermal Stability Analysis by DSC
-
Objective: To determine the melting point (Tm) and decomposition temperature (Tdec) of a nitropyrazole sample.
-
Methodology:
-
Sample Preparation: Accurately weigh 0.5–1.5 mg of the dry nitropyrazole sample into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid. For energetic materials, a pinhole lid is often used to allow for the escape of gaseous decomposition products, preventing pan rupture.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from room temperature to a temperature well beyond its expected decomposition point (e.g., 30°C to 400°C) at a constant heating rate, typically 5 or 10 °C·min⁻¹, under a continuous nitrogen purge (20–50 mL·min⁻¹).
-
Data Analysis: The melting point is identified as the onset or peak of the endothermic event. The decomposition temperature is typically reported as the onset of the major exothermic event.
-
Protocol 6.2: Structural Characterization by ¹H and ¹³C NMR
-
Objective: To obtain high-resolution NMR spectra for structural confirmation.
-
Methodology:
-
Sample Preparation: Weigh approximately 5–20 mg of the nitropyrazole sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆, as many polynitro compounds have poor solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C{¹H} (proton-decoupled) spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Self-Validation: The resulting spectra should be consistent with the proposed structure. Check for the correct number of signals, appropriate chemical shifts, and expected splitting patterns (for ¹H NMR). The absence of significant impurity signals validates sample purity.
-
Protocol 6.3: Single-Crystal X-ray Diffraction (Generalized Workflow)
-
Objective: To determine the precise three-dimensional atomic structure, bond lengths, bond angles, and crystal packing of a nitropyrazole.
-
Methodology:
-
Crystal Growth: Grow a suitable single crystal of the compound, often by slow evaporation of a solvent from a saturated solution. The crystal should be of high quality with well-defined faces.[22]
-
Mounting: Select and mount a suitable crystal (typically <0.5 mm in any dimension) on a goniometer head.[22]
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer by rotating the crystal in a monochromatic X-ray beam.[22][23]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data until the model converges.[23]
-
Validation: The final refined structure is validated using metrics like R-factor and goodness-of-fit. The resulting structural information provides definitive proof of the molecular connectivity and conformation.
-
References
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed. [Link]
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Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]
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Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2022). MDPI. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2022). PubMed Central. [Link]
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Review on Synthesis of Nitropyrazoles. (2014). Energetic Materials. [Link]
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Theoretical Calculation of the Detonation Parameters of Nitropyrazoles Explosives. (2013). Scientific.Net. [Link]
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N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity. (2024). RSC Publishing. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Semantic Scholar. [Link]
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Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). MDPI. [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2022). ResearchGate. [Link]
-
Quantum chemical studies on the aminopolynitropyrazoles. (2012). ResearchGate. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. [Link]
-
X‐ray structures of polynitropyrazoles. (2025). ResearchGate. [Link]
-
Nitropyrazoles. (1998). ResearchGate. [Link]
-
¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. (2017). ResearchGate. [Link]
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (2019). Open Access LMU. [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2020). MDPI. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PubMed Central. [Link]
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Solubility of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate in common lab solvents
An In-Depth Technical Guide for the Solubility Assessment of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Authored by a Senior Application Scientist
Foreword: Navigating the Critical Path of Physicochemical Characterization
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the earliest and most critical hurdles is the establishment of its fundamental physicochemical properties. It is here, in the foundational assessment of properties like solubility, that we often predict the ultimate success or failure of a compound. Poor solubility can be a significant impediment, affecting everything from in-vitro assay reliability to in-vivo bioavailability.[1] This guide is designed for the discerning researcher, scientist, and drug development professional, offering a detailed roadmap for determining the solubility of a key heterocyclic compound: this compound.
This document eschews a generic, one-size-fits-all template. Instead, it is structured to provide a deep, practical understanding of why and how to approach the solubility assessment of this specific nitropyrazole derivative. We will delve into the theoretical underpinnings of solubility, grounded in the molecular structure of our target, and translate that theory into robust, reproducible experimental protocols. Every step is explained, every choice justified, to empower you not just to perform an experiment, but to understand its nuances and troubleshoot its challenges.
Deconstructing the Molecule: A Structural Approach to Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in chemistry, and it serves as our initial guidepost.[2] A molecule's solubility is dictated by its structure—its polarity, capacity for hydrogen bonding, molecular size, and crystal lattice energy.[1] Let's dissect the structure of this compound to anticipate its behavior in various common laboratory solvents.
Molecular Structure:
-
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromaticity suggests some degree of planarity.
-
Methyl Groups (C5 and Ester): These are nonpolar, hydrophobic moieties that will contribute to solubility in less polar solvents.
-
Nitro Group (NO2): A strongly electron-withdrawing and highly polar group. This group can participate in dipole-dipole interactions.
-
Carboxylate (Ester) Group (COOCH3): This group is polar and can act as a hydrogen bond acceptor.
-
N-H Proton: The proton on the pyrazole nitrogen is capable of acting as a hydrogen bond donor.
Predicted Solubility Behavior:
Based on this structure, this compound is a polar molecule. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, NO2), along with polar functional groups, suggests that it will be more soluble in polar solvents than in nonpolar solvents. However, the presence of the methyl groups and the overall aromatic system may confer some solubility in solvents of intermediate polarity. The interplay of these functional groups makes a purely theoretical prediction of solubility challenging, necessitating empirical determination.
The Experimental Blueprint: A Step-by-Step Protocol for Thermodynamic Solubility Determination
While kinetic solubility assays are useful for high-throughput screening in early discovery, thermodynamic solubility provides the true equilibrium solubility, a critical parameter for formulation and development.[1][3] The shake-flask method, though traditional, remains the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[4]
Materials and Reagents
-
This compound (high purity, >95%)
-
A selection of common laboratory solvents (analytical grade or higher):
-
Polar Protic: Deionized Water, Methanol, Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone
-
Nonpolar: Hexane, Toluene
-
-
Scintillation vials or other suitable glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvents used)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the shake-flask method for determining the thermodynamic solubility of our target compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol
-
Preparation of Standard Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standards with known concentrations.
-
Analyze these standards by HPLC to generate a standard curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.
-
-
Sample Preparation:
-
Into separate, labeled glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
To each vial, add a precise volume (e.g., 1.0 mL) of one of the selected solvents.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[5]
-
-
Sample Processing and Analysis:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw a portion of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the standard curve.
-
Analyze the diluted samples by HPLC and determine the concentration using the previously generated standard curve.
-
-
Data Interpretation and Reporting:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Data Presentation and Interpretation
The results of the solubility experiments should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvent classes.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Observations |
| Deionized Water | Polar Protic | 25 | To be determined | |
| Methanol | Polar Protic | 25 | To be determined | |
| Ethanol | Polar Protic | 25 | To be determined | |
| DMSO | Polar Aprotic | 25 | To be determined | |
| Acetonitrile | Polar Aprotic | 25 | To be determined | |
| Acetone | Polar Aprotic | 25 | To be determined | |
| Hexane | Nonpolar | 25 | To be determined | |
| Toluene | Nonpolar | 25 | To be determined |
Interpreting the Results:
-
High solubility in polar protic solvents (Water, Methanol, Ethanol) would indicate that the hydrogen bonding capabilities of the N-H and polar groups dominate the molecule's behavior.
-
High solubility in polar aprotic solvents (DMSO, ACN, Acetone) would suggest that dipole-dipole interactions are a key driving force for solvation.
-
Low solubility in nonpolar solvents (Hexane, Toluene) would be expected given the polar nature of the molecule. Any significant solubility in these would be due to the nonpolar methyl groups and the pyrazole ring.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic determination of the solubility of this compound. By understanding the structural features of the molecule and applying a robust experimental protocol, researchers can generate the reliable solubility data that is essential for advancing a compound through the drug discovery and development pipeline. This data will inform decisions on formulation, dose, and the design of subsequent biological assays. Further studies could explore the pH-dependent solubility profile of this compound, which would be particularly relevant for predicting its absorption in the gastrointestinal tract.
References
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Zhang, Y., et al. (2018). Research Progress in Synthesis, Properties and Applications of Nitropyrazoles and Their Derivatives. Chinese Journal of Energetic Materials, 26, 796–812.
Sources
The Alchemist's Guide to Aromatic Scaffolds: Fundamental Synthesis Routes for Substituted Pyrazoles
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its remarkable versatility and "privileged" structural status are evidenced by its presence in a multitude of blockbuster pharmaceuticals, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3][4] The unique electronic properties and the ability of the pyrazole core to engage in various non-covalent interactions make it an invaluable scaffold for the design of potent and selective therapeutic agents.[1] This guide, born from extensive experience in synthetic and medicinal chemistry, eschews a rigid, textbook format. Instead, it offers an in-depth exploration of the fundamental and most reliable synthetic routes to substituted pyrazoles, focusing on the underlying principles, practical considerations, and the logic that drives the choice of a particular synthetic strategy.
Part 1: The Workhorse Methodologies: Cyclocondensation Reactions
The most traditional and arguably the most direct approach to the pyrazole nucleus involves the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic three-carbon component.[5][6] This strategy is prized for its simplicity, reliability, and the ready availability of starting materials.
Section 1.1: The Knorr Pyrazole Synthesis: A Timeless Classic
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most widely employed methods for pyrazole synthesis.[2][6][7][8] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][9][10]
Causality in Experimental Choices: Mechanism and Regioselectivity
The primary challenge in the Knorr synthesis, when using a substituted hydrazine (e.g., phenylhydrazine) and an unsymmetrical 1,3-dicarbonyl, is controlling the regioselectivity. The reaction can yield two possible regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by which nitrogen of the hydrazine.[5][8]
Several factors influence the regiochemical outcome:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to initial attack.
-
Electronic Effects: The more electrophilic carbonyl carbon will react preferentially.
-
Reaction Conditions: The pH of the reaction medium can significantly influence the reaction pathway. Acidic conditions favor the reaction at the more reactive carbonyl, while neutral or basic conditions can lead to mixtures.[11] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer.[12]
Diagram: Generalized Mechanism of the Knorr Pyrazole Synthesis
Caption: Knorr synthesis proceeds via condensation, cyclization, and dehydration.
Self-Validating Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol demonstrates a variation of the Knorr reaction to produce a pyrazolone, a common pyrazole derivative.[13]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 15 mL of ethanol and 3-4 drops of glacial acetic acid to the flask. The acetic acid acts as a catalyst for the condensation.
-
Reaction: Heat the mixture to reflux with stirring for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of solution. If not, cool the flask in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The resulting 1-phenyl-3-methyl-5-pyrazolone is typically obtained in high yield and purity.
| Starting Materials | Product | Typical Yield | Reference |
| Ethyl acetoacetate + Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | >90% | [13] |
| Acetylacetone + Hydrazine hydrate | 3,5-Dimethylpyrazole | High | [14] |
| Dibenzoylmethane + Phenylhydrazine | 1,3,5-Triphenylpyrazole | 82% | [1] |
Section 1.2: Building from α,β-Unsaturated Systems
Another robust cyclocondensation strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (e.g., chalcones) or their derivatives.[5][15] This method typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole.[16]
Causality in Experimental Choices: The Path to Aromatization
The intermediate formed after cyclization is a pyrazoline. Aromatization to the stable pyrazole is a key step. This can occur spontaneously in the presence of air (ambient oxygen) or can be facilitated by adding an oxidizing agent like iodine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[16] Alternatively, if the starting α,β-unsaturated carbonyl contains a good leaving group at the β-position, aromatization occurs via elimination under redox-neutral conditions.[15][16]
Diagram: Synthesis from α,β-Unsaturated Ketones
Sources
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- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
A Technical Guide to the Spectroscopic Data of Pyrazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Pyrazole carboxylates are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. The precise and unambiguous characterization of these heterocyclic compounds is paramount for advancing research and development. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of pyrazole carboxylates. This document synthesizes technical data with field-proven insights to explain the causality behind experimental choices and provides detailed, self-validating protocols.
The Strategic Importance of Spectroscopic Characterization
The isomeric and substitution patterns of the carboxylate group on the pyrazole ring profoundly influence the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Therefore, a robust and multi-faceted spectroscopic approach is not merely a procedural step but a foundational component of molecular design and discovery in this chemical class. This guide will navigate the nuances of interpreting NMR, IR, and MS data to distinguish between isomers and confirm the identity and purity of synthesized pyrazole carboxylates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For pyrazole carboxylates, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyrazole ring.
Causality in NMR Spectral Features of Pyrazole Carboxylate Isomers
The position of the carboxylate group (at C3, C4, or C5) and any substituents on the nitrogen or carbon atoms of the pyrazole ring creates a unique electronic environment that directly impacts the chemical shifts (δ) and coupling constants (J) of the ring protons and carbons.
Key Diagnostic Regions in ¹H NMR:
-
Pyrazole Ring Protons: The chemical shifts of the protons directly attached to the pyrazole ring are highly diagnostic. The electron-withdrawing nature of the carboxylate group deshields adjacent protons, causing them to resonate at a lower field (higher ppm).
-
N-H Proton: In N-unsubstituted pyrazoles, the N-H proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm) and may exchange with deuterium in solvents like D₂O or CD₃OD, leading to its disappearance from the spectrum.
-
Ester Protons: The protons of the ethyl or methyl group of the carboxylate ester will show characteristic multiplets (e.g., a quartet for the -OCH₂- and a triplet for the -CH₃ of an ethyl ester) at specific chemical shifts.
Comparative ¹H and ¹³C NMR Data for Ethyl Pyrazolecarboxylate Isomers:
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Ethyl Pyrazole-3-carboxylate | H4: ~6.8 ppm (d), H5: ~7.7 ppm (d), -OCH₂-: ~4.4 ppm (q), -CH₃: ~1.4 ppm (t) | C3: ~162 ppm, C4: ~111 ppm, C5: ~139 ppm, -OCH₂-: ~61 ppm, -CH₃: ~14 ppm |
| Ethyl Pyrazole-4-carboxylate | H3/H5: ~8.1 ppm (s), -OCH₂-: ~4.3 ppm (q), -CH₃: ~1.3 ppm (t)[1] | C3/C5: ~139 ppm, C4: ~115 ppm, C=O: ~163 ppm, -OCH₂-: ~60 ppm, -CH₃: ~14 ppm |
| Ethyl Pyrazole-5-carboxylate | H3: ~7.6 ppm (d), H4: ~6.9 ppm (d), -OCH₂-: ~4.4 ppm (q), -CH₃: ~1.4 ppm (t) | C3: ~140 ppm, C4: ~110 ppm, C5: ~145 ppm, C=O: ~161 ppm, -OCH₂-: ~61 ppm, -CH₃: ~14 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
A standardized protocol ensures reproducibility and high-quality data.
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole carboxylate sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Workflow for NMR-based Structural Elucidation
Caption: Workflow for NMR-based structural elucidation of pyrazole carboxylates.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For pyrazole carboxylates, it is particularly useful for confirming the presence of the ester carbonyl group and the N-H bond in N-unsubstituted derivatives.
Characteristic IR Absorption Bands
The vibrational frequencies of specific bonds provide a molecular fingerprint.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3500 | Medium, often broad | Present in N-unsubstituted pyrazoles; broadening is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak | Corresponds to the C-H bonds of the pyrazole ring. |
| C=O Stretch (Ester) | 1700 - 1750 | Strong | This is a key diagnostic peak for the carboxylate group.[2][3] Its exact position can be influenced by conjugation. |
| C=N and C=C Stretch | 1400 - 1650 | Medium to weak | Vibrations of the pyrazole ring. |
| C-O Stretch (Ester) | 1000 - 1300 | Strong | Two distinct C-O stretches are expected for an ester.[3] |
Experimental Protocol for IR Analysis (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[4][5][6][7][8]
Sample Preparation:
-
Thoroughly grind 1-2 mg of the pyrazole carboxylate sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[4]
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
IR Spectroscopy Workflow
Caption: Workflow for IR analysis of pyrazole carboxylates using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for pyrazole carboxylates.
Fragmentation Patterns of Pyrazole Carboxylates
The fragmentation of pyrazoles in the mass spectrometer is influenced by the position of the substituents.
Common Fragmentation Pathways:
-
Loss of the Ester Group: A common fragmentation involves the cleavage of the ester group, either as a whole or in parts (e.g., loss of -OR or -COOR).
-
Ring Cleavage: The pyrazole ring can undergo characteristic cleavage, often involving the loss of N₂ or HCN.[9] The specific fragmentation pattern can help to distinguish between isomers.
Hypothetical Fragmentation Comparison of Ethyl Pyrazolecarboxylate Isomers (M⁺):
| Isomer | Key Fragments (m/z) | Interpretation |
| Ethyl Pyrazole-3-carboxylate | [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, fragments from ring opening | Loss of the ethoxy group, loss of the entire ester group. |
| Ethyl Pyrazole-4-carboxylate | [M-H]⁺, [M-C₂H₄]⁺ (from ethyl ester), subsequent loss of CO | Loss of a hydrogen atom, McLafferty rearrangement, loss of carbon monoxide. |
| Ethyl Pyrazole-5-carboxylate | Similar to 3-carboxylate, but with potentially different relative abundances of fragments. | Fragmentation is influenced by the proximity of the ester to the N-H group. |
Experimental Protocol for Direct Infusion ESI-MS
Direct infusion is a rapid method for obtaining a mass spectrum of a relatively pure sample.[10][11]
Sample Preparation:
-
Prepare a stock solution of the pyrazole carboxylate in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[1]
-
A small amount of formic acid (0.1%) can be added to the final solution to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties. For pyrazole carboxylates, positive ion mode is generally preferred to observe the [M+H]⁺ ion.
-
Acquire data over a mass range that includes the expected molecular weight of the compound.
Mass Spectrometry Analysis Workflow
Caption: Workflow for mass spectrometry analysis of pyrazole carboxylates.
Conclusion: An Integrated Approach to Structural Verification
The robust characterization of pyrazole carboxylates relies on the synergistic use of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound of interest. By understanding the principles behind the data and adhering to standardized experimental protocols, researchers can ensure the integrity of their results and accelerate the discovery and development of novel pyrazole-based molecules.
References
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An In-depth Technical Guide to Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, outlining a detailed synthesis protocol and methods for its analytical characterization. Furthermore, we will explore the significance of the pyrazole scaffold and its derivatives in the development of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This has led to their incorporation into numerous clinically approved drugs. The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. The introduction of a nitro group and a methyl ester functionality, as in the case of this compound, can significantly influence the molecule's electronic properties and its potential as a lead compound in drug discovery programs.
Physicochemical Properties
This compound is the methyl ester derivative of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. The addition of the methyl group to the carboxylate moiety alters its physical and chemical characteristics, including its solubility, melting point, and reactivity.
| Property | Value | Source |
| Chemical Formula | C₆H₇N₃O₄ | Derived from[1][2] |
| Molecular Weight | 185.14 g/mol | Derived from[1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.[1][2] This reaction is commonly carried out in the presence of an acid catalyst and an excess of methanol, which serves as both the reactant and the solvent.
Experimental Protocol: Esterification of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
Materials:
-
5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Synthesis Workflow:
Sources
A-Technical-Guide-to-Tautomerism-in-3-5--Substituted-1H-Pyrazoles-in-Solution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-unsubstituted 3(5)-substituted pyrazoles are foundational scaffolds in medicinal chemistry, yet their existence in solution as a dynamic equilibrium of two annular tautomers presents a significant challenge and opportunity in drug design.[1][2][3] This prototropic tautomerism, involving the migration of a proton between the ring's nitrogen atoms, profoundly influences the molecule's physicochemical properties, receptor binding interactions, and pharmacokinetic profile.[2][3][4] Understanding, predicting, and controlling the dominant tautomeric form is therefore not an academic exercise, but a critical step in the rational design of pyrazole-based therapeutics. This guide provides an in-depth exploration of the factors governing this equilibrium, details robust experimental and computational methodologies for its characterization, and discusses the real-world implications for drug development.
The Phenomenon of Annular Tautomerism in Pyrazoles
Annular tautomerism in 3(5)-substituted pyrazoles describes the equilibrium between two distinct chemical entities: the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole.[2] This interconversion is a rapid proton transfer process that occurs between the two adjacent ring nitrogens (N1 and N2).[3] The process is predominantly intermolecular, often mediated by solvent molecules, with a much lower energy barrier (10–14 kcal/mol) than a direct intramolecular shift (~50 kcal/mol).[1]
The position of this equilibrium is quantified by the equilibrium constant, KT:
KT = [5-substituted tautomer] / [3-substituted tautomer]
-
A KT > 1 indicates the 5-substituted tautomer is predominant.
-
A KT < 1 indicates the 3-substituted tautomer is predominant.
-
A KT = 1 signifies an equal population of both tautomers.
This seemingly subtle structural change has significant consequences, as it alters the hydrogen bond donor/acceptor pattern, dipole moment, lipophilicity, and overall shape of the molecule—all critical determinants of a drug's interaction with its biological target.[4]
Caption: Annular tautomerism in 3(5)-substituted pyrazoles.
Core Factors Influencing the Tautomeric Equilibrium
The preference for one tautomer over the other is not random; it is governed by a predictable interplay of electronic, steric, and environmental factors.
Electronic Effects of Substituents
The single most important factor is the electronic nature of the substituent at the C3/C5 position.[1][2] The general principle, supported by extensive experimental and computational studies, is as follows:
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, alkyl, and O-alkyl groups increase the electron density of the pyrazole ring.[1][5] This effect preferentially increases the basicity of the adjacent N2 atom, making it a less favorable position for the acidic N-H proton. Consequently, the proton resides on N1, stabilizing the 3-substituted tautomer .[2]
-
Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CF₃, -CN, and -COOH withdraw electron density from the ring.[1] This makes the N1 position more electron-deficient and acidic, favoring the proton's residence there. This, in turn, stabilizes the 5-substituted tautomer .[2]
This relationship has been correlated with Hammett σm values, providing a semi-quantitative predictive tool.[6]
Solvent Effects
The solvent environment plays a crucial role in modulating the tautomeric equilibrium, primarily through its polarity and hydrogen-bonding capability.[1]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both nitrogen atoms of the pyrazole ring, effectively lowering the energy barrier for proton transfer.[3] Water, in particular, has been shown computationally to facilitate proton exchange, with two water molecules providing the most stable transition state.[3]
-
Dipolar Aprotic Solvents (e.g., DMSO, THF): These solvents can act as hydrogen bond acceptors. In solvents like DMSO, intermolecular hydrogen bonds between pyrazole molecules are broken in favor of pyrazole-solvent interactions.[7][8] The tautomeric preference in these solvents is often a reflection of the intrinsic electronic effects of the substituent.
-
Nonpolar Aprotic Solvents (e.g., Chloroform, Toluene): In these environments, pyrazole molecules tend to self-associate into dimers, trimers, or larger aggregates through intermolecular N-H···N hydrogen bonds.[3][9] This can shift the equilibrium compared to more interactive solvents.
pH and Temperature
-
pH: The ionization state of the pyrazole ring or the substituent can dramatically shift the equilibrium. For example, protonation of an amino substituent (-NH₂) to an ammonium group (-NH₃⁺) transforms it from a strong EDG to a powerful EWG, which can completely reverse the tautomeric preference.[10] Similarly, deprotonation of a carboxylic acid can alter the balance. Understanding the pKa of the pyrazole and its substituents is therefore essential.[11]
-
Temperature: Lowering the temperature is a key experimental technique used to slow the rate of proton exchange.[3] This allows for the observation of distinct signals for each tautomer by NMR spectroscopy, a phenomenon known as reaching the "slow exchange regime."[9]
Methodologies for Tautomer Characterization
A combination of spectroscopic and computational methods is required for a comprehensive understanding of pyrazole tautomerism.
NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[7][12] ¹H, ¹³C, and ¹⁵N NMR all provide critical data.
At room temperature, the rapid interconversion of tautomers often leads to time-averaged signals in the NMR spectrum, where the chemical shifts of C3/C5 and H3/H5 are averaged.[3][13] This is often seen as signal broadening.[3] The key to resolving this is low-temperature NMR .
Detailed Protocol for Low-Temperature ¹H/¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the 3(5)-substituted pyrazole in a deuterated solvent with a low freezing point (e.g., THF-d₈, Methanol-d₄, Dichloromethane-d₂). The concentration should be around 10-20 mM.
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K) to serve as a baseline. Note any broad signals around the C3/C5 positions.[13]
-
Stepwise Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[13]
-
Data Acquisition: Record spectra at each temperature, carefully observing the pyrazole ring signals. As the exchange rate slows, the single averaged signal for C3/C5 will decoalesce and resolve into two distinct sets of signals, one for each tautomer.
-
Quantification: Once in the slow-exchange regime (where signals are sharp and distinct), the tautomeric ratio (KT) can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[9]
-
Structural Assignment: 2D NMR techniques like HMBC and NOESY can be used to definitively assign which set of signals corresponds to the 3-substituted and 5-substituted tautomer. For example, an HMBC experiment will show a correlation from the H4 proton to both the C3 and C5 carbons, aiding in their assignment.[13]
Caption: Workflow for Tautomer Analysis by Low-Temperature NMR.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting tautomeric stability.[1]
Standard Computational Workflow:
-
Structure Generation: Build 3D structures for both the 3-substituted and 5-substituted tautomers.
-
Geometry Optimization: Perform geometry optimization in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1][3]
-
Frequency Calculation: Confirm that the optimized structures are true energy minima by performing frequency calculations (no imaginary frequencies).
-
Solvent Modeling: Recalculate the energies incorporating solvent effects using a continuum model like the Polarizable Continuum Model (PCM).[11] This step is crucial as it can significantly alter the relative stabilities.
-
Energy Comparison: The difference in the calculated Gibbs free energies (ΔG) between the two tautomers provides a prediction of the equilibrium position.
Computational methods are particularly powerful for screening libraries of compounds and for providing a theoretical rationale for experimentally observed trends.[1]
Quantitative Data and Predictive Rules
The interplay of the factors discussed above leads to predictable outcomes.
Table 1: Tautomeric Equilibrium Constants (KT) for Selected 3(5)-Substituted Pyrazoles
| Substituent (R) | Electronic Nature | Solvent | Temperature (°C) | KT | Predominant Tautomer | Reference |
| Phenyl | Weak EWG | THF-d₈ | -80 | 0.25 | 3-Phenyl | [2] |
| Methyl | EDG | HMPT | -20 | 1.17 | 5-Methyl | [2] |
| Amino (-NH₂) | Strong EDG | - | - | <1 | 3-Amino | [1][5] |
| Trifluoromethyl (-CF₃) | Strong EWG | CDCl₃ | Ambient | >1 | 5-Trifluoromethyl | [2] |
| Nitro (-NO₂) | Strong EWG | - | - | >1 | 5-Nitro | [14] |
Note: Data is compiled from multiple sources for illustrative purposes. KT values are highly condition-dependent.
Caption: Influence of Substituent Electronics on Tautomerism.
Implications in Drug Discovery
Failing to account for pyrazole tautomerism can lead to flawed structure-activity relationship (SAR) models and unexpected clinical outcomes.
-
Receptor Binding and Pharmacophore: The two tautomers present different hydrogen bond donor-acceptor patterns to a receptor.[4] If the 3-substituted tautomer is the bioactive form, with its N-H at position 1 and lone pair at position 2, but the 5-substituted form is dominant in solution, the apparent potency of the compound will be misleadingly low. The true "pharmacophore" is the specific tautomer that binds, not the averaged structure.[4]
-
Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A shift in equilibrium can alter a molecule's logP, solubility, and pKa, thereby impacting its absorption, distribution, and potential for off-target effects.
-
Intellectual Property: Defining a compound by a single tautomeric structure in a patent may leave it vulnerable. If the other tautomer is the active form or if the molecule exists as a mixture, the patent's scope could be challenged. It is often prudent to claim the core structure without specifying the tautomeric form.
Conclusion
The annular tautomerism of 3(5)-substituted pyrazoles is a critical, dynamic feature that must be actively managed in modern drug discovery. It is not a nuisance but a fundamental property that dictates molecular recognition and behavior. By leveraging a synergistic approach of high-resolution NMR spectroscopy and predictive computational modeling, researchers can elucidate, understand, and ultimately engineer the tautomeric preferences of these valuable scaffolds. A thorough characterization of the tautomeric state in physiologically relevant solutions is an essential step toward developing safer, more effective, and robust pyrazole-based medicines.
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Santos, M. L. S., & Esteves, A. P. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
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Claramunt, R. M., Elguero, J., Marzin, C., & Seita, J. (1979). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 545-549. [Link]
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Cabildo, P., Claramunt, R. M., & Elguero, J. (1983). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 61(6), 1197-1202. [Link]
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A Technical Guide to the Safe Handling of Nitropyrazole Compounds for Research and Development
This guide provides in-depth health and safety information for researchers, scientists, and drug development professionals working with nitropyrazole compounds. It is structured to offer not just procedural steps but a foundational understanding of the "why" behind each safety recommendation, fostering a proactive culture of safety and scientific integrity.
Section 1: Introduction to Nitropyrazole Compounds
Nitropyrazoles are a class of heterocyclic aromatic organic compounds characterized by a pyrazole ring substituted with one or more nitro groups (-NO₂). These compounds are of significant interest in medicinal chemistry and materials science.[1][2] Their unique chemical structures often impart potent biological activity, making them valuable scaffolds in drug discovery. Simultaneously, the inclusion of nitro groups, which are high-energy functional groups, means many nitropyrazole derivatives are classified as energetic materials.[1][2][3][4] This dual nature presents a unique combination of hazards: inherent chemical toxicity and potential physical reactivity (i.e., explosive potential). A thorough understanding of both is critical for safe handling. This guide addresses these hazards through a systematic, risk-based approach.
Section 2: Comprehensive Hazard Identification
The first step in safe handling is a complete understanding of the potential hazards. Nitropyrazoles can present both acute toxicological risks and severe physical hazards.
Toxicological Hazards
Exposure to nitropyrazole compounds can cause adverse health effects. The primary routes of exposure in a laboratory setting are inhalation of dust, eye contact, skin contact, and accidental ingestion.[5]
-
Acute Toxicity: Many nitropyrazoles are classified as harmful if swallowed.[5][6][7][8][9]
-
Eye Damage/Irritation: A significant hazard is the potential for serious eye damage upon contact.[5][6][7][8][9] The chemical nature of these compounds can lead to severe irritation or irreversible damage.
-
Skin Irritation: Direct contact with the skin may result in inflammation, redness, itching, or blistering.[5][8][9][10]
-
Respiratory Irritation: Inhalation of airborne dust or fumes may irritate the respiratory system.[9][10][11]
Table 1: GHS Hazard Classification of Representative Nitropyrazoles
| Compound | GHS Pictograms | Hazard Statements |
| 4-Nitropyrazole | Danger | H302: Harmful if swallowed. H318: Causes serious eye damage.[5][6] |
| 3-Nitropyrazole | Danger | H302: Harmful if swallowed. H318: Causes serious eye damage. H315: Causes skin irritation. H335: May cause respiratory irritation.[7] |
| 1-Nitropyrazole | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] |
Physical & Reactivity Hazards
The energetic nature of nitropyrazoles is a primary safety concern, particularly for compounds with multiple nitro groups.[1][12] These compounds can be sensitive to various stimuli and possess the potential to decompose violently.
-
Energetic Properties: Nitropyrazoles are a focus in energetic materials research due to their high density, positive heats of formation, and significant chemical energy storage.[1][2][4]
-
Sensitivity: They may be sensitive to shock, friction, heat, or static discharge, which can initiate a rapid and violent decomposition or explosion.[13] This is a critical consideration during any handling procedure, including weighing, mixing, or grinding.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases, as these can lead to uncontrolled reactions.[14]
-
Thermal Stability: While some nitropyrazoles exhibit good thermal stability, others can decompose at elevated temperatures.[4][15] It is crucial to consult literature for the specific compound being handled. Heating experiments must be conducted with extreme caution and appropriate safety controls.[16]
Section 3: The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety programs rely on the "Hierarchy of Controls," a framework that prioritizes risk-mitigation strategies from most to least effective.[17] Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.
Caption: The Hierarchy of Hazard Controls prioritizes safety measures.
Elimination & Substitution
The most effective control is to eliminate the hazard entirely or substitute it with a less hazardous alternative.
-
Causality: By removing or replacing the hazardous compound, the risk is fundamentally nullified.
-
Application: Before beginning work, critically assess the experimental goals. Is there a non-nitro or less-nitrated pyrazole analogue that could be used? Can the synthesis be redesigned to avoid isolating a particularly sensitive intermediate?
Engineering Controls
These are physical changes to the workspace that isolate personnel from the hazard. They are the primary method for ensuring safety when elimination or substitution is not possible.
-
Chemical Fume Hoods: This is the most critical engineering control.
-
Causality: A fume hood contains and exhausts hazardous dusts and vapors while the sash provides a physical barrier against splashes or minor energetic events.
-
Self-Validating Protocol: Before any work, verify the fume hood is functioning correctly. Check the airflow monitor (it should typically read between 80-120 feet per minute) and ensure the annual certification is current.[14]
-
-
Blast Shields: For reactions with a known or suspected explosion hazard, a portable blast shield made of polycarbonate or a similar material must be placed between the apparatus and the researcher.[16]
-
Grounding and Bonding:
-
Causality: Energetic materials can be sensitive to static electricity.[13] Grounding equipment and using conductive work surfaces dissipates static charge, preventing it from accumulating and discharging as a spark, which could be an ignition source.[18]
-
Application: Use anti-static weigh boats and ensure balances and other equipment are properly grounded, especially when handling dry, powdered nitropyrazoles.
-
Administrative Controls
These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed, written SOPs for every process involving nitropyrazoles.
-
Designated Areas: All work with nitropyrazoles should be conducted in a clearly marked, designated area to prevent unintentional exposure to other personnel.[18]
-
Training: All personnel must receive and document training on the specific hazards of nitropyrazoles and the procedures outlined in the SOPs.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the hazard. It should never be the primary means of protection.
-
Causality: PPE minimizes the risk of direct contact with the chemical or shields against projectiles/splashes. The correct type of PPE must be selected for the specific hazard.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling Nitropyrazoles
| Task | Eyes/Face | Hands | Body |
| Weighing Solids (<1g) | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat (cotton) |
| Solution Prep/Transfers | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat (cotton) |
| Running Reactions/Heating | Chemical splash goggles AND a face shield | Chemical-resistant gloves | Fire-retardant lab coat (e.g., Nomex®)[19] |
| Handling >5g of Energetic Nitropyrazole | Chemical splash goggles AND a face shield | Chemical-resistant gloves | Fire-retardant lab coat, consider specialized PPE[13][19] |
Section 4: Standard Operating Protocols
Adherence to validated protocols is essential for safety and reproducibility.
Safe Storage Protocol
-
Segregation: Store nitropyrazoles in a cool, dry, well-ventilated area away from incompatible materials such as oxidizers, acids, and bases.[6][14]
-
Containerization: Keep containers tightly closed when not in use.[5][10]
-
Ignition Sources: Store away from all sources of heat, sparks, or flames.[5][10]
-
Inventory: Maintain an accurate inventory to track quantities and age of materials.
Protocol for Weighing and Handling Solid Compounds
-
Preparation: Don all required PPE and verify fume hood function.
-
Grounding: Use an anti-static weigh boat or ensure the balance pan is grounded.
-
Dispensing: Handle the material gently. Avoid scraping or actions that could create friction or static. Use non-sparking tools.[6]
-
Cleanup: Carefully wipe down the spatula and work surface with a damp cloth or towel to collect any residual dust. Dispose of cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly after handling, even if gloves were worn.[5][10]
Waste Disposal Protocol
-
Classification: All nitropyrazole compounds and materials contaminated with them must be treated as hazardous waste.[5][20]
-
Containerization: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name.[20][21]
-
Segregation: Do not mix nitropyrazole waste with other waste streams, especially oxidizers.[21]
-
Prohibition: Never dispose of nitropyrazoles down the sink or in regular trash.[20][21] This is illegal and can lead to environmental contamination or reactions in the drainage system.
-
Deactivation: Highly reactive compounds may need to be chemically deactivated before disposal.[22] This must only be done following a validated and approved procedure from your institution's Environmental Health and Safety (EHS) office.
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an incident.
Caption: A decision workflow for responding to a chemical spill.
Chemical Spills
-
Minor Spill: If the spill is small, you are trained to handle it, and it does not pose an immediate fire or respiratory hazard:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (like sand or vermiculite). Do not use combustible materials like paper towels on oxidizing or energetic compounds.
-
Carefully collect the absorbed material into a sealable container for hazardous waste disposal.[5]
-
-
Major Spill: If the spill is large, involves a highly energetic compound, or you are not comfortable cleaning it up:
-
Evacuate the area immediately.
-
Alert emergency services and your institution's EHS office.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[5][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][10]
Fire and Explosion
The presence of nitropyrazoles can significantly increase fire and explosion risk.
-
Action: In case of a fire, evacuate immediately and activate the fire alarm.
-
Hazards: Fires involving nitropyrazoles may produce toxic gases, such as oxides of nitrogen.[14][23] There is also a significant risk of explosion, especially if the material is heated under confinement.[13][23] Do not attempt to fight a fire involving energetic materials unless you are a trained emergency responder.
Section 6: Conclusion
Nitropyrazole compounds are valuable tools in research and development, but their handling demands a disciplined and informed approach to safety. Their dual nature as both chemically toxic and potentially energetic materials requires a comprehensive safety strategy built on the Hierarchy of Controls. By prioritizing engineering and administrative controls over sole reliance on PPE, and by adhering to validated protocols for handling, storage, and disposal, researchers can mitigate the inherent risks. A proactive safety culture, grounded in a thorough understanding of the materials and procedures, is the cornerstone of a safe and successful research environment.
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Methodological & Application
Synthesis of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate: A Detailed Application Note and Protocol
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds and functional materials. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical safety considerations. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights to ensure successful execution.
Introduction
Nitropyrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties.[1][2][3][4] The introduction of a nitro group onto the pyrazole ring can profoundly influence the molecule's electronic properties, reactivity, and biological profile. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potent inhibitors and novel energetic materials.
The synthesis of this target molecule involves two primary transformations: the regioselective nitration of the pyrazole core and the esterification of a carboxylic acid functionality. The pyrazole ring is an aromatic system susceptible to electrophilic substitution reactions, with the position of substitution being directed by the existing substituents.[5] This protocol outlines a reliable pathway for the synthesis, starting from the commercially available 5-methyl-1H-pyrazole-3-carboxylic acid.
Reaction Scheme and Mechanism
The overall synthesis proceeds in two key steps:
-
Nitration: The pyrazole ring of 5-methyl-1H-pyrazole-3-carboxylic acid is nitrated at the C4 position using a mixture of concentrated nitric acid and sulfuric acid.
-
Esterification: The carboxylic acid group is then converted to its corresponding methyl ester using methanol in the presence of a catalytic amount of acid or a reagent like thionyl chloride.
Reaction Scheme:
Mechanism of Nitration:
The nitration of the pyrazole ring is a classic electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[6][7] The electron-rich pyrazole ring then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). The C4 position is typically favored for electrophilic attack on the pyrazole ring.[5] Subsequent deprotonation by a weak base (e.g., water or bisulfate ion) restores the aromaticity of the ring, yielding the 4-nitro-pyrazole derivative.
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis of this compound.
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Application Notes and Protocols: Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate as a Versatile Synthetic Intermediate
Introduction: Unlocking a Privileged Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate emerges as a particularly valuable synthetic intermediate due to its strategic pre-functionalization. This compound offers chemists multiple reactive handles—a reducible nitro group, an acidic N-H proton for alkylation, and a modifiable ester—providing a rapid entry point to a diverse range of complex molecular architectures.
The presence of the C4-nitro and C3-ester groups, both strongly electron-withdrawing, profoundly influences the reactivity of the pyrazole ring, enhancing the acidity of the N-H proton and setting the stage for specific, high-yield transformations.[3] This guide provides an in-depth analysis of this intermediate's reactivity profile and details field-proven protocols for its conversion into key downstream pharmacophores, empowering researchers in the fields of chemical synthesis and drug development.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is rooted in its distinct structural and electronic features.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O₄ | [4] |
| Molecular Weight | 185.14 g/mol | - |
| Appearance | Off-white to pale yellow solid | [5] |
| CAS Number | 138786-86-4 (for the related methyl 4-nitro-1H-pyrazole-3-carboxylate) | [6] |
Reactivity Insights:
-
N-H Acidity: The C4-nitro group significantly increases the acidity of the pyrazole N-H proton, facilitating deprotonation and subsequent N-alkylation under relatively mild basic conditions.[3]
-
Nitro Group as a Masked Amine: The nitro group is a robust electron-withdrawing group that can be selectively reduced to a primary amine. This transformation is one of the most powerful applications of this intermediate, converting an electron-deficient ring into an electron-rich system and introducing a key nucleophilic handle for further elaboration.[7][8]
-
Ester Functionalization: The methyl ester at the C3 position is a versatile handle for hydrolysis to the corresponding carboxylic acid or conversion into amides, hydrazides, and other derivatives, enabling library synthesis and modulation of physicochemical properties.
Core Synthetic Transformation: Reduction of the 4-Nitro Group
The conversion of the 4-nitro group to a 4-amino group is arguably the most critical transformation of this intermediate. The resulting product, a 4-amino-5-methyl-1H-pyrazole-3-carboxylate derivative, is a key building block for a wide range of bioactive molecules, particularly kinase inhibitors and fused heterocyclic systems.[7] Catalytic hydrogenation is the preferred method due to its clean reaction profile and high efficiency.
Protocol 1: Catalytic Hydrogenation to Methyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate
This protocol is based on established methods for the reduction of nitro-pyrazoles in pharmaceutical synthesis.[8]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. The 10% loading ensures a practical reaction rate without excessive cost.
-
Solvent: Methanol or Ethyl Acetate are excellent solvents for this reaction as they solubilize the starting material and do not interfere with the catalytic process. Ethyl acetate is particularly advantageous as the product solution can often be used directly in subsequent steps after catalyst filtration.[8]
-
Hydrogen Source: A balloon or a Parr shaker provides a safe and controlled atmosphere of hydrogen gas. A pressure of 3-4 bar is typically sufficient to drive the reaction to completion efficiently.
Detailed Methodology:
-
To a 250 mL hydrogenation flask, add this compound (5.0 g, 27.0 mmol).
-
Add 10% Palladium on Carbon (Pd/C, 50% wet, 0.5 g, 10% w/w).
-
Carefully add Methanol (100 mL).
-
Seal the flask, evacuate the air, and backfill with nitrogen gas (repeat three times).
-
Evacuate the nitrogen and introduce hydrogen gas (H₂) via a balloon or connect to a Parr hydrogenation apparatus.
-
Pressurize the vessel to 4 bar (approx. 55 psi) if using a Parr apparatus.
-
Stir the reaction mixture vigorously at room temperature (20-25°C) for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional Methanol (2 x 20 mL).
-
Concentrate the combined filtrate under reduced pressure to yield Methyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate as a solid, which is often pure enough for subsequent steps.
Expected Outcome & Validation:
-
Yield: >90%
-
Characterization: The product can be confirmed by ¹H NMR (appearance of a broad singlet for the -NH₂ protons, upfield shift of pyrazole protons) and the disappearance of the characteristic nitro group stretches (~1520 and 1350 cm⁻¹) in the IR spectrum.
Experimental Workflow Diagram
Caption: Workflow for catalytic hydrogenation of the nitro-pyrazole.
Core Synthetic Transformation: Regioselective N-Alkylation
N-alkylation of the pyrazole ring is a fundamental strategy for modulating a compound's steric and electronic profile, which is critical for tuning its interaction with biological targets.[9] With an unsymmetrical pyrazole like our substrate, alkylation can occur at either the N1 or N2 position, leading to two distinct regioisomers. Controlling the regiochemical outcome is therefore paramount.
Principle of Regiocontrol: The regioselectivity of N-alkylation is a classic case of competing electronic and steric factors.[9]
-
Steric Hindrance: The methyl group at the C5 position sterically encumbers the adjacent N1 nitrogen. Consequently, alkylating agents, especially bulky ones, will preferentially react at the less hindered N2 position.
-
Base and Solvent: The choice of base and solvent can influence the equilibrium between the different pyrazolate anions and their aggregation state, subtly altering the N1/N2 ratio. Stronger bases and polar aprotic solvents like DMF often favor alkylation at the more sterically accessible nitrogen.[10]
Protocol 2: Base-Mediated N-Alkylation with an Alkyl Halide
Detailed Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.4 mmol, 1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Add potassium carbonate (K₂CO₃, 1.12 g, 8.1 mmol, 1.5 eq) to the stirred solution.
-
Stir the suspension at room temperature for 20 minutes.
-
Add the alkylating agent (e.g., Benzyl Bromide, 0.64 mL, 5.4 mmol, 1.0 eq) dropwise.
-
Heat the reaction mixture to 50°C and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to separate the N1 and N2 regioisomers.
Illustrative Regioselectivity Data
| Alkylating Agent (R-X) | Base | Predominant Isomer | Rationale |
| Methyl Iodide | K₂CO₃ | Mixture (N2 major) | Small electrophile, less sensitive to steric hindrance. N2 is electronically favored. |
| Benzyl Bromide | K₂CO₃ | N2 | Increased steric bulk of benzyl group strongly favors attack at the less hindered N2. |
| Isopropyl Bromide | Cs₂CO₃ | N2 (High Selectivity) | The bulky isopropyl group makes the approach to the N1 position highly unfavorable. |
Diagram of Regioselective N-Alkylation
Caption: Competing pathways in the N-alkylation of the pyrazole.
Application in Advanced Synthesis: Fused Heterocycles
A primary application for the 4-aminopyrazole product derived from Protocol 1 is the construction of fused pyrazolo[4,3-d]pyrimidine systems. This scaffold is the core of several important drugs, including Sildenafil.[8] The general strategy involves the reaction of the 4-amino group and the adjacent C3-ester (or a derivative thereof) with a one-carbon equivalent to form the fused pyrimidine ring.
Conceptual Synthetic Pathway: The following diagram illustrates a conceptual workflow for this advanced application, highlighting the pivotal role of our starting intermediate.
Caption: Synthetic pathway to pyrazolo[4,3-d]pyrimidines.
This multi-step sequence showcases how this compound serves as an effective starting point for building molecular complexity, progressing from a simple substituted pyrazole to a high-value, drug-like heterocyclic core.
Safety and Handling
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Nitro-containing organic compounds are potentially energetic and should be handled with care. Avoid exposure to excessive heat, shock, or friction.[11]
-
Catalytic hydrogenation with Pd/C is exothermic and involves flammable hydrogen gas. The catalyst can be pyrophoric upon exposure to air when dry; always handle it as a wet paste.
Conclusion
This compound is a high-potential synthetic intermediate, offering a robust and reliable platform for the synthesis of diverse and complex nitrogen-containing heterocycles. The strategic placement of its functional groups allows for sequential, high-yield transformations, including nitro group reduction and regioselective N-alkylation. The protocols and insights provided herein demonstrate its utility in accessing valuable 4-aminopyrazole cores and, subsequently, fused heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries.
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Ouahrouch, A., Anouar, E. H., & Elhallaoui, M. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 2(3), 643-655. [Link]
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Methyl 3-nitro-1h-pyrazole-5-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Application Notes & Protocols: Advanced One-Pot Synthesis Methods for Pyrazole Derivatives
Introduction: The Strategic Value of Pyrazoles and the Imperative of One-Pot Synthesis
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anxiolytic Lonazolac, and the appetite suppressant Rimonabant.[1] This five-membered N-heterocycle's prevalence stems from its versatile biological activities, which encompass anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Consequently, the development of efficient and sustainable methods for synthesizing functionalized pyrazole derivatives is a paramount objective for researchers in drug discovery and development.
Traditionally, pyrazole synthesis involves multi-step procedures that are often time-consuming, generate significant chemical waste, and require tedious purification of intermediates.[5] One-pot synthesis methodologies, particularly multicomponent reactions (MCRs), have emerged as a powerful and elegant solution to these challenges. By combining two or more starting materials in a single reaction vessel where sequential transformations occur without isolating intermediates, one-pot methods dramatically enhance synthetic efficiency. These approaches align with the principles of green chemistry by maximizing atom economy, minimizing solvent usage and waste production, and reducing energy consumption.[6][7]
This comprehensive guide provides detailed application notes and validated protocols for several robust one-pot synthesis strategies for pyrazole derivatives. It is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the mechanistic rationale behind the protocols and insights into their optimization.
Methodology 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This highly convergent four-component reaction is one of a workhorse method for rapidly assembling the complex and biologically active pyrano[2,3-c]pyrazole scaffold.[8] The strategy capitalizes on a domino sequence of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler type cyclization.
Mechanistic Rationale
The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and malononitrile, forming an arylidene malononitrile intermediate. Concurrently, the reaction of hydrazine hydrate and a β-ketoester (e.g., ethyl acetoacetate) forms a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone onto the electron-deficient arylidene malononitrile, followed by an intramolecular cyclization and tautomerization, yields the final pyranopyrazole product. The use of an efficient catalyst is crucial for driving the reaction cascade smoothly.[8][9]
Workflow Diagram: Four-Component Pyrano[2,3-c]pyrazole Synthesis
Caption: Workflow for the four-component synthesis of pyranopyrazoles.
Protocol 1: CuO Nanoparticle-Catalyzed Synthesis in Water
This protocol utilizes copper oxide nanoparticles (CuO NPs) as a heterogeneous, reusable catalyst in water, offering a highly efficient and environmentally benign approach.[10]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde): 1.0 mmol
-
Malononitrile: 1.0 mmol (66 mg)
-
Ethyl acetoacetate: 1.0 mmol (130 mg)
-
Hydrazine hydrate (80% solution): 1.0 mmol (50 µL)
-
Copper Oxide Nanoparticles (CuO NPs): 15 mg
-
Water: 5 mL
-
Ethanol (for recrystallization)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), CuO NPs (15 mg), and water (5 mL).
-
Stir the mixture vigorously and heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[10]
-
After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Separate the catalyst (CuO NPs) from the reaction mixture using an external magnet or by simple filtration. The catalyst can be washed with water and ethanol, dried, and reused for subsequent reactions without significant loss of activity.[10]
-
Collect the precipitated product by vacuum filtration.
-
Wash the crude product with cold water and then recrystallize from hot ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.
Data Summary: Scope of CuO NP-Catalyzed Synthesis
| Entry | Aldehyde | Time (min) | Yield (%)[10] |
| 1 | Benzaldehyde | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | 35 | 98 |
| 3 | 4-Nitrobenzaldehyde | 40 | 96 |
| 4 | 4-Methoxybenzaldehyde | 30 | 97 |
| 5 | 2-Naphthaldehyde | 50 | 90 |
Methodology 2: Three-Component Synthesis of 5-Amino-1-phenyl-1H-pyrazoles
This versatile three-component reaction provides a direct route to highly functionalized 5-aminopyrazoles, which are valuable synthons for more complex heterocyclic systems.[1][11] The method can be significantly enhanced by using green chemistry techniques such as ultrasound irradiation and ionic liquid catalysts.
Mechanistic Rationale
The reaction proceeds via an initial condensation of an aromatic aldehyde with malononitrile to form an α,β-unsaturated dinitrile intermediate. Phenylhydrazine then acts as a binucleophile. It first undergoes a Michael addition to the activated double bond. This is followed by an intramolecular cyclization, where one of the hydrazine nitrogen atoms attacks one of the nitrile groups, leading to the formation of the five-membered pyrazole ring after tautomerization.[2] Molecular iodine or ionic liquids can catalyze multiple steps in this sequence.[2][11]
Workflow Diagram: Three-Component 5-Aminopyrazole Synthesis
Caption: Workflow for the three-component synthesis of 5-aminopyrazoles.
Protocol 2: Ultrasound-Assisted Synthesis using an Ionic Liquid Catalyst
This protocol leverages the synergistic effects of ultrasound irradiation and an ionic liquid catalyst, [DBUH][OAc], to achieve excellent yields in short reaction times under mild conditions.[2]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde): 1 mmol
-
Malononitrile: 1 mmol (66 mg)
-
Phenylhydrazine: 1 mmol (108 mg)
-
[DBUH][OAc] (1,8-Diazabicyclo[5.4.0]undec-7-en-8-ium acetate): 10 mol%
-
Ethanol: 5 mL
-
Ultrasonic bath/probe
Procedure:
-
In a 10 mL thick-walled glass tube, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the ionic liquid [DBUH][OAc] (10 mol%) in ethanol (5 mL).
-
Seal the tube and place it in an ultrasonic bath operating at a frequency of 40 kHz.
-
Irradiate the mixture at room temperature. The reaction is typically complete within 30-40 minutes.[2] For comparison, conventional stirring at room temperature may require 60 minutes or more for lower yields.[2]
-
Monitor the reaction via TLC. Upon completion, add 10 mL of cold water to the reaction mixture.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with water to remove the ionic liquid catalyst. The aqueous filtrate containing the ionic liquid can be concentrated and reused.
-
Recrystallize the solid product from ethanol to obtain the pure 5-aminopyrazole derivative.
Data Summary: Comparison of Ultrasound vs. Conventional Method
| Entry | Aldehyde | Method | Time (min) | Yield (%)[2] |
| 1 | 4-Methoxybenzaldehyde | Ultrasound | 35 | 97 |
| 2 | 4-Methoxybenzaldehyde | Conventional | 60 | 89 |
| 3 | 4-Chlorobenzaldehyde | Ultrasound | 40 | 95 |
| 4 | 4-Chlorobenzaldehyde | Conventional | 70 | 85 |
| 5 | 4-Nitrobenzaldehyde | Ultrasound | 30 | 98 |
| 6 | 4-Nitrobenzaldehyde | Conventional | 55 | 90 |
Methodology 3: Synthesis from Chalcones and Hydrazine
This method provides a direct route to 1,3,5-trisubstituted pyrazoles starting from α,β-unsaturated ketones (chalcones). The chalcone itself can be formed in situ from an aldehyde and a ketone, making this a versatile three-component, one-pot process. The key transformation involves the formation of a pyrazoline intermediate, followed by an oxidation step to yield the aromatic pyrazole.[12][13]
Mechanistic Rationale
The synthesis begins with the condensation of an aldehyde and an acetophenone derivative to form a chalcone. Hydrazine then adds to the chalcone via a Michael-type addition, followed by intramolecular cyclization to form a non-aromatic pyrazoline intermediate. The final and crucial step is the oxidation of the pyrazoline to the stable, aromatic pyrazole. This oxidation can be achieved using various reagents, such as molecular iodine, sodium persulfate, or by using a dehydrogenation catalyst like Pd/C.[13][14][15]
Protocol 3: Mechanochemical (Ball-Milling) Synthesis from Chalcones
This solvent-free protocol uses mechanochemical ball-milling and sodium persulfate as an oxidant, representing a highly efficient and green alternative to traditional solution-phase methods.[14]
Materials:
-
Chalcone (e.g., 1,3-diphenylprop-2-en-1-one): 1.0 mmol (208 mg)
-
Hydrazine hydrate (80% solution): 1.5 mmol (75 µL)
-
Sodium persulfate (Na₂S₂O₈): 2.0 mmol (476 mg)
-
Stainless steel milling jar and balls
Procedure:
-
Place the chalcone (1.0 mmol), hydrazine hydrate (1.5 mmol), and sodium persulfate (2.0 mmol) into a stainless steel milling jar containing two stainless steel balls.
-
Seal the jar and perform the milling in a mixer mill at a frequency of 30 Hz.
-
The reaction is typically complete within 20-30 minutes.[14] The progress can be monitored by stopping the milling, taking a small aliquot, dissolving it in a suitable solvent (e.g., ethyl acetate), and analyzing by TLC.
-
After the reaction is complete, open the jar and add 10 mL of ethyl acetate to the solid mixture.
-
Stir the suspension for 5 minutes, then filter to remove the inorganic salts.
-
Wash the solid residue with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3,5-diphenyl-1H-pyrazole.
Data Summary: Scope of Mechanochemical Pyrazole Synthesis
| Entry | Chalcone Substituents (Ar¹, Ar²) | Time (min) | Yield (%)[14] |
| 1 | Ph, Ph | 20 | 95 |
| 2 | 4-Me-Ph, Ph | 20 | 92 |
| 3 | 4-Cl-Ph, Ph | 30 | 93 |
| 4 | Ph, 4-MeO-Ph | 20 | 90 |
| 5 | 2-Thienyl, Ph | 30 | 85 |
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the catalyst loading or extending the reaction time. For microwave-assisted reactions, optimizing the power and irradiation time is critical; excessive power can lead to degradation.[5] For ultrasound-assisted methods, ensure the reaction vessel is properly positioned in the ultrasonic bath for maximum energy transfer.
-
Side Product Formation: In multicomponent reactions, the formation of intermediates (e.g., Knoevenagel adducts) as side products can occur. This often indicates that the subsequent reaction steps are too slow. A more active catalyst or a slight increase in temperature may be necessary to drive the reaction cascade to completion.
-
Purification Challenges: The crude products from one-pot syntheses can sometimes be oily or difficult to crystallize. Trituration with a non-polar solvent like hexane or diethyl ether can help induce solidification. If column chromatography is required, a gradient elution is often necessary to separate the product from any unreacted starting materials or closely-related byproducts.
-
Regioselectivity Issues: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is a common challenge.[16] The choice of solvent and catalyst can influence the regiochemical outcome. It is essential to characterize the final product thoroughly using NMR spectroscopy (e.g., NOE experiments) to confirm the structure.
References
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Fitri, A., Hendra, R., & Zamri, A. (2022). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education. Available at: [Link]
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Interpreting ¹H and ¹³C NMR Spectra of Substituted Pyrazoles: A Comprehensive Guide to Structure Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Introduction: The Structural Significance of Pyrazoles and the Power of NMR
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry and drug development, found in a wide array of pharmacologically active agents, including celecoxib (an anti-inflammatory drug), sildenafil (used to treat erectile dysfunction), and various compounds with anticancer, antimicrobial, and antipsychotic properties.[1] The biological activity of a substituted pyrazole is intrinsically linked to its precise three-dimensional structure, including the position and nature of its substituents and, crucially, its tautomeric form.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for elucidating the structure of these molecules in solution.[2][3] It provides unparalleled insight into the molecular framework, allowing for the unambiguous assignment of substituent positions and the characterization of dynamic processes like tautomerism.[4][5] This guide provides a detailed overview of the principles and protocols for interpreting the ¹H and ¹³C NMR spectra of substituted pyrazoles, blending foundational theory with practical, field-proven methodologies.
Part I: Decoding the ¹H NMR Spectrum
The proton NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities (splitting patterns), and coupling constants.
Characteristic Chemical Shifts (δ)
The chemical shifts of the pyrazole ring protons are highly dependent on their electronic environment, which is modulated by the pyridine-like and pyrrole-like nitrogen atoms and the attached substituents.[6]
-
H4 Proton: The proton at the C4 position typically resonates in the most upfield region of the aromatic protons, generally between 6.0 and 6.8 ppm . Its shielded nature is a hallmark of the pyrazole ring.
-
H3 and H5 Protons: The protons at the C3 and C5 positions are less shielded and appear further downfield. Their chemical shifts usually fall in the range of 7.4 to 8.0 ppm . In N-unsubstituted pyrazoles undergoing rapid tautomerization, the distinction between H3 and H5 is lost, and an averaged signal is often observed.[7]
-
N-H Proton: The pyrrole-like N-H proton is often broad and can appear over a wide range downfield (10.0 to 14.0 ppm or even higher), depending on the solvent, concentration, and temperature. In protic solvents like D₂O or CD₃OD, this proton readily exchanges with deuterium and becomes undetectable.[8] To observe the N-H proton, it is crucial to use a dry aprotic solvent like CDCl₃ or DMSO-d₆.[8]
Spin-Spin Coupling (J-Constants)
The coupling between adjacent protons provides critical connectivity information.
-
³J(H4,H5): The coupling constant between H4 and H5 is typically in the range of 2.0–3.0 Hz .
-
³J(H3,H4): The coupling between H3 and H4 is slightly smaller, generally 1.5–2.5 Hz .
-
⁴J(H3,H5): A small four-bond coupling may sometimes be observed between H3 and H5, typically less than 1.0 Hz .
These small J-values are characteristic of five-membered aromatic heterocycles.
| Proton | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| N-H | 10.0 - 14.0 (often broad) | - |
| H3 / H5 | 7.4 - 8.0 | ³J(H3,H4) = 1.5 - 2.5 |
| H4 | 6.0 - 6.8 | ³J(H4,H5) = 2.0 - 3.0 |
The Influence of Substituents on ¹H Chemical Shifts
Substituents dramatically alter the electronic landscape of the pyrazole ring, causing predictable shifts in proton resonances. Electron-donating groups (EDGs) like alkyl or alkoxy groups increase electron density, shielding nearby protons and shifting them upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as nitro, cyano, or carbonyl groups decrease electron density, deshielding protons and shifting them downfield.
Caption: Logical flow of substituent electronic effects on proton chemical shifts.
Part II: Interpreting the ¹³C NMR Spectrum
¹³C NMR provides direct information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon atom.
Characteristic Chemical Shifts (δ)
The chemical shifts of the pyrazole ring carbons are sensitive to the electronegativity of the adjacent nitrogen atoms and the nature of substituents.[9]
-
C3 and C5: These carbons, being adjacent to the electronegative nitrogen atoms, are the most deshielded. They typically resonate between 135 and 155 ppm .[10][11] In cases of rapid tautomerism, their signals may broaden or coalesce into a single averaged peak.[5][7]
-
C4: The C4 carbon is significantly more shielded and appears upfield, usually in the range of 100 to 115 ppm .[10]
| Carbon | Typical Chemical Shift (ppm) |
| C3 / C5 | 135 - 155 |
| C4 | 100 - 115 |
The Influence of Substituents on ¹³C Chemical Shifts
Substituent effects in ¹³C NMR are more complex than in ¹H NMR but follow general principles. The effect is most pronounced on the carbon directly attached to the substituent (the ipso carbon) and diminishes with distance. Both electron-donating and electron-withdrawing groups can cause downfield shifts of the ipso carbon, but their effects on the other ring carbons (ortho, meta, para-like positions) are more predictable.
-
EDGs tend to shield the ortho and para-like carbons (C4), shifting them upfield.
-
EWGs tend to deshield the ortho and para-like carbons, shifting them downfield.
The magnitude of these shifts can be used to infer the electronic properties of the substituent and its position on the ring.[7]
Part III: The Challenge of Tautomerism in N-Unsubstituted Pyrazoles
For pyrazoles with a hydrogen on one of the nitrogen atoms and different substituents at the C3 and C5 positions, annular tautomerism is a critical consideration. The N-H proton can rapidly exchange between the N1 and N2 positions, leading to a dynamic equilibrium between two tautomeric forms.[4]
Caption: Annular tautomerism in a 3(5)-substituted pyrazole.
This exchange rate directly impacts the NMR spectrum:
-
Fast Exchange: At room temperature, if the proton exchange is fast on the NMR timescale, the spectrum shows a single set of time-averaged signals. For example, the C3 and C5 signals will appear as a single, often broadened, peak.[7]
-
Slow Exchange: If the exchange can be slowed down, separate signals for each distinct tautomer will be resolved. This provides a snapshot of the individual species in solution.
The most effective method to achieve the slow exchange regime is low-temperature NMR .[8][12] By lowering the temperature, the rate of proton transfer decreases, eventually allowing the NMR spectrometer to distinguish between the two tautomers. This allows for the determination of the equilibrium constant (K_eq) by integrating the signals corresponding to each form.[12]
Part IV: Advanced 2D NMR Techniques for Unambiguous Assignment
For complex, highly substituted pyrazoles, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are indispensable for making definitive structural assignments.[8][13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[8] It creates a 2D map where each peak shows which proton is attached to which carbon, allowing for the straightforward assignment of protonated carbons like C4.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation. It reveals correlations between protons and carbons that are two or three bonds away (²J_CH and ³J_CH).[8][13] For example, the H4 proton will show a correlation to both C3 and C5, helping to identify these carbons. The N-H proton, if observable, can show correlations to C3 and C5, which is invaluable for determining the major tautomer.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[8][15] It is particularly useful for determining the position of substituents by observing NOEs between the substituent's protons and the adjacent ring protons.
Caption: A typical workflow for structure elucidation using 2D NMR techniques.
Part V: Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.[16]
Protocol 1: Standard Sample Preparation
-
Mass Measurement: Accurately weigh 5-25 mg of the substituted pyrazole for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[17]
-
Solvent Selection: Choose an appropriate deuterated solvent.
-
CDCl₃: A good first choice for many organic compounds. Ensure it is dry if you wish to observe the N-H proton.
-
DMSO-d₆: An excellent solvent for less soluble compounds and for clearly observing N-H and O-H protons, which exchange more slowly than in other solvents.[5][7]
-
CD₂Cl₂, Toluene-d₈: Suitable choices for low-temperature experiments due to their low freezing points.[8]
-
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[18][19] Gently swirl or use a vortex mixer to ensure the sample is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[16]
-
Filtration: To remove any particulate matter (dust, fibers), filter the solution through a small plug of glass wool or a Kimwipe packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18][19]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[19]
Protocol 2: Low-Temperature NMR for Tautomer Analysis
-
Sample Preparation: Prepare the sample as described above, using a low-freezing point solvent (e.g., CD₂Cl₂ or THF-d₈).[8]
-
Initial Spectrum: Acquire a standard ¹H and/or ¹³C NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. This is crucial for obtaining sharp, well-resolved signals.[8]
-
Data Acquisition: Record spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer. Continue to lower the temperature until no further changes in the spectrum are observed, indicating the slow exchange limit has been reached.[8][12]
Conclusion
The interpretation of NMR spectra for substituted pyrazoles is a systematic process that combines an understanding of fundamental principles with the application of advanced techniques. By carefully analyzing chemical shifts, coupling constants, and the effects of substituents, researchers can gain a clear picture of the molecular structure. For N-unsubstituted pyrazoles, temperature-dependent NMR studies are essential for characterizing the tautomeric equilibrium, a feature that often governs the compound's biological interactions. When combined with 2D correlation experiments like HSQC and HMBC, NMR spectroscopy provides an unambiguous and comprehensive toolkit for the structural elucidation of this vital class of heterocyclic compounds, empowering researchers in drug discovery and development.
References
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Elguero, J., Claramunt, R. M., & Lopez, C. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. Retrieved from [Link]
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Holzer, W., & Seiringer, G. (n.d.). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Bohrium. Retrieved from [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. Retrieved from [Link]
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Elguero, J., Claramunt, R. M., Garceran, R., & Lopez, C. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Retrieved from [Link]
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Holzer, W., Krb, M., & Seiringer, G. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(9), 2349. Retrieved from [Link]
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Sá, E., Borges, F., & Iley, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 71. Retrieved from [Link]
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Elguero, J., Jagerovic, N., & Silva, A. M. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(23), 4298. Retrieved from [Link]
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Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]
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Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]
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Sá, E., Borges, F., & Iley, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]
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Al-Salahi, R., Al-Omar, M., & Amr, A. (2012). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Retrieved from [Link]
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Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica, B 28, 61-70. Retrieved from [Link]
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Aguilar-Parrilla, F., Cativiela, C., Elguero, J., et al. (1995). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 19(3), 249-260. Retrieved from [Link]
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Holzer, W., & Seiringer, G. (2001). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Sun, H., & Chen, G. (2007). Structure Elucidation of a Pyrazolo[10][20]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1125-1131. Retrieved from [Link]
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Sun, H., & Chen, G. (2007). Structure Elucidation of a Pyrazolo[10][20]pyran Derivative by NMR Spectroscopy. ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). Substituent effects on the 15N NMR Parameters of Azoles. Scite. Retrieved from [Link]
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Cermola, F., et al. (2007). 15N NMR spectroscopy of partially saturated pyrazoles. ElectronicsAndBooks. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Gomaa, M. S., & Al-Salahi, R. (2018). Table 2. 1H NMR chemical shifts of compounds 11, 12: δH [ppm]. ResearchGate. Retrieved from [Link]
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University of Leicester. (n.d.). How to make an NMR sample. Retrieved from [Link]
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Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Pinto, D. C. G. A., et al. (2005). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
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Kumar, A., & Kumar, P. (2017). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Pharmaceutical Research, 6(4). Retrieved from [Link]
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Krivokolysko, S. G., et al. (2019). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). ResearchGate. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2012). Chemical shift values and assigned coupling constants of compound (4 a)... ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial and Antioxidant Activity of Pyrazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the potential antimicrobial and antioxidant activities of pyrazole derivatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines for key in vitro assays.
Introduction: The Therapeutic Potential of Pyrazole Derivatives
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and, notably, antimicrobial and antioxidant effects[1][2]. The pyrazole nucleus is a key pharmacophore found in several commercially available drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, underscoring its therapeutic relevance[1].
The emergence of multidrug-resistant microbial strains and the pathological consequences of oxidative stress in numerous diseases necessitate the discovery of novel therapeutic agents[3]. Pyrazole derivatives have shown promise in both arenas, with studies demonstrating their ability to inhibit the growth of various pathogenic bacteria and fungi and to scavenge harmful free radicals[4][5][6][7]. The mechanism of their antimicrobial action can be diverse, with some derivatives acting as inhibitors of essential bacterial enzymes like DNA gyrase[7]. Their antioxidant properties are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a process influenced by the specific substituents on the pyrazole ring[1][8].
These application notes will provide detailed protocols for commonly employed in vitro assays to screen and characterize the antioxidant and antimicrobial efficacy of novel pyrazole derivatives.
Assessment of Antioxidant Activity
The antioxidant potential of pyrazole derivatives is typically evaluated by their ability to scavenge stable free radicals. The most common and reliable methods for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant compound. The reduction of DPPH results in a color change to pale yellow, which can be measured spectrophotometrically. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound[9][10].
Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO, methanol).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same concentration range as the test compound[4][9].
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes[9].
-
Measure the absorbance of each well at 517 nm using a microplate reader[9][10].
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.
-
Plot the percentage of scavenging activity against the concentration of the test compound and the positive control.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
ABTS Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance.
Protocol: ABTS Radical Scavenging Assay
-
Preparation of Reagents:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This solution is stable for up to two days when stored in the dark at 4°C.
-
Diluted ABTS•+ Solution: Before use, dilute the ABTS•+ working solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare stock solutions and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compound or positive control to separate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the microplate in the dark at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound and the positive control.
-
Visualization of Antioxidant Assay Workflow
Caption: Workflow for DPPH and ABTS antioxidant assays.
Table 1: Example Data Presentation for Antioxidant Activity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Pyrazole Derivative 1 | 15.2 ± 1.3 | 10.8 ± 0.9 |
| Pyrazole Derivative 2 | 28.9 ± 2.1 | 22.5 ± 1.8 |
| Ascorbic Acid (Control) | 8.5 ± 0.7 | 6.2 ± 0.5 |
| Trolox (Control) | 12.1 ± 1.0 | 9.3 ± 0.8 |
Assessment of Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives is determined by their ability to inhibit the growth of or kill pathogenic microorganisms. The most common methods are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for preliminary screening.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test[5][11].
Protocol: Broth Microdilution Assay
-
Preparation of Materials:
-
Microorganisms: Use standard reference strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 10231)[5].
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Test Compound and Control: Prepare a stock solution of the pyrazole derivative and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared inoculum to each well, except for the sterility control well.
-
Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Interpretation:
Agar Well Diffusion Assay
This method is a preliminary test to assess the antimicrobial activity of a compound. It is based on the diffusion of the compound from a well through a solidified agar medium seeded with a microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Protocol: Agar Well Diffusion Assay
-
Preparation of Materials:
-
Agar Plates: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Seeding the Plates: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the agar plate.
-
Test Compound and Control: Prepare solutions of the pyrazole derivative and a standard antibiotic at a known concentration.
-
-
Assay Procedure:
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the seeded agar plates.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution and the control antibiotic solution to separate wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualization of Antimicrobial Assay Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Table 2: Example Data Presentation for Antimicrobial Activity
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Pyrazole Derivative 1 | 8 | 16 | 18 | 12 |
| Pyrazole Derivative 2 | 32 | 64 | 10 | 7 |
| Ciprofloxacin (Control) | 1 | 0.5 | 25 | 30 |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Researchers should consider the following general SAR trends when designing and evaluating new compounds:
-
Electron-withdrawing and donating groups: The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, methyl) on the phenyl rings attached to the pyrazole core can significantly influence both antimicrobial and antioxidant activities[4].
-
Hydrazone and Amide Linkages: Pyrazole derivatives incorporating hydrazone or amide moieties have shown notable antioxidant and anti-inflammatory properties[12][13].
-
Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as thiazole or thiadiazine, can enhance antimicrobial potency[5][7].
In Vitro Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of novel pyrazole derivatives to mammalian cells to assess their therapeutic index. A common preliminary cytotoxicity assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Use a suitable human cell line (e.g., HEK293, HepG2) and culture the cells in appropriate media until they reach 80-90% confluency.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the pyrazole derivative for 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the CC50 (half-maximal cytotoxic concentration) value. A higher CC50 value indicates lower cytotoxicity.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the antioxidant and antimicrobial properties of novel pyrazole derivatives. Positive results from these assays can guide further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and more comprehensive toxicological profiling. The versatility of the pyrazole scaffold continues to make it a promising starting point for the development of new therapeutic agents to combat infectious diseases and conditions associated with oxidative stress.
References
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Abdel-Wahab, B. F., Abdel-Aziem, A., El-Sawy, E. R., & El-Gazzar, M. G. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(15), 4496. [Link]
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Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of the Indian Chemical Society, 98(12), 100228. [Link]
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Ali, A. A.-M., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 57(5), 2263-2272. [Link]
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Al-Omair, M. A., et al. (2022). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Molecules, 27(19), 6537. [Link]
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Asif, M. (2017). A review on the synthesis and biological activities of pyrazole and its derivatives. Journal of the Chinese Chemical Society, 64(3), 241-257. [Link]
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Bennamane, N., et al. (2008). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 13(12), 3099-3109. [Link]
-
Bondock, S., & Fouda, A. M. (2019). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 24(18), 3296. [Link]
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Chimenti, F., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(9), 2548. [Link]
-
El-Sayed, W. M., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 12(1), 1-17. [Link]
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Gürsoy, A., et al. (2000). Synthesis and preliminary evaluation of new 5-pyrazolinone derivatives as analgesic agents. European Journal of Medicinal Chemistry, 35(3), 359-364. [Link]
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Harras, M. F., et al. (2018). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Cellular and Molecular Biology, 64(8), 10-15. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-223. [Link]
-
Matta, C., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Medicinal Chemistry, 14(6), 1133-1147. [Link]
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Quazi, S., et al. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Letters in Drug Design & Discovery, 17(6), 735-743. [Link]
-
Sebastian, S., et al. (2016). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 6(106), 104571-104586. [Link]
-
Shapiro, A. B. (2016). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents?. ResearchGate. [Link]
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Squeo, B., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1637. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Zaky, R., et al. (2017). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Journal of Taibah University for Science, 11(6), 1047-1058. [Link]
-
Al-Abboodi, D. H., et al. (2022). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences, 6(5), 1156-1162. [Link]
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Application Notes & Protocols: The Role of Pyrazoles as Building Blocks in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Agriculture
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the discovery and development of modern agrochemicals.[1][2] Its remarkable success stems from its structural versatility, which allows for multi-directional substitution, creating a vast chemical space for optimization.[3] This adaptability has led to the development of numerous commercial herbicides, fungicides, and insecticides with diverse mechanisms of action and high efficacy.[4][5] The pyrazole moiety is not just a passive scaffold; it often acts as a key pharmacophore, directly participating in the interaction with biological targets.[6][7] This document serves as a technical guide for researchers, outlining the core synthetic strategies, mechanisms of action, and detailed protocols for leveraging pyrazole building blocks in the synthesis of next-generation crop protection agents.
PART 1: Core Synthetic Principles for the Pyrazole Ring
The construction of the pyrazole core is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. The most prevalent and versatile of these is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2][8] This reaction's popularity is due to the wide availability of starting materials and the generally high yields achieved.
The causality behind this choice of reaction is its straightforward nature and modularity. By selecting different 1,3-dicarbonyls and hydrazines, chemists can readily introduce a wide variety of substituents at different positions on the pyrazole ring, enabling extensive structure-activity relationship (SAR) studies.[9][10]
General Workflow for Pyrazole Synthesis
Sources
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Application Notes and Protocols: Vilsmeier-Haack Reaction for Pyrazole Functionalization
Introduction: The Strategic Importance of Pyrazole Formylation
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1] The functionalization of the pyrazole ring is therefore a critical endeavor, enabling the synthesis of diverse derivatives for screening and optimization. Among the various functionalization strategies, the introduction of a formyl group (-CHO) via the Vilsmeier-Haack reaction stands out as a robust and highly effective method.[2][3][4][5][6][7][8][9] This reaction provides a direct route to pyrazole-4-carboxaldehydes, which are pivotal intermediates for further molecular elaboration.[4][5][9][10]
These aldehyde-functionalized pyrazoles serve as versatile synthetic handles for a multitude of subsequent transformations, including but not limited to, the construction of more complex heterocyclic systems, the introduction of various pharmacophores through condensation reactions, and the generation of diverse libraries of compounds for high-throughput screening. This application note provides a comprehensive guide to the Vilsmeier-Haack reaction for pyrazole functionalization, detailing the underlying mechanism, a field-proven protocol, and critical experimental considerations to ensure successful and reproducible outcomes.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
The Vilsmeier-Haack reaction is a powerful electrophilic aromatic substitution reaction.[11] Its efficacy in formylating electron-rich heterocycles like pyrazoles stems from the in-situ generation of a highly electrophilic species, the Vilsmeier reagent (a chloromethyleniminium salt), from the interaction of a tertiary amide, typically N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[2][11][12][13][14][15]
The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic Vilsmeier reagent.[6][11][13]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[16][17] This step is favored at the C4 position due to the electronic properties of the pyrazole ring.
-
Aromatization: A subsequent deprotonation step restores the aromaticity of the pyrazole ring, yielding an iminium salt intermediate.
-
Hydrolysis: The reaction mixture is quenched with water, leading to the hydrolysis of the iminium salt to afford the desired pyrazole-4-carboxaldehyde.[11][14]
Figure 1: Generalized mechanism of the Vilsmeier-Haack formylation of pyrazole.
Regioselectivity: Directing the Formylation
A key consideration in the functionalization of substituted pyrazoles is regioselectivity. The Vilsmeier-Haack reaction on pyrazoles generally exhibits a strong preference for formylation at the C4 position.[16][17] This is primarily due to the electronic distribution within the pyrazole ring, which renders the C4 position the most nucleophilic and sterically accessible site for electrophilic attack.
However, the nature and position of substituents on the pyrazole ring can influence the outcome:
-
N-Substituted Pyrazoles: The presence of a substituent on one of the nitrogen atoms generally does not alter the preference for C4 formylation. In fact, N-alkylation can enhance the reactivity of the pyrazole ring towards electrophilic substitution.[18] Unsubstituted N-H pyrazoles may sometimes exhibit lower reactivity or require harsher conditions.[18]
-
C3 and C5 Substituents: Electron-donating groups at the C3 and C5 positions can further activate the pyrazole ring towards formylation at C4. Conversely, electron-withdrawing groups can decrease the reactivity, potentially requiring more forcing conditions (higher temperatures or longer reaction times).[10] Bulky substituents at C3 or C5 generally do not hinder formylation at the sterically unencumbered C4 position.
Detailed Experimental Protocol
This protocol provides a general method for the Vilsmeier-Haack formylation of a substituted pyrazole. It is crucial to perform this reaction in a well-ventilated fume hood due to the corrosive and hazardous nature of the reagents.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Pyrazole | ≥98% | Commercially available or synthesized | Ensure dryness |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics, etc. | Use a freshly opened bottle or dried over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich, Acros Organics, etc. | Handle with extreme care; corrosive and reacts violently with water. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available | Can be used as a solvent. |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | For neutralization. |
| Deionized Water | - | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | Commercially available | For drying the organic layer. |
| Ethyl Acetate | Reagent Grade | Commercially available | For extraction. |
| Hexanes | Reagent Grade | Commercially available | For purification. |
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
Figure 2: General experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents relative to the pyrazole substrate). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise via the dropping funnel over 15-30 minutes. The addition is exothermic, so maintain the temperature at 0-5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The Vilsmeier reagent will form as a pale yellow to white solid or a viscous oil.[19]
-
Reaction with the Pyrazole Substrate: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate anhydrous solvent like dichloromethane (DCM).[2] Add the solution of the pyrazole to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression and Monitoring: After the addition of the pyrazole, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the reaction mixture to a temperature between 60-90 °C.[3][5][20] The optimal temperature and reaction time will depend on the reactivity of the pyrazole substrate and should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 2 to 24 hours.[3][20]
-
Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt. The resulting aqueous solution will be acidic. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Effervescence will be observed.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole-4-carboxaldehyde.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all reagents and glassware are scrupulously dry. Use anhydrous DMF and a fresh bottle of POCl₃. |
| Low reactivity of the pyrazole substrate. | Increase the reaction temperature and/or prolong the reaction time. Consider using a higher excess of the Vilsmeier reagent. | |
| Formation of Side Products | Over-reaction or decomposition at high temperatures. | Optimize the reaction temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Dimerization or polymerization of the product. | This can sometimes occur with highly activated pyrazoles. Try running the reaction at a lower temperature or with a slower addition of the pyrazole substrate. | |
| Difficult Workup | Emulsion formation during extraction. | Add brine to the aqueous layer to help break the emulsion. |
| Product is water-soluble. | If the product has high polarity, continuous extraction may be necessary. |
Conclusion
The Vilsmeier-Haack reaction is a highly reliable and versatile method for the regioselective formylation of pyrazoles, providing essential building blocks for drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of pyrazole-4-carboxaldehydes. The protocol and insights provided in this application note serve as a comprehensive guide to empower scientists in their synthetic endeavors, facilitating the exploration of novel chemical space and the advancement of medicinal chemistry.
References
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Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
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Joo, J. M., et al. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]
- Sathiyaseelan, M., et al. (2016). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science, 4(3), 282-288.
- Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328.
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Wang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3169. [Link]
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Li, S., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14649-14659. [Link]
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Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]
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ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6538. [Link]
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Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Retrieved from [Link]
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Liao, M.-L., et al. (2025). Advances in Pyrazolone Functionalization: A Review Since 2020. Tetrahedron. [Link]
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PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]
- Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
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Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]
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ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]
- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
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Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
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SAGE Journals. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]
-
El-Metwally, A. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3585. [Link]
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ResearchGate. (n.d.). (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]
- Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
-
MDPI. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(2), M1229. [Link]
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Chemistry Stack Exchange. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]
-
Organic Letters. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421–2423. [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,5,6,7-hexahydro-1H-inden-1-ylidene)malonaldehyde and its application in the synthesis of novel pyrazole derivatives. Journal of the Serbian Chemical Society, 78(8), 1109-1119.
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack-Type Formylation of Indoles. Retrieved from [Link]
-
SlideShare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing Pyrazole Synthesis Yield
Welcome to the comprehensive technical support guide for pyrazole synthesis. This center is designed for researchers, medicinal chemists, and process development scientists dedicated to advancing their work with pyrazole-containing molecules. Pyrazoles are a cornerstone in pharmaceutical and agrochemical development, making the efficiency and success of their synthesis paramount.[1][2][3]
This guide provides in-depth, field-proven insights into troubleshooting common issues and systematically improving the yield and purity of your pyrazole synthesis reactions. We will move beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guides for Common Synthesis Pathways
The synthesis of pyrazoles can be approached through various methods, each with its own set of challenges. The most common and robust method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6] Variations include reactions with α,β-unsaturated aldehydes and ketones, as well as [3+2] cycloaddition strategies.[7][8][9]
Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls with Hydrazines
This is often the first choice for pyrazole synthesis due to its reliability and the ready availability of starting materials.[4][6] However, several factors can lead to suboptimal yields.
Q1: My Knorr synthesis is resulting in a low yield and a mixture of regioisomers. How can I improve this?
A1: Low yield and poor regioselectivity are the most frequent challenges in the synthesis of unsymmetrical pyrazoles. [4][10] This arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially forming two different constitutional isomers.[10] Controlling the formation of the desired isomer is critical as different regioisomers can exhibit vastly different biological activities.[10]
Causality & Strategy:
The regiochemical outcome is a delicate balance of steric and electronic factors of the substrates, as well as reaction conditions like solvent and temperature.[4][10] The initial, and often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons.[5]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked first. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the electron-withdrawing trifluoromethyl group is more susceptible to nucleophilic attack.[10]
-
Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, directing the initial attack to the less sterically encumbered carbonyl.
-
Solvent and Catalyst: The choice of solvent and the presence of an acid or base catalyst can significantly influence the reaction pathway.[11] Acid catalysis, for example, protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating both the initial condensation and the subsequent cyclization/dehydration steps.[5][11]
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Solvent | Screen polar protic solvents (e.g., ethanol, acetic acid) and polar aprotic solvents (e.g., DMF, N,N-dimethylacetamide).[9][12] Consider specialized solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) which can promote specific regioisomers.[10] | The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the reactivity of the hydrazine. Acetic acid can also serve as a catalyst.[1][11] |
| Temperature | Start at room temperature and gradually increase. Refluxing can increase reaction rates but may also promote side reactions or decomposition.[4] For some substrates, increasing the temperature to 60°C improves yield, but higher temperatures can be detrimental.[1] | Allows for kinetic vs. thermodynamic product control. Lower temperatures may favor the kinetically preferred isomer. |
| Catalyst | Acetic acid is a common and effective catalyst.[1] For specific applications, metal catalysts like silver triflate (AgOTf) have been shown to produce excellent yields with high regioselectivity, even at room temperature.[12][13] | Catalysts can accelerate the rate-limiting steps and influence the regiochemical outcome.[11] |
| Atmosphere | For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | Prevents oxidation of starting materials or intermediates. |
Experimental Workflow: Optimizing Regioselectivity
Caption: Decision workflow for optimizing regioselectivity in Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyls (e.g., Chalcones)
This method is valuable for synthesizing 3,5-diarylpyrazoles. The reaction typically proceeds through a pyrazoline intermediate which is then oxidized or dehydrated to the pyrazole.[9][12]
Q2: My reaction of a chalcone with hydrazine hydrate gives a low yield of the pyrazole and multiple byproducts. What's going wrong?
A2: Incomplete conversion to the final pyrazole and the formation of stable pyrazoline intermediates are common issues. The final dehydration or oxidation step can be sluggish, leading to a mixture of products.[9][12]
Causality & Strategy:
The reaction involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization to form a pyrazoline. The final step is the elimination of water (dehydration) or oxidation to furnish the aromatic pyrazole ring.
-
Dehydration/Oxidation: This step often requires specific conditions to proceed efficiently. Simple heating may not be sufficient.
-
Side Reactions: Chalcones can undergo other reactions, and the pyrazoline intermediate may not be stable under harsh conditions.
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Solvent/Catalyst System | Use glacial acetic acid as both the solvent and catalyst.[2] It facilitates both the initial condensation and the final dehydration step. | Provides an acidic environment to promote the necessary elimination reaction. |
| Oxidizing Agent | If dehydration is slow, consider adding an oxidizing agent. Options include molecular iodine (I₂) with a co-oxidant like TBHP, or simply heating in DMSO under an oxygen atmosphere.[1] | Actively drives the conversion of the pyrazoline intermediate to the aromatic pyrazole. |
| Microwave Irradiation | Employ microwave-assisted organic synthesis (MAOS). Reactions in a microwave reactor at 120-140°C for 15-20 minutes can drastically reduce reaction times and improve yields.[14][15] | Microwave heating can efficiently promote the dehydration step and reduce the formation of thermal degradation byproducts due to shorter reaction times.[14] |
Protocol: Microwave-Assisted Synthesis from a Chalcone
-
Combine Reagents: In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (e.g., chalcone, 1.0 mmol) and the arylhydrazine (1.1 mmol).[10]
-
Add Solvent/Catalyst: Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[10]
-
Seal and Irradiate: Securely seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specific duration (e.g., 15-20 minutes). Note: These conditions must be optimized for your specific substrates.[10][14]
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.[10]
-
Isolate Product: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[10]
Part 2: FAQs - General Troubleshooting & Advanced Techniques
This section addresses broader questions applicable across various pyrazole synthesis methods.
Q3: I'm observing significant byproduct formation. How can I improve the purity of my crude product before purification?
A3: Optimizing the reaction work-up is crucial.
-
Purity of Starting Materials: Ensure the purity of your starting materials. Hydrazine, in particular, can decompose over time, leading to side reactions.[4]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen, an acid-base wash can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the pyrazole and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your product back into an organic solvent.
-
Temperature Control: Overheating can lead to decomposition and the formation of tar-like byproducts. Ensure precise temperature control, especially during reflux.[4]
Q4: My pyrazole is difficult to purify by column chromatography. What are my options?
A4: Pyrazoles can be challenging due to their polarity and potential for interaction with silica gel. [16]
-
Recrystallization: This is often the most effective method for purifying solid pyrazoles.[16][17]
-
Solvent Selection: Test a range of solvents. Ideal single solvents dissolve the compound when hot but not at room temperature (e.g., ethanol, isopropanol, ethyl acetate).[17]
-
Mixed-Solvent Systems: A powerful technique is to dissolve the pyrazole in a "good" solvent (e.g., ethanol) at its boiling point and then add a hot "anti-solvent" (e.g., water) dropwise until turbidity persists. Slow cooling should then induce crystallization.[17]
-
-
Deactivating Silica Gel: If column chromatography is necessary, you can deactivate the acidic silica gel by preparing the slurry with your eluent containing a small amount of triethylamine (~0.5-1%).[16][18] This neutralizes the acidic sites and can prevent product degradation or streaking.
-
Alternative Stationary Phases: Consider using neutral alumina as an alternative to silica for basic compounds.[16][18]
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| "Oiling Out" | Compound precipitating above its melting point.[17] | 1. Add more "good" solvent to lower the saturation temperature.[17] 2. Ensure slow cooling.[17] 3. Use a seed crystal.[17] |
| No Crystals Form | Solution is not supersaturated. | 1. Concentrate the solution by boiling off some solvent.[17] 2. Scratch the inside of the flask with a glass rod to create nucleation sites.[17] 3. Add a seed crystal.[17] |
| Low Yield | Too much solvent used; product is still soluble in the cold mother liquor. | 1. Use the minimum amount of hot solvent needed for dissolution.[17] 2. Cool the solution thoroughly in an ice bath to maximize precipitation.[17] |
| Colored Impurities | Co-crystallization of colored byproducts. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware this may slightly reduce your yield.[16][17] |
Q5: Are there "greener" or more efficient methods to improve pyrazole synthesis?
A5: Yes, modern synthetic chemistry offers several advanced techniques.
-
Microwave-Assisted Synthesis (MAOS): As mentioned, this technique uses microwave irradiation to rapidly heat the reaction mixture. This often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[14][15][19] It is particularly effective for multi-component reactions and can even be performed under solvent-free conditions.[20][21]
-
Flow Chemistry: Performing reactions in a continuous flow system offers superior control over reaction parameters like temperature and mixing, leading to better reproducibility and safety. It is also highly scalable.[8][22]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, which is highly atom-economical and efficient.[2][23]
Logical Flow: Purification Strategy
Caption: Decision-making diagram for the purification of pyrazole compounds.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). National Center for Biotechnology Information (NCBI). [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Royal Society of Chemistry. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemInform. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2017). ACS Publications. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Royal Society of Chemistry. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2012). SciELO. [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). National Center for Biotechnology Information (NCBI). [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2022). SlideShare. [Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2022). ACS Publications. [Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
Purification of Amino-Pyrazoles. (2022). Reddit. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2021). SlideShare. [Link]
- Process for the purification of pyrazoles.
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
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- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the purification of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide troubleshooting advice, frequently asked questions, detailed protocols, and data-driven insights to ensure you achieve the desired purity and yield for your downstream applications.
I. Understanding the Compound and Common Impurities
This compound is a substituted pyrazole, a class of compounds with significant pharmacological interest.[1][2] The presence of a nitro group and a methyl ester functionality on the pyrazole ring influences its polarity and reactivity. Successful purification hinges on understanding the nature of the crude material and the likely impurities.
Common Impurities May Include:
-
Starting Materials: Unreacted reagents from the synthesis.
-
Regioisomers: Isomeric products formed during the pyrazole ring synthesis. The separation of these can be particularly challenging.[3]
-
Byproducts: Compounds resulting from side reactions, such as hydrolysis of the ester group to the corresponding carboxylic acid (5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid).[4]
-
Colored Impurities: Often arise from oxidation or degradation of the pyrazole derivatives.[5]
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solvent as a liquid phase instead of forming a crystalline solid.[5] This is often due to the solution being too concentrated or the cooling process being too rapid.
-
Causality: The solubility of the compound at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation.
-
Solutions:
-
Add More Solvent: Re-heat the mixture until a clear solution is formed, then add a small amount of additional hot solvent before allowing it to cool slowly.[6]
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. This provides more time for proper crystal nucleation and growth.[6]
-
Use a Mixed-Solvent System: If a single solvent is problematic, a mixed-solvent system can be effective.[6] Dissolve the crude product in a "good" solvent (e.g., ethanol or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (e.g., hexane or water) until turbidity persists. Re-heat to clarify and then cool slowly.
-
Q2: I am getting a very low yield after recrystallization. How can I improve it?
A2: Low yield is a common issue and can stem from several factors.[6]
-
Causality: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling. Significant product can also be lost during transfers.
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[6]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize precipitation.[6]
-
Solvent Selection: The ideal solvent should exhibit high solubility for your compound when hot and very low solubility when cold.[6]
-
Rinse Glassware: Rinse all glassware that was in contact with the product solution with a small amount of cold recrystallization solvent and add these rinsings to the filtration funnel to recover any adhered product.[5]
-
Q3: How can I remove persistent colored impurities?
A3: Colored impurities are often highly conjugated molecules that can be effectively removed.
-
Causality: These impurities may be byproducts from the synthesis or degradation products.[5]
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[5][6]
Column Chromatography Issues
Q4: My compound is not separating from an impurity on the silica gel column. What can I do?
A4: Co-elution of compounds with similar polarities is a frequent challenge in column chromatography.[5]
-
Causality: The chosen solvent system (mobile phase) does not have a differential affinity for your product and the impurity, causing them to travel through the stationary phase at a similar rate.
-
Solutions:
-
Optimize the Solvent System:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on separation. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[3][7]
-
Change Solvents: If adjusting the ratio is ineffective, try a different solvent system altogether. For example, replace ethyl acetate with dichloromethane or acetone.
-
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.
-
Alternative Stationary Phases: For challenging separations of aromatic and nitro-aromatic compounds, consider using a stationary phase with different selectivity, such as a phenyl-hexyl column, which can provide π-π interactions.[8]
-
Q5: The compound is running too fast (or too slow) on the column. How do I adjust the elution?
A5: The retention factor (Rf) on a TLC plate is a good predictor of column behavior. An ideal Rf for the desired compound is typically between 0.25 and 0.35.
-
Causality: The polarity of the mobile phase is either too high (compound runs too fast) or too low (compound runs too slow).
-
Solutions:
-
Too Fast (High Rf): Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
-
Too Slow (Low Rf): Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate).
-
III. Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
Objective: To purify crude this compound by removing less soluble and more soluble impurities.
Methodology:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate).
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the charcoal and any insoluble impurities.[5]
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
Objective: To purify the crude product by separating it from impurities with different polarities.
Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.[5]
-
-
Elution:
-
Add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or a pump) to achieve a steady flow.
-
Collect fractions in separate test tubes.
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
IV. Data Presentation
Solubility Data for Pyrazole Derivatives (Qualitative)
The solubility of your specific compound will need to be determined experimentally, but the following table provides a general guide for solvents commonly used for pyrazole derivatives.[5]
| Solvent | Polarity | Typical Use |
| Hexane | Non-polar | "Poor" solvent in mixed-solvent recrystallization; non-polar mobile phase in chromatography. |
| Dichloromethane | Polar | Dissolving crude product for column loading. |
| Ethyl Acetate | Polar | Polar component in chromatography mobile phase; "good" solvent for recrystallization. |
| Acetone | Polar | Alternative polar solvent for chromatography and recrystallization.[6] |
| Ethanol/Methanol | Very Polar | "Good" solvent for recrystallization.[6][9] |
| Water | Very Polar | "Poor" solvent in mixed-solvent recrystallization.[6] |
V. Visualized Workflows
Recrystallization Troubleshooting Logic
Caption: Troubleshooting flowchart for common recrystallization issues.
General Purification Workflow
Caption: Decision workflow for selecting a primary purification technique.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Retrieved from
-
MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Retrieved from
-
ChemSrc. (2025). 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from
-
ACS Omega. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Retrieved from
-
IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Retrieved from
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS#:5334-38-3 | 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
Stability and degradation of nitropyrazoles under different reaction conditions
Technical Support Center: Stability and Degradation of Nitropyrazoles
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with nitropyrazole derivatives. Nitropyrazoles are a class of heterocyclic compounds recognized for their broad applications, from pharmaceuticals to energetic materials, largely due to their inherent stability.[1] However, understanding their degradation profiles under various experimental conditions is critical for ensuring the integrity of research data, the viability of synthetic routes, and the safety and efficacy of final products.
This document provides answers to frequently asked questions, detailed troubleshooting guides for common stability issues, and validated experimental protocols to help you navigate the complexities of nitropyrazole chemistry.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of nitropyrazoles?
The stability of a nitropyrazole is not governed by a single factor but is a multifactorial property influenced by both its intrinsic molecular structure and external environmental conditions. Key factors include:
-
Molecular Structure: The number and position of nitro groups on the pyrazole ring are paramount.[2][3] Additionally, the presence of other substituents (e.g., amino, methyl, azido groups) can significantly alter the electronic properties and steric environment of the molecule, thereby affecting its stability.[4][5]
-
Temperature (Thermolysis): Heat is a critical stressor. While many nitropyrazoles exhibit high thermal stability, they will decompose at elevated temperatures.[1][3] The decomposition temperature can vary widely, from below 200°C to over 300°C, depending on the specific derivative.[1][6]
-
pH (Hydrolysis): The pyrazole ring is generally resistant to hydrolysis under neutral conditions.[1] However, exposure to strongly acidic or basic aqueous media can catalyze degradation.
-
Light (Photolysis): Ultraviolet (UV) and, in some cases, visible light can provide the energy to initiate photochemical degradation, leading to molecular rearrangement or cleavage.[7] This is particularly relevant for samples left exposed to ambient light.
-
Oxidizing and Reducing Agents: Although the nitropyrazole core is relatively resistant to oxidation, strong oxidizing agents can induce degradation.[1] Conversely, the nitro groups are susceptible to chemical reduction, which is a common cause of degradation in the presence of reducing agents.[8]
Q2: How do the number and position of nitro groups affect stability?
The electronic and steric effects of nitro groups play a crucial role in the molecule's overall stability.
-
Electronic Effects: As potent electron-withdrawing groups, nitro substituents decrease the electron density of the pyrazole ring, which can enhance its resistance to oxidative attack. However, an increase in the number of nitro groups has been shown in some cases to accelerate thermal decomposition.[2]
-
Steric and Intramolecular Interactions: The proximity of nitro groups to each other or to other substituents can lead to steric strain or intramolecular hydrogen bonding. These interactions can significantly influence the molecule's conformation and the energy required to initiate degradation. For instance, studies on highly nitrated pyrazole isomers show that different arrangements of the same number of nitro groups lead to major differences in thermal stability and sensitivity.[9]
Q3: Are nitropyrazoles generally stable in aqueous solutions?
Yes, under neutral pH and ambient temperature, nitropyrazoles are generally characterized by good hydrolysis resistance.[1] Their aromatic character contributes to this stability. However, this is a generalized statement, and stability in aqueous media is highly dependent on the specific compound and the solution's conditions (pH, presence of buffers, etc.). For pharmaceutical applications, it is imperative to experimentally determine the pH-rate profile for any nitropyrazole-based drug candidate.
Q4: What are the typical degradation products of nitropyrazoles?
The degradation products depend entirely on the degradation mechanism.
-
Thermal decomposition is complex and can proceed through various pathways, including the cleavage of the C-NO₂ or N-NO₂ bond, ring opening, or intramolecular redox reactions.[6][10] Final products often include gases like N₂, CO₂, and nitrogen oxides (e.g., •NO₂).[6]
-
Photodegradation of related nitroaromatic compounds can lead to the formation of oxidation by-products which, in some cases, may be more toxic than the parent compound.[11]
-
Hydrolysis under extreme pH may lead to ring-opening products.
-
Reduction of the nitro group typically yields amino-pyrazoles.
Section 2: Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Hydrolytic Instability
"My nitropyrazole compound shows significant degradation in my aqueous formulation during preliminary studies. How can I determine a stable pH range?"
This is a classic problem in formulation development. The degradation you are observing is likely acid- or base-catalyzed hydrolysis. To solve this, you must experimentally determine the compound's pH-stability profile.
Causality: The protons (H⁺) or hydroxide ions (OH⁻) in solution can act as catalysts, attacking the pyrazole ring or its substituents and initiating degradation. The rate of this degradation is typically at a minimum within a specific pH range where the compound is most stable.
Troubleshooting Protocol:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Dissolve your nitropyrazole at a known concentration in each buffer.
-
Incubate the solutions at a controlled, often elevated, temperature (e.g., 50°C) to accelerate degradation.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analyze the samples immediately using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[12]
-
Plot the logarithm of the remaining concentration of your compound versus time for each pH. The slope of this line will give you the observed degradation rate constant (k_obs).
-
Plot k_obs versus pH. The lowest point on this curve will indicate the pH of maximum stability for your compound.
Issue 2: Thermal Instability
"I am observing significant loss of my nitropyrazole and the formation of impurities during a heated reaction (~150°C). How can I predict and mitigate this thermal degradation?"
Thermal degradation is an intrinsic property of a molecule. Running a reaction close to a compound's decomposition temperature is risky.
Causality: At elevated temperatures, the molecule gains sufficient vibrational energy to overcome the activation energy barrier for bond cleavage. The weakest bonds, often the C-NO₂ or N-NO₂ bonds, are typically the first to break, initiating a cascade of decomposition reactions.[6][13]
Troubleshooting and Mitigation Strategy:
-
Characterize Thermal Stability: Before running heated reactions, perform a thermal analysis of your key starting materials and intermediates.
-
Differential Scanning Calorimetry (DSC): This technique will show you the melting point and the onset temperature of decomposition (exotherm). A sharp exothermic peak shortly after melting is a strong indicator of thermal decomposition.[6]
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature, helping to confirm the temperature range where decomposition occurs.[14]
-
-
Modify Reaction Conditions: If your reaction temperature is close to the decomposition onset observed in DSC/TGA, you must adjust your protocol.
-
Lower the Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Use a Catalyst: Explore catalysts that may allow the reaction to occur efficiently at a lower temperature.
-
Change the Solvent: A higher-boiling solvent might not always be better. If it requires temperatures that cause decomposition, a lower-boiling solvent under reflux might be a safer option.
-
Issue 3: Photostability Concerns
"My nitropyrazole sample, which is pale yellow, turned brownish and showed new peaks on HPLC after being left on the lab bench for a few days. Is this photodegradation, and how do I prevent it?"
This is a classic sign of photodegradation. Many aromatic and nitro-containing compounds are sensitive to light.
Causality: Molecules can absorb photons from ambient lab light, particularly in the UV spectrum. This absorption excites electrons to a higher energy state, making the molecule highly reactive and prone to cleavage or rearrangement.[7]
Troubleshooting and Prevention:
-
Confirm Photodegradation: To confirm, perform a simple experiment. Dissolve your compound in a suitable solvent. Place one sample in a clear vial exposed to light and a control sample in a vial wrapped completely in aluminum foil. Analyze both by HPLC after 24-48 hours. A greater degree of degradation in the exposed sample confirms photosensitivity.
-
Implement Strict Light Protection:
-
Storage: Always store nitropyrazoles and their solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Handling: During experiments, minimize exposure to direct light. Work in a fume hood with the sash lowered where possible, or use glassware that has been wrapped in foil.
-
Formulation: If developing a liquid formulation, the inclusion of UV-absorbing excipients and packaging in amber or opaque containers is essential.
-
Issue 4: Oxidative and Reductive Instability
"I'm attempting a reaction using a common oxidizing agent (e.g., H₂O₂) and am seeing complete consumption of my nitropyrazole starting material. What is happening?"
While nitropyrazoles are generally considered oxidation-resistant, this does not mean they are inert to all oxidizing conditions, especially powerful ones.[1]
Causality: Strong oxidizing agents, such as those used in Fenton-type reactions (H₂O₂ + Fe²⁺) or permanganates, are capable of degrading the pyrazole ring.[15][16] The reaction mechanism often involves the generation of highly reactive hydroxyl radicals that can attack the aromatic system.
Troubleshooting and Mitigation:
-
Choose Milder Reagents: If your goal is to modify another part of the molecule, screen for milder or more selective oxidizing agents that will not degrade the nitropyrazole core.
-
Protect the Ring: If possible, consider if a protecting group strategy could temporarily shield the pyrazole ring during the oxidation step.
-
Control Stoichiometry: Use the minimum required stoichiometry of the oxidizing agent and monitor the reaction closely by TLC or HPLC to quench it as soon as the desired transformation is complete.
-
Address Reductive Degradation: Be aware that the nitro group is readily reduced. Avoid using common reducing agents (e.g., H₂/Pd, NaBH₄, SnCl₂) unless the specific goal is to reduce the nitro group to an amine. If you need to perform a reduction elsewhere on the molecule, a careful selection of chemoselective reagents is critical.
Section 3: Key Experimental Protocol - Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a nitropyrazole.[17][18] It is designed to produce a modest amount of degradation (typically 5-20%) to identify potential degradants and establish a stability-indicating analytical method.[7][19]
Workflow for a Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Step-by-Step Methodology
-
Preparation:
-
Prepare a stock solution of your nitropyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Prepare stressor solutions: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
-
Applying Stress Conditions: (Run each condition with a control sample protected from the stressor).
-
Acid Hydrolysis: Mix equal parts of your stock solution and 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal parts of your stock solution and 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix equal parts of your stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation:
-
Solution: Incubate a sample of the stock solution at 80°C.
-
Solid State: Place a small amount of the solid compound in an oven at 80°C.
-
-
Photolytic Degradation: Expose a solution and solid sample to a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-UV lamps).
-
-
Sampling and Analysis:
-
Withdraw samples from the liquid stress conditions at various time points (e.g., 4, 8, 24 hours).
-
For acid/base samples, neutralize the solution before injection (e.g., add an equivalent amount of NaOH/HCl).
-
For solid-state samples, dissolve a known quantity in the solvent at each time point.
-
Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and degradant identification.
-
Data Interpretation and Summary
The goal is to find conditions that yield 5-20% degradation. If degradation is too rapid, reduce the stressor concentration, temperature, or duration. If it's too slow, increase them.
| Stress Condition | Typical Starting Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at Room Temp | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂ at Room Temp | To evaluate susceptibility to oxidative attack. |
| Thermal | 80°C (Dry & Solution) | To determine sensitivity to heat. |
| Photolytic | ICH Q1B conditions | To evaluate stability under light exposure. |
Section 4: Key Degradation Pathways Overview
The stability of nitropyrazoles is dictated by their susceptibility to several degradation pathways, each triggered by different environmental stressors. Understanding these pathways is crucial for predicting potential issues and designing stable formulations.
Caption: Major degradation pathways for nitropyrazoles.
By systematically evaluating these pathways, researchers can build a comprehensive stability profile, enabling the rational design of experiments, synthetic routes, and formulations that preserve the integrity of these valuable compounds.
References
- MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
- ResearchGate. (n.d.). (PDF) Thermal Decomposition of Nitropyrazoles.
- ResearchGate. (n.d.). Nitroderivatives of N-Pyrazolyltetrazoles: Thermal Decomposition and Combustion | Request PDF.
- PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- ResearchGate. (n.d.). Chemistry and thermal decomposition of trinitropyrazoles.
- ResearchGate. (n.d.). (PDF) Nitropyrazoles (review).
- PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Wiley Online Library. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters.
- Energetic Materials Journal. (n.d.). Review on Synthesis of Nitropyrazoles.
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- ResearchGate. (n.d.). Review on synthesis of nitropyrazoles.
- ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- PubMed Central (PMC). (n.d.). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability.
- MedCrave online. (2016). Forced Degradation Studies.
- MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
- ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.
- ResearchGate. (n.d.). (PDF) Nitropyrazoles.
- PubMed. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
- ResearchGate. (n.d.). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- American Industrial Hygiene Association Journal. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- ResearchGate. (n.d.). Degradation of nitro-based pharmaceuticals by UV photolysis: Kinetics and simultaneous reduction on halonitromethanes formation potential | Request PDF.
- ResearchGate. (n.d.). Different alkyl bridged nitropyrazoles with trends in terms of their performance and stability.
- Water Research. (n.d.). Degradation of nitroaromatics with the Fenton reagent.
- ResearchGate. (n.d.). (PDF) Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes.
- Journal of the National Cancer Institute. (1976). Efficient photolytic degradation of nitrosamines.
- Nanochemistry Research. (n.d.). Photocatalytic degradation of some organic dyes under solar light irradiation using TiO2 and ZnO nanoparticles.
- National Institutes of Health (NIH). (2022). Visible-Light Driven Photodegradation of Industrial Pollutants Using Nitrogen-Tungsten Co-Doped Nanocrystalline TiO2: Spectroscopic Analysis of Degradation Reaction Path.
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Controlling regioselectivity in the synthesis of N-substituted pyrazoles
Technical Support Center: N-Substituted Pyrazole Synthesis
Welcome to the technical support center for controlling regioselectivity in the synthesis of N-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioisomeric control during pyrazole synthesis. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.
Section 1: The Fundamental Challenge of Regioselectivity
The synthesis of N-substituted pyrazoles, a cornerstone in medicinal chemistry, frequently relies on the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] First reported by Knorr in 1883, this powerful reaction builds the heterocyclic core in a single step.[3][2]
The challenge arises when both reactants are unsymmetrical. An unsymmetrical 1,3-dicarbonyl presents two distinct electrophilic carbonyl carbons, while a substituted hydrazine has two non-equivalent nucleophilic nitrogen atoms. This duality creates two competing reaction pathways, often leading to a mixture of two regioisomers, which can be difficult to separate and lowers the yield of the desired product.[1][4][5]
Controlling which nitrogen atom attacks which carbonyl carbon is the key to achieving a regioselective synthesis. This control is not arbitrary; it is dictated by a subtle interplay of electronic effects, steric hindrance, and reaction conditions.[1][6]
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical 1,3-diketone is yielding a 1:1 mixture of regioisomers. How can I favor the formation of one over the other?
This is the most common issue in pyrazole synthesis. A non-selective reaction indicates that the energy barriers for both competing pathways (Pathway A and B in Fig 1) are nearly identical under your current conditions. To improve selectivity, you must alter the conditions to favor one pathway.
Answer: You can gain control by systematically modifying three key parameters:
-
Substituent Effects (Steric & Electronic): The inherent structure of your reactants is the primary determinant.
-
Steric Hindrance: A bulky substituent (e.g., tert-butyl) on either the diketone or the hydrazine will direct the initial attack to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: An electron-withdrawing group (like a trifluoromethyl group, -CF₃) on the diketone makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the electronic nature of the substituent on the hydrazine alters the nucleophilicity of the two nitrogen atoms.
-
-
Solvent Choice: This is often the most powerful and easily adjustable parameter. Standard solvents like ethanol can lead to poor selectivity.
-
Fluorinated Alcohols (TFE and HFIP): The use of 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often shifting ratios from ~1:1 to >95:5.[4][5] These solvents are non-nucleophilic and possess unique hydrogen-bonding capabilities that can stabilize one transition state over the other, thereby directing the reaction pathway.[4][5]
-
Aprotic Dipolar Solvents: In some cases, solvents like N,N-dimethylacetamide (DMAc) have been shown to provide excellent regioselectivity for the synthesis of 1-aryl-substituted pyrazoles.[3]
-
-
Reaction pH and Temperature:
-
pH Control: The acidity or basicity of the medium can influence which nitrogen of the hydrazine is the more potent nucleophile and the rate-determining step of the reaction.[1][6] Acid catalysis is common in the Knorr synthesis.[7]
-
Temperature (Kinetic vs. Thermodynamic Control): Lowering the reaction temperature typically favors the product that is formed fastest (the kinetic product), while higher temperatures allow the system to equilibrate and form the most stable product (the thermodynamic product).[8][9] If you observe a change in the isomeric ratio at different temperatures, you are likely seeing a shift between kinetic and thermodynamic control.[10]
-
Q2: How does the substituent on my hydrazine (R-NH-NH₂) affect which nitrogen attacks first?
Answer: The substituent (R) electronically modulates the two nitrogen atoms.
-
N¹ (the NH₂ group): This is the terminal, unsubstituted nitrogen.
-
N² (the NHR group): This is the internal, substituted nitrogen.
The general rule is that the initial, rate-determining attack on the most electrophilic carbonyl is carried out by the more nucleophilic nitrogen of the hydrazine.
-
When R is an Alkyl Group (e.g., Methylhydrazine): Alkyl groups are electron-donating. This donation increases the electron density on N², making the internal N² (NHR) nitrogen more nucleophilic .
-
When R is an Aryl Group (e.g., Phenylhydrazine): The phenyl ring is electron-withdrawing due to resonance. It pulls electron density away from N², making the terminal N¹ (NH₂) nitrogen more nucleophilic .[4]
Therefore, you can predict the initial step: the more nucleophilic nitrogen will preferentially attack the more electrophilic (less hindered or electronically activated) carbonyl carbon.
Q3: Why are fluorinated alcohols like TFE and HFIP so effective at controlling regioselectivity?
Answer: The remarkable success of TFE and HFIP stems from their unique combination of properties that distinguish them from conventional alcohols like ethanol.[4][5]
-
Strong Hydrogen Bond Donors, Poor Acceptors: They can stabilize intermediates and transition states through hydrogen bonding without being nucleophilic themselves.
-
Low Nucleophilicity: Unlike ethanol, which can act as a competing nucleophile and add to a highly activated carbonyl, TFE and HFIP are non-nucleophilic.[4] This prevents the formation of hemiacetal side products that can complicate the reaction profile and lower selectivity. By eliminating this competing reaction, the hydrazine's intrinsic selectivity for the more reactive carbonyl is enhanced.[4]
-
Solvent Polarity and Structure: These solvents can organize the reactants in a specific orientation within the solvent cage, favoring one reaction trajectory over another.
The practical outcome is a significant increase in the energy difference between the two competing transition states, leading to the preferential formation of a single regioisomer.[4][5]
| Solvent | R¹ | R² | R³ | Ratio (Isomer A : Isomer B) | Reference |
| Ethanol (EtOH) | CF₃ | 2-Furyl | Methyl | 15 : 85 | |
| TFE | CF₃ | 2-Furyl | Methyl | 85 : 15 | |
| HFIP | CF₃ | 2-Furyl | Methyl | 97 : 3 | |
| Ethanol (EtOH) | Phenyl | 2-Furyl | Phenyl | 50 : 50 | |
| TFE | Phenyl | 2-Furyl | Phenyl | 98 : 2 | |
| HFIP | Phenyl | 2-Furyl | Phenyl | >99 : 1 |
Q4: I am trying to control the N-alkylation of my pre-formed pyrazole, but I get a mixture of products. How can I direct the alkylation to a specific nitrogen?
Answer: This is a post-synthesis modification challenge. The two nitrogen atoms in an unsymmetrical NH-pyrazole ring have different electronic and steric environments, yet their reactivity can be similar, leading to mixtures upon alkylation.[11]
Controlling this step often relies on exploiting subtle differences:
-
Steric Hindrance: A bulky substituent at the C5 position will sterically hinder the adjacent N1 nitrogen, directing the incoming alkylating agent to the more accessible N2 nitrogen.
-
Chelation Control: A substituent at the C5 position capable of chelation (e.g., a hydrazone or a group with a carbonyl) can coordinate with the cation of the base used (e.g., Na⁺ from NaH or K⁺ from K₂CO₃).[11][12] This coordination can block one nitrogen atom, sterically directing the alkylating agent to the other nitrogen.[11]
-
Choice of Base and Counter-ion: The choice of base (e.g., K₂CO₃ vs. NaH) can influence the regioselectivity. The size and charge of the resulting pyrazolate counter-ion can affect which nitrogen is more available for nucleophilic attack.[11] In some cases, using sodium hydride has been shown to prevent the formation of regioisomeric products where potassium carbonate failed.[11]
Section 3: Experimental Protocols
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazole (Standard Conditions)
This protocol provides a general guideline for a Knorr-type condensation reaction. Optimization may be required for specific substrates.[1]
-
Step 1: Reactant Dissolution
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol (5-10 mL per mmol of dicarbonyl).
-
-
Step 2: Addition of Hydrazine
-
Add the substituted hydrazine or its hydrochloride salt (1.0-1.1 eq) to the solution at room temperature.
-
-
Step 3: Acid Catalysis (Optional but Recommended)
-
Add a catalytic amount of glacial acetic acid or trifluoroacetic acid (TFA) (0.05-0.1 eq).
-
-
Step 4: Reaction
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
-
Step 5: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
-
Protocol 2: Highly Regioselective Synthesis Using HFIP
This protocol is adapted from methodologies proven to yield high regioselectivity.[4][5] It is particularly effective for substrates prone to forming isomeric mixtures.
-
Step 1: Reactant Dissolution
-
In a screw-cap vial with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3-5 mL per mmol of dicarbonyl). Caution: HFIP is volatile and corrosive; handle in a fume hood with appropriate personal protective equipment.
-
-
Step 2: Addition of Hydrazine
-
Add the substituted hydrazine (1.0 eq) to the solution. The reaction is often exothermic; addition can be done at 0 °C for highly reactive substrates.
-
-
Step 3: Reaction
-
Stir the mixture at room temperature. The high reactivity in HFIP means many reactions are complete in less than 1 hour. Monitor closely by TLC or LC-MS.
-
-
Step 4: Work-up and Purification
-
Once the starting material is consumed, carefully remove the HFIP under reduced pressure (a rotary evaporator connected to a cold trap is effective).
-
The crude product is often of high purity and high regioselectivity.
-
If necessary, purify by column chromatography on silica gel or recrystallization. The high selectivity often simplifies purification significantly compared to Protocol 1.
-
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Topchiy, M. A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]
-
Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Shaw, D. E., et al. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. International Journal of Chemical Kinetics, 40(6), 370-383. [Link]
-
Ait E Kbir, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6526. [Link]
-
Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-245. [Link]
-
ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6526. [Link]
-
Knochel, P., et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(19), 4438–4441. [Link]
-
Moody, C. J., et al. (2014). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 12(36), 7101-7111. [Link]
-
National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Lee, S., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2017). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. [Link]
-
National Institutes of Health. (2021). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]
-
Bar-Ziv, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9545–9555. [Link]
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El-Metwaly, N. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 135. [Link]
-
National Institutes of Health. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
ResearchGate. (2017). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity. [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. [Link]
-
ResearchGate. (2007). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Link]
-
Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
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Technical Support Center: Optimizing Pyrazole Ring Closure Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole ring closure reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental conditions, increase yields, and ensure the regioselective formation of your target pyrazole derivatives.
Troubleshooting Guide
This section addresses specific issues commonly encountered during pyrazole synthesis in a practical question-and-answer format.
Problem 1: Low or No Product Yield
Q: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can lead to undesired side reactions, lowering the overall yield of the target pyrazole.[1]
-
Actionable Advice: Ensure your 1,3-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization before use. Use fresh, high-purity hydrazine derivatives.
-
-
Reaction Conditions: Temperature, reaction time, and pH are critical parameters.[1]
-
Temperature: While heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of sensitive starting materials or products.[1] Consider optimizing the temperature. Microwave-assisted heating can sometimes reduce reaction times and improve yields.
-
Reaction Time: Longer reaction times do not always equate to higher yields and can lead to the formation of byproducts.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
pH Control: The reaction should ideally be conducted under neutral or weakly acidic conditions.[1] Adding a weak acid, like acetic acid, can catalyze the reaction.[1][2] However, a pH below 3 can favor the formation of furan byproducts, significantly reducing the pyrazole yield.[1][3]
-
-
Catalyst Choice: The choice and amount of catalyst are crucial. While acid catalysis is common in Knorr synthesis, other catalysts can be more effective depending on the substrates.[4][5]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage without proceeding to the final cyclized pyrazole.[10]
-
Actionable Advice: This can often be addressed by optimizing the temperature and catalyst. Ensuring the removal of water, a byproduct of the cyclization, can also drive the reaction to completion.
-
Problem 2: Poor Regioselectivity and Formation of Isomeric Mixtures
Q: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity?
A: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly in the Knorr synthesis when using unsymmetrical starting materials.[10][11] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[10]
Strategies to Enhance Regioselectivity:
-
Solvent Effects: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer.[12]
-
Catalyst Control: Certain catalysts can direct the reaction towards a specific regioisomer. For instance, some metal-based catalysts have been reported to offer high regioselectivity.[7][13]
-
Strategic Synthesis Design: Alternative synthetic routes that avoid the use of unsymmetrical 1,3-dicarbonyls can provide a single regioisomer. Methods involving [3+2] cycloadditions of alkynes with diazo compounds or sydnones can offer excellent regiocontrol.[13][14]
-
pH Optimization: In some cases, adjusting the pH can influence the relative rates of attack at the different carbonyl groups, thereby affecting the isomeric ratio.[15]
Table 1: Effect of Solvent on Regioselectivity in a Model Reaction
| Solvent | Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| Ethanol | Often results in mixtures | [12] |
| TFE | Up to 99:1 | [12] |
| HFIP | Up to 99:1 | [12] |
Problem 3: Side Product Formation
Q: I am observing significant byproducts in my reaction mixture. What are the likely side products and how can I minimize their formation?
A: Besides regioisomers, other side reactions can diminish the yield of the desired pyrazole.
Common Side Products and Prevention:
-
Furan Derivatives: Under strongly acidic conditions (pH < 3), 1,4-dicarbonyl compounds can undergo cyclization to form furans, which is a major competing reaction in the Paal-Knorr synthesis.[1][3][16]
-
Preventative Measure: Maintain the reaction pH in the neutral to weakly acidic range.
-
-
Incomplete Reaction Intermediates: As mentioned, the reaction can sometimes stop at the hydrazone stage.
-
Preventative Measure: Optimize reaction conditions (temperature, catalyst) to promote full cyclization.
-
-
Degradation Products: The use of harsh conditions, such as high temperatures or strong acids, can lead to the degradation of starting materials or the pyrazole product itself.[16]
-
Preventative Measure: Employ milder reaction conditions. The use of microwave irradiation can sometimes provide the necessary energy for the reaction to proceed without prolonged heating.
-
Experimental Workflow for Troubleshooting Pyrazole Synthesis
Caption: A systematic workflow for troubleshooting common issues in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis and what is its general mechanism?
A: The Knorr pyrazole synthesis is a fundamental organic reaction that involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound to form a pyrazole.[4][5] The reaction is typically catalyzed by an acid. The mechanism initiates with the acid-catalyzed formation of an imine (or hydrazone) at one of the carbonyl carbons. The second nitrogen of the hydrazine then attacks the other protonated carbonyl group, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring.[4][17]
Mechanism of Knorr Pyrazole Synthesis
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: How do I choose the right solvent for my pyrazole synthesis?
A: The choice of solvent can impact reaction rate, yield, and regioselectivity.
-
Protic Solvents: Ethanol is a commonly used solvent.[12]
-
Aprotic Dipolar Solvents: Solvents like DMF, NMP, and DMAc have been shown to give good results, sometimes better than protic solvents, especially when used with an acid co-catalyst.[18]
-
Fluorinated Alcohols: As mentioned, TFE and HFIP are excellent choices for improving regioselectivity.[12]
-
Green Solvents: For more environmentally friendly approaches, deep eutectic solvents (DESs) and even water have been successfully employed, often in conjunction with catalysts or sonication.[19][20]
Q3: What are some common catalysts used for pyrazole synthesis?
A: A variety of catalysts can be employed to promote pyrazole formation.
Table 2: Common Catalysts for Pyrazole Synthesis
| Catalyst Type | Examples | Application Notes | References |
| Acid Catalysts | Acetic Acid, HCl | Commonly used in Knorr synthesis, but strong acids can cause side reactions. | [5][6][18] |
| Lewis Acids | LiClO₄, Sc(OTf)₃ | Can promote the reaction under mild conditions. | [1][7] |
| Metal Catalysts | AgOTf, Ru complexes, Pd complexes, Nano-ZnO | Can offer high yields, regioselectivity, and milder reaction conditions. | [6][7][8][9][13] |
| Organocatalysts | Guar-gum | A green and efficient catalyst for certain pyrazole syntheses. | [21] |
Q4: How can I purify my pyrazole product?
A: Purification of pyrazole derivatives depends on their physical properties.
-
Recrystallization: This is a common and effective method if the pyrazole is a solid. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[22]
-
Column Chromatography: Silica gel chromatography is widely used. For basic pyrazoles that might stick to the silica, the silica gel can be deactivated with triethylamine or ammonia in methanol.[22] Reversed-phase (C-18) chromatography is an alternative for polar compounds.[22]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, washing away neutral impurities, and then neutralizing to recover the pure pyrazole.[22][23]
Q5: Are there any safety considerations I should be aware of when working with hydrazines?
A: Yes, hydrazines are toxic and potentially carcinogenic. Always handle hydrazine and its derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Syntheses. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
- Process for the purification of pyrazoles. Google Patents.
-
Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve. Available at: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]
-
Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of University of Shanghai for Science and Technology. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
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Technical Support Center: A Scientist's Guide to Identifying and Removing Impurities from Pyrazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for the common challenges encountered during the synthesis and purification of pyrazole derivatives. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions - Understanding the Impurities
This section addresses the foundational knowledge required to anticipate and diagnose purity issues in your pyrazole synthesis.
Q1: What are the most common types of impurities I should expect in my pyrazole synthesis?
A1: In a typical pyrazole synthesis, such as the Knorr synthesis which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, impurities generally fall into three categories:
-
Unreacted Starting Materials: Due to reaction equilibria or incomplete reactions, residual hydrazine and 1,3-dicarbonyl compounds are often present in the crude product. Hydrazine, in particular, can be problematic and may lead to coloration of the final product.[1]
-
Regioisomers: This is arguably the most common and challenging impurity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine, the reaction can proceed via two different pathways, leading to a mixture of two distinct pyrazole regioisomers.[2][3] These isomers have the same molecular weight and often similar polarities, making them difficult to separate.
-
Side-Products: Various side reactions can occur. For instance, the 1,3-dicarbonyl may undergo self-condensation, or the hydrazine may react with itself or degrade under the reaction conditions. The reaction mechanism itself can be complex, involving intermediates like hydroxylpyrazolidines which, if not fully dehydrated, can remain as impurities.[4]
Q2: My pyrazole synthesis involves an unsymmetrical dicarbonyl. How can I identify the resulting regioisomers?
A2: Identifying regioisomers is critical as they can have vastly different biological and physical properties.[5] A multi-faceted analytical approach is required:
-
Thin-Layer Chromatography (TLC): A well-chosen solvent system may show two distinct, often close-running, spots if both regioisomers are present in significant quantities.[6] This is your first indication of a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. The chemical shifts of the protons and carbons on the pyrazole ring are highly sensitive to the electronic environment.[7][8] For example, a substituent on the pyrazole ring will have a different effect on the chemical shift of an adjacent proton (at C-3 or C-5) versus a proton further away (at C-4). Comparing the ¹H and ¹³C NMR spectra of your product mixture to literature values for known isomers is the standard approach. 2D NMR techniques like NOESY can also be used to establish through-space proximity between protons on the N-substituent and protons at the C-5 position of the pyrazole ring, definitively identifying the major isomer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show the same mass for both isomers, the liquid chromatography component can often achieve separation, showing two peaks with identical mass-to-charge ratios.[6] This confirms the presence of isomers and provides their relative ratio.
Q3: Why is my crude pyrazole product intensely colored (e.g., yellow/red)?
A3: Color in the crude product is a frequent observation, especially when using hydrazine or its derivatives.[1] The primary cause is often the formation of highly conjugated chromophoric impurities. This can arise from the oxidation or degradation of the hydrazine starting material, which can form colored azo or azine compounds. Trace amounts of these impurities can impart a strong color to the entire batch. While often removable, their presence indicates that the reaction conditions may need optimization (e.g., running under an inert atmosphere like nitrogen or argon) to minimize side reactions.
Section 2: Troubleshooting Guide - Purification Strategies
This section provides solutions to common practical problems encountered during the purification process.
Topic: Recrystallization
Q4: I'm trying to recrystallize my pyrazole, but it's "oiling out." What's happening and how can I fix it?
A4: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[9] This is often due to the solution being too supersaturated at a high temperature. Here are several effective strategies to resolve this:
-
Increase Solvent Volume: Add more of the hot "good" solvent to decrease the saturation level. This lowers the temperature at which precipitation begins, hopefully to a point below the compound's melting point.[9]
-
Slow Down Cooling: Rapid cooling promotes precipitation from a highly supersaturated state. Allow the flask to cool slowly to room temperature, perhaps in an insulated container, before moving it to an ice bath.[9]
-
Change the Solvent System: The chosen solvent's boiling point may be too high. Experiment with a lower-boiling point solvent or a different mixed-solvent system.[9]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny "seed crystal" to the cooled, supersaturated solution can induce nucleation and promote proper crystal growth.[9]
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yield is a common frustration, often stemming from the compound having higher than expected solubility in the cold solvent.[9] To improve recovery:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.[9]
-
Ensure Thorough Cooling: Cool the solution in an ice bath for a sufficient amount of time (e.g., 30 minutes or more) after it has reached room temperature to maximize precipitation.
-
Select a Better Solvent System: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. You may need to screen several solvents or mixed-solvent systems to find the optimal one. For pyrazoles, combinations like ethanol/water, hexane/ethyl acetate, or isopropanol are often effective.[9][10]
Table 1: Common Solvent Systems for Pyrazole Recrystallization
| Solvent System | Type | Polarity | Best For | Notes |
| Ethanol or Methanol | Single (Protic) | High | Polar pyrazole derivatives | Good starting point for many pyrazoles.[11] |
| Ethanol / Water | Mixed (Protic) | High | Polar derivatives soluble in ethanol but not water | Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool slowly.[9] |
| Hexane / Ethyl Acetate | Mixed (Aprotic) | Low to Medium | Less polar pyrazoles | Provides a wide tunable polarity range.[9] |
| Isopropanol | Single (Protic) | Medium | General purpose | Often gives good recovery.[10] |
| Petroleum Ether / Cyclohexane | Single (Aprotic) | Low | Non-polar pyrazoles | Pyrazole itself can be crystallized from petroleum ether.[9] |
Topic: Column Chromatography
Q7: My pyrazole is streaking or sticking to the silica gel column. What should I do?
A7: This is a classic problem caused by the basic nature of the pyrazole ring's nitrogen atoms interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to poor separation and low recovery. The solution is to deactivate the silica gel:
-
Add Triethylamine (Et₃N): Before running the column, add a small amount of triethylamine (typically 0.5-1% by volume) to your eluent system.[11] The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your pyrazole to elute cleanly. You should also consider pre-treating the silica slurry with a small amount of Et₃N during column packing.[11]
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used for the purification of basic compounds, as it lacks the strong acidity of silica gel.[6]
Q8: How do I develop an effective solvent system for separating my pyrazole from its impurities (especially regioisomers) using column chromatography?
A8: Developing a good solvent system is key to successful separation. The goal is to find a system where your desired product has an Rf value of approximately 0.3-0.4 on a TLC plate, with clear separation from impurities.[6]
-
Start with TLC: Use TLC plates to screen different solvent mixtures. A common starting point for pyrazoles is an ethyl acetate/hexane mixture.[6]
-
Systematic Screening: Test various ratios (e.g., 5:95, 10:90, 20:80, 30:70 ethyl acetate:hexane) to find the mixture that gives the best separation.[6]
-
Fine-Tuning for Regioisomers: Separating regioisomers often requires a low-polarity eluent to maximize the small differences in their interaction with the stationary phase. You may need to test very subtle changes in solvent composition (e.g., moving from 10% to 12% ethyl acetate in hexane). Isocratic elution (using a single solvent mixture) is often better than a gradient for separating closely related isomers.
Topic: Other Purification Techniques
Q9: Can I use a liquid-liquid extraction to purify my pyrazole?
A9: Yes, and it can be highly effective. The basicity of the pyrazole ring allows for purification via an acid-base extraction. This method is excellent for removing non-basic organic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers.
-
Basify the acidic aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the pyrazole, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.
-
Dry and evaporate the organic solvent to yield the purified pyrazole.[12][13]
Q10: How do I effectively remove colored impurities without significant product loss?
A10: For removing stubborn colored impurities, a charcoal treatment is often effective.
-
Dissolve the crude, colored pyrazole in a suitable hot solvent, as you would for recrystallization.
-
Add a very small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution.
-
Stir or swirl the hot mixture for a few minutes. The charcoal will adsorb the large, flat, conjugated molecules responsible for the color.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize as normal.
Caution: Activated charcoal is highly porous and can also adsorb your desired product, potentially lowering the yield.[6] Use it sparingly and only when necessary.
Section 3: Visual Workflows and Diagrams
Visual aids can help clarify complex decision-making processes and workflows in the lab.
Diagram 1: General Workflow for Impurity Identification and Purification
Caption: Workflow for pyrazole impurity analysis and purification.
Diagram 2: Decision Tree for Choosing a Purification Method
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Nitropyrazole Intermediate Production
Introduction
Nitropyrazoles are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and energetic materials.[1][2][3] Their synthesis, primarily through electrophilic nitration, is straightforward at the lab scale. However, scaling up production from grams to kilograms presents significant challenges that demand a deep understanding of reaction kinetics, thermodynamics, and process safety.[4][5]
This technical support center is designed for researchers, chemists, and process engineers navigating the complexities of scaling up nitropyrazole synthesis. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during development and production, with a focus on ensuring safety, maximizing yield, and achieving high purity.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems that can arise during the scale-up of nitropyrazole synthesis.
Issue 1: Thermal Events and Runaway Reactions
Question: My large-scale reaction is showing a rapid, uncontrolled temperature increase, even with the cooling bath at its maximum setting. What immediate actions should I take, and what are the root causes?
Answer: An uncontrolled temperature increase is a sign of a thermal runaway, a highly dangerous situation that can lead to vessel over-pressurization, release of toxic gases, and explosion.[6][7] Most nitration reactions are highly exothermic, and their potential for thermal hazard increases significantly with scale due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.[4][8]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[6]
-
Maximize Cooling: Ensure the cooling system is operating at full capacity.
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, and as per your site's established emergency protocols, prepare to quench the reaction. This typically involves slowly transferring the reaction mixture to a large, well-stirred volume of crushed ice or an ice/water slurry.[6] Extreme caution is required , as the dilution of concentrated acids (especially sulfuric acid) is itself a highly exothermic process.[6]
-
Alert and Evacuate: Inform your supervisor immediately and follow all laboratory or plant emergency procedures.
Root Cause Analysis & Prevention:
-
Inadequate Cooling Capacity: The heat generated by the reaction exceeds the heat removal capability of the reactor. Before scaling up, it is crucial to determine the heat of reaction and ensure your equipment can handle the thermal load.[8][9]
-
Poor Agitation: Inefficient stirring creates localized "hot spots" where reactant concentrations are high, leading to a localized runaway that can propagate throughout the mixture.[6] Ensure agitation is vigorous enough to maintain a homogenous mixture and temperature.
-
Incorrect Reagent Stoichiometry or Concentration: Using overly concentrated acids or an improper ratio of nitric to sulfuric acid can dramatically increase the reaction rate and exothermicity.[6] The nitrating strength of the reagent mixture must be carefully controlled.
-
Accumulation of Unreacted Nitrating Agent: If the reaction is too cold initially or mixing is poor, the nitrating agent can accumulate. A subsequent small increase in temperature can then trigger a very rapid, highly exothermic reaction of the built-up reagent. This is a classic scenario for a thermal runaway.
Diagram 1: Decision Tree for Managing Thermal Hazards
This diagram outlines the critical decision points for preventing and responding to thermal events during a nitration scale-up.
Caption: Workflow for assessing and mitigating thermal risks.
Issue 2: Low Yield or Incomplete Conversion
Question: My scaled-up reaction has stalled, resulting in a low yield of the desired nitropyrazole intermediate. How can I troubleshoot this?
Answer: Low yields on scale-up can be attributed to several factors, often related to kinetics, mass transfer, or side reactions that become more prominent at a larger scale.
Potential Causes and Solutions:
-
Insufficient Nitrating Strength: The pyrazole ring, especially if substituted with electron-withdrawing groups, is deactivated towards electrophilic substitution.[10] On a larger scale, minor inaccuracies in reagent concentration can lead to a nitrating medium that is too weak.
-
Solution: Consider using a stronger nitrating agent, such as fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the active nitronium ion (NO₂⁺).[10]
-
-
Poor Mass Transfer/Phase Mixing: If the pyrazole starting material has low solubility in the acidic reaction medium, the reaction becomes mass-transfer limited. Inefficient agitation on a larger scale exacerbates this, slowing the reaction rate.
-
Solution: Increase the agitation rate to maximize the interfacial area between the phases. In some cases, selecting a co-solvent may be possible, but its stability in the strong acid medium must be verified.
-
-
Reaction Time and Temperature: A reaction that appears complete in 2 hours on a small scale may require significantly longer on a large scale due to slower heat and mass transfer.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, UPLC) to determine the true endpoint before quenching.[10] Cautiously increasing the reaction temperature can improve the rate, but this must be balanced against the risk of byproduct formation and thermal hazards.[10]
-
Issue 3: Poor Regioselectivity and Isomer Formation
Question: I'm obtaining a mixture of nitropyrazole isomers (e.g., 3-nitro and 4-nitro) that is difficult to separate. How can I improve the regioselectivity of the nitration?
Answer: Regioselectivity in pyrazole nitration is a well-known challenge, governed by the electronic and steric effects of substituents on the ring.[11][12] The pyrazole ring has two nitrogen atoms: a "pyrrole-like" nitrogen (if N-H or N-R) and a "pyridine-like" nitrogen. Electrophilic attack is directed by the interplay of these and other ring substituents.[13][14]
Strategies to Improve Regioselectivity:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C or below) often enhances selectivity by favoring the kinetically controlled product and minimizing side reactions that can occur at higher energies.[10]
-
Choice of Nitrating Agent: The nature of the nitrating agent can influence the product distribution. Milder conditions, such as using HNO₃ in acetic anhydride, may offer different selectivity compared to the aggressive mixed acid (H₂SO₄/HNO₃) system.[15]
-
Protecting Groups: In some cases, a blocking group can be temporarily installed on the ring to direct nitration to the desired position, followed by its removal.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. For instance, fluorinated alcohols have been shown to improve regioselectivity in some pyrazole syntheses.[12]
-
Alternative Synthetic Routes: If direct nitration consistently yields inseparable isomers, an alternative route may be necessary. This could involve building the pyrazole ring with the nitro group already in place or using a rearrangement strategy (e.g., N-nitration followed by thermal rearrangement to C-nitration) which can favor specific isomers.[2][16]
Issue 4: Product Isolation and Purification Difficulties
Question: After quenching the reaction in ice water, my product either doesn't precipitate or forms an oil, making isolation difficult. What's going wrong?
Answer: Isolation issues are common when scaling up and often relate to solubility, impurities, or the physical form of the product.
Troubleshooting Isolation and Purification:
-
Product Solubility: The nitropyrazole product may have significant solubility in the acidic aqueous workup mixture, especially if it can be protonated.
-
Solution: Carefully neutralize the acidic mixture with a base (e.g., NaOH, Na₂CO₃) to the point of minimum solubility for your product before filtration. Alternatively, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Be aware that neutralization is also highly exothermic and requires efficient cooling.
-
-
Formation of "Tars" or Oily Byproducts: Dark, tarry materials are often the result of oxidation side reactions or over-nitration.[10] These impurities can coat the desired product, preventing crystallization and leading to oils.
-
Solution: To prevent their formation, maintain strict temperature control and add the nitrating agent slowly.[10] If they are already present, you may need to employ column chromatography for purification, or attempt to crystallize the product from a different solvent system.
-
-
Recrystallization Challenges: Finding a suitable single-solvent or two-solvent system for recrystallization can be challenging.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling mixed acid nitrations at scale? A1: Beyond managing thermal risk, you must use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and a face shield. The reaction must be conducted in a well-ventilated fume hood or a contained reactor system to avoid exposure to toxic nitrogen oxide (NOx) gases, which are often formed as byproducts. Have an appropriate neutralizer (e.g., sodium bicarbonate) readily available for spills.
Q2: How do I choose the right nitrating agent for my specific pyrazole substrate? A2: The choice depends on the reactivity of your pyrazole.
| Nitrating Agent | Composition | Reactivity | Best For |
|---|---|---|---|
| Mixed Acid | Conc. H₂SO₄ / Conc. HNO₃ | Very Strong | Deactivated or robust pyrazoles.[19] |
| Fuming Mixed Acid | Oleum (H₂SO₄/SO₃) / Fuming HNO₃ | Extremely Strong | Highly deactivated substrates; high risk of over-nitration.[20] |
| Nitric Acid in Acetic Anhydride | HNO₃ / Ac₂O | Moderate | Can form acetyl nitrate in situ; useful for N-nitration.[15] |
| Nitrate Salts in Acid | e.g., KNO₃ in H₂SO₄ | Strong | Can offer more controlled nitration but may have solubility issues.[21] |
Q3: What analytical methods are best for monitoring reaction progress and purity? A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are ideal for monitoring the disappearance of starting material and the appearance of the product and byproducts. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For purity analysis of the final intermediate, HPLC, NMR (¹H and ¹³C), and elemental analysis are standard.[22]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Batch Nitration (Example)
WARNING: This is a representative protocol and must be adapted and risk-assessed for your specific substrate and equipment.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet connected to a scrubber.
-
Charge Substrate: Charge the pyrazole starting material and concentrated sulfuric acid (e.g., 3-5 volumes) to the reactor.
-
Cooling: Begin stirring and cool the reactor contents to the target temperature (e.g., 0-5 °C) using the circulating chiller.
-
Prepare Nitrating Mixture: In a separate vessel, cautiously prepare the nitrating mixture by adding concentrated nitric acid (e.g., 1.05-1.2 equivalents) to a portion of cold concentrated sulfuric acid.
-
Slow Addition: Transfer the nitrating mixture to the dropping funnel and add it dropwise to the stirred pyrazole solution, ensuring the internal temperature does not exceed the set limit (e.g., 10 °C). The addition rate is critical for safety.[6]
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the target temperature and monitor its progress by taking aliquots for HPLC or TLC analysis.
-
Quenching: Once the reaction is complete, proceed to the quench and work-up protocol.
Protocol 2: General Quench and Work-Up Procedure
-
Prepare Quench Vessel: Charge a separate, larger vessel with a significant amount of crushed ice and water (e.g., 10-20 volumes) and ensure it is being stirred vigorously.
-
Slow Transfer: Slowly transfer the completed reaction mixture from the reactor into the ice/water slurry via a dip tube or by careful pouring. Monitor the temperature of the quench vessel to ensure it does not rise excessively.
-
Precipitation/Extraction: If the product precipitates as a solid, continue stirring until the quench is complete, then isolate by filtration. If it remains in solution or oils out, proceed to extraction.
-
Neutralization & Extraction: Cool the aqueous mixture and slowly add a chilled aqueous base (e.g., 50% NaOH) to adjust the pH for optimal product isolation. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash and Dry: Combine the organic extracts, wash with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by recrystallization or column chromatography.
Diagram 2: Workflow for Troubleshooting Poor Yield
This diagram illustrates a logical path for diagnosing and solving issues related to low product yield in a scaled-up nitration reaction.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Nitro and 5-Nitropyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The Electronic Landscape: Why Position Matters
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2.[1] The introduction of a strongly electron-withdrawing nitro (-NO₂) group significantly modulates the electron density of the ring, but its placement at the 3- or 5-position results in distinct chemical behaviors.
-
3-Nitropyrazole: The nitro group at the C3 position primarily withdraws electron density from the adjacent N2 and C4 atoms.
-
5-Nitropyrazole: Due to tautomerism, 3-nitropyrazole and 5-nitropyrazole can be considered the same compound, often referred to as 3(5)-nitropyrazole.[2][3] However, upon N-substitution, the isomers become distinct. In a 1-substituted 5-nitropyrazole, the nitro group exerts a strong electron-withdrawing effect on the C4 and N1 atoms.
This differential electronic influence is the cornerstone of their varied reactivity profiles, particularly in reactions involving the ring nitrogens and susceptibility to nucleophilic attack.
Comparative Reactivity Analysis
The N-H proton of unsubstituted nitropyrazoles is acidic. The position of the nitro group influences the stability of the resulting pyrazolate anion. The predicted pKa for 3(5)-nitropyrazole is approximately 8.32.[2] The electron-withdrawing nitro group stabilizes the negative charge of the conjugate base through resonance.
N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 substituted products.[4] The regioselectivity of this reaction is influenced by factors such as the steric bulk of the alkylating agent and the reaction conditions (base and solvent).[5][6] For nitropyrazoles, the electronic influence of the nitro group also plays a crucial role.
The pyrazole ring itself is susceptible to electrophilic attack, primarily at the C4 position.[7] However, the presence of a deactivating nitro group makes both 3-nitro and 5-nitropyrazole isomers significantly less reactive towards electrophiles than the parent pyrazole. Reactions like nitration or sulfonation require harsh conditions.[8][9][10] While kinetic studies have been performed on the nitration of substituted nitropyrazoles, direct comparative data on the relative rates of EAS for simple 3- and 5-nitropyrazoles is sparse due to this low reactivity.[8]
Nucleophilic aromatic substitution (SNAr) is where the differences between the N-substituted isomers become most pronounced. An SNAr reaction requires an electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer intermediate.[11][12][13]
Studies have conclusively shown that in N-substituted nitropyrazoles, the nitro group at the 5-position is significantly more reactive and prone to displacement by nucleophiles than a nitro group at the 3-position .[14] This is a critical distinction for synthetic chemists. For instance, in reactions with various S-, O-, and N-nucleophiles, 1-methyl-5-nitropyrazole-4-carbonitrile shows much higher reactivity of the nitro group compared to its 1-methyl-3-nitropyrazole counterpart.[14] Similarly, in N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the 3-position, while in 1,4-dimethyl-3,5-dinitropyrazole, it is the 5-NO₂ group that is displaced.[15] This enhanced reactivity is attributed to the greater ability of the pyrazole ring to stabilize the intermediate anion when the attack occurs at the C5 position in an N1-substituted ring.
This differential reactivity is also observed in more complex systems. In 1-methoxymethyl-3,4,5-trinitropyrazole, nucleophilic attack occurs regioselectively at the C5 position.[15] In contrast, the parent 3,4,5-trinitro-1H-pyrazole undergoes substitution at the C4 position.[16]
Quantitative Data Summary
| Property / Reaction | 3-Nitropyrazole Derivative | 5-Nitropyrazole Derivative | Key Insight |
| pKa (unsubstituted) | ~8.32[2] | ~8.32[2] | Tautomerism makes them equivalent in the unsubstituted form. |
| Nucleophilic Substitution | Nitro group at C3 is less reactive.[14] | Nitro group at C5 is much more reactive and readily displaced.[14][15] | The C5 position is more activated towards nucleophilic attack in N-substituted pyrazoles. |
Experimental Protocols
This protocol provides a general method for the N-alkylation of 3(5)-nitropyrazole, which typically yields a mixture of 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole isomers. The separation of these isomers is crucial for subsequent comparative studies.
Materials:
-
3(5)-Nitropyrazole
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[17]
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)[5]
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3(5)-nitropyrazole (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add the alkyl halide (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature (or heat to 50-60 °C if necessary) and monitor its progress by TLC or LC-MS.[17]
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product mixture.
-
Purify and separate the 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers using silica gel column chromatography.
Causality: The choice of a polar aprotic solvent like DMF or MeCN facilitates the dissolution of the pyrazole and its salt.[17] A base like K₂CO₃ is sufficient for deprotonation, though a stronger base like NaH can be used for less reactive alkylating agents.[5][18] The regioselectivity can be influenced by the reaction conditions; for example, different bases and solvents can favor one isomer over the other, though a mixture is common.[4]
Visualization of Key Concepts
Caption: General workflow for the N-alkylation of 3(5)-nitropyrazole leading to isomeric products.
Caption: S(N)Ar mechanism showing displacement of the C5-nitro group.
Conclusion and Synthetic Outlook
The key takeaway for synthetic chemists is the pronounced difference in susceptibility to nucleophilic aromatic substitution between N-substituted 3-nitro and 5-nitropyrazole isomers. The nitro group at the C5 position is significantly more labile and can be readily displaced by a variety of nucleophiles.[14][15] In contrast, the C3-nitro isomer is relatively inert under similar conditions.
This understanding allows for strategic synthetic planning:
-
For SNAr reactions: A 1-substituted-5-nitropyrazole is the isomer of choice when the goal is to introduce a nucleophile onto the pyrazole ring by displacing the nitro group.
-
For stability: If the nitro group is intended to remain in the final molecule as a directing group or for its electronic properties, the 3-nitro isomer offers greater stability against nucleophilic attack.
This comparative guide provides the foundational knowledge, supported by literature evidence, to enable researchers to make informed decisions in the design and execution of synthetic routes involving these versatile heterocyclic building blocks.
References
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Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. RSC Publishing. Retrieved from [Link]
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Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Kormanov, A. V., & Sheremetev, A. B. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Retrieved from [Link]
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Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Suponitsky, K. Y., & Sheremetev, A. B. (2010). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Retrieved from [Link]
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Snyder, J. L., et al. (2017). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. National Institutes of Health. Retrieved from [Link]
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Ribeiro, I. C. C., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]
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Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]
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Miller, T. A., & Dudley, G. B. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
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Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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University of Tartu. (n.d.). pKa values of nitrogen heterocycles. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3-Nitropyrazole. PubChem. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pyrazole, 3-nitro- (CAS 26621-44-3). Retrieved from [Link]
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Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
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ResearchGate. (n.d.). A) Reaction of 3,4,5‐trinitropyrazole with nucleophiles; B) Molecular.... Retrieved from [Link]
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American Chemical Society. (2010). Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 5-nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of Pyrazole Carboxamide Derivatives
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, lauded for its synthetic tractability and the diverse array of biological activities its derivatives exhibit. This guide provides an in-depth comparison of various pyrazole carboxamide derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. We will delve into the structure-activity relationships that govern their potency and selectivity, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Pyrazole Carboxamide Core: A Privileged Scaffold
The versatility of the pyrazole carboxamide core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The general synthetic strategy often involves the construction of a pyrazole carboxylic acid core, followed by an amide coupling reaction with a desired amine. This modular approach enables the creation of large libraries of derivatives for screening against various biological targets.
Below is a generalized workflow for the synthesis of pyrazole carboxamide derivatives.
Caption: Generalized synthetic workflow for pyrazole carboxamide derivatives.
I. Anticancer Activity of Pyrazole Carboxamide Derivatives
A significant number of pyrazole carboxamide derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse, ranging from kinase inhibition to the induction of apoptosis and DNA interaction.
A. Kinase Inhibition in Oncology
Many pyrazole carboxamides exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
The inhibitory potency and selectivity of these derivatives are highly dependent on the substituents on the pyrazole ring and the carboxamide moiety. For instance, in a series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives targeting Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), a piperazine group in the hydrophilic pocket, a benzene ring as a linker, and a bulkier fused ring in the deep hydrophobic pocket were found to be beneficial for potent kinase inhibitory activity.[1]
The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected pyrazole carboxamide derivatives.
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line | Antiproliferative IC50 (nM) | Reference |
| 8t | FLT3 | 0.089 | MV4-11 (AML) | 1.22 | [1] |
| CDK2 | 0.719 | ||||
| CDK4 | 0.770 | ||||
| FN-1501 | FLT3 | 2.33 | MV4-11 (AML) | - | [1] |
| CDK2 | 1.02 | ||||
| CDK4 | 0.39 | ||||
| Compound 6k | Aurora Kinase A | 16.3 | HeLa | 430 | |
| Aurora Kinase B | 20.2 | HepG2 | 670 | ||
| Ruxolitinib | JAK1, JAK2 | ~3 | - | - | [2] |
| Gandotinib | JAK2 | - | - | - | [2] |
Data presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the target's activity or cell proliferation.
The inhibition of kinases like FLT3 and CDKs by pyrazole carboxamide derivatives disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. For instance, inhibiting the PI3K/Akt pathway can lead to the induction of apoptosis. Some derivatives have been shown to affect the phosphorylation of AKT and c-RAF.[3]
Caption: Inhibition of receptor tyrosine kinases by pyrazole carboxamides can block pro-survival signaling.
B. Non-Kinase Anticancer Mechanisms
Some pyrazole carboxamide derivatives exhibit anticancer activity through mechanisms other than kinase inhibition, such as inducing apoptosis via reactive oxygen species (ROS) generation or interacting with DNA. For example, certain derivatives have been shown to induce apoptosis in triple-negative breast cancer cells by increasing intracellular ROS levels, which in turn activates the caspase-3 signaling pathway.[4] Other studies have demonstrated that some pyrazole carboxamides can bind to the minor groove of DNA and exhibit DNA cleavage activity.[5]
II. Antimicrobial Activity of Pyrazole Carboxamide Derivatives
The pyrazole carboxamide scaffold is also a promising framework for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.
A. Antibacterial Derivatives
Several pyrazole carboxamide derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for many of these compounds is still under investigation, but some are believed to target essential bacterial enzymes.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole carboxamide derivatives against various bacterial strains. A lower MIC value indicates greater antibacterial potency.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 21a | Staphylococcus aureus | 62.5 | [6] |
| Escherichia coli | 125 | [6] | |
| Compound 18 | Escherichia coli | <1 | [7] |
| Klebsiella pneumoniae | <1 | [7] | |
| Pseudomonas aeruginosa | <1 | [7] | |
| Compound 19 | Staphylococcus aureus | 0.12-0.98 | [7] |
| Staphylococcus epidermidis | 0.12-0.98 | [7] | |
| Bacillus subtilis | 0.12-0.98 | [7] | |
| Compound 10 | Bacillus subtilis | 1 | [8] |
| Compound 17 | Bacillus subtilis | 1 | [8] |
MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth.
B. Antifungal Derivatives: Succinate Dehydrogenase Inhibitors
A significant class of antifungal pyrazole carboxamides functions by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.
These derivatives act as potent SDH inhibitors (SDHIs). Molecular docking studies have shown that these compounds can bind to the active site of fungal SDH. This inhibition leads to a reduction in mycelial density and can cause abnormal mitochondrial morphology.[9]
The following table compares the antifungal efficacy (EC50) of several pyrazole carboxamide SDHIs against various fungal pathogens.
| Compound ID | Fungal Pathogen | In Vitro EC50 (mg/L) | Reference |
| SCU3038 | Rhizoctonia solani | 0.016 | |
| Fluxapyroxad (Commercial) | Rhizoctonia solani | 0.033 | |
| Compound 9ac | Rhizoctonia cerealis | 1.1-4.9 | |
| Thifluzamide (Commercial) | Rhizoctonia cerealis | 23.1 | |
| Compound 9cd | Sclerotinia sclerotiorum | 0.8 | |
| Thifluzamide (Commercial) | Sclerotinia sclerotiorum | 4.9 |
EC50 values represent the concentration of the compound that causes a 50% reduction in fungal growth.
III. Experimental Protocols
To ensure the validity and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key biological assays used to evaluate the activity of pyrazole carboxamide derivatives.
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Pyrazole carboxamide inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the pyrazole carboxamide inhibitor in 100% DMSO. Perform serial dilutions in DMSO.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well. b. Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 5 µL of the substrate/ATP mixture. d. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
B. MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][11]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Pyrazole carboxamide derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Cell Treatment: Replace the medium with fresh medium containing serial dilutions of the pyrazole carboxamide derivative. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[11][12]
C. Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Pyrazole carboxamide derivative
-
Sterile 96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the pyrazole carboxamide derivative in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard) and then dilute it to the final desired concentration in the broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]
Conclusion
Pyrazole carboxamide derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antimicrobial, and kinase-inhibiting agents is well-documented and continues to be an active area of research. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation therapeutics with enhanced potency and selectivity. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of these and other novel chemical entities.
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Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. ACS Publications. Available at: [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]
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The Gold Standard: A Comparative Guide to X-ray Crystallography for Structure Confirmation of Pyrazole Derivatives
Introduction: The Unambiguous Structural Assignment of Pyrazole Derivatives
Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The biological activity of these compounds is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous confirmation of their molecular architecture is a critical step in the research and development pipeline. While several analytical techniques are available for structural elucidation, single-crystal X-ray crystallography remains the gold standard for providing definitive and high-resolution structural information.[3][4]
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of pyrazole derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to aid researchers in selecting the most appropriate methods for their specific needs.
The Decisive Power of X-ray Crystallography
X-ray crystallography is an experimental technique that determines the atomic and molecular structure of a crystal.[5] The crystalline nature of the sample causes a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, disorder, and other information. For pyrazole derivatives, this technique provides unequivocal evidence of the molecular structure, including the precise arrangement of atoms, bond lengths, bond angles, and stereochemistry.[3][4]
Core Strengths of X-ray Crystallography for Pyrazole Derivatives:
-
Unambiguous Structure Determination: It provides a direct visualization of the molecule's three-dimensional structure, resolving any ambiguity, especially in cases of regioisomerism or stereoisomerism, which are common in pyrazole synthesis.[6][7]
-
High Precision and Accuracy: The technique yields highly precise atomic coordinates, bond lengths, and angles, offering a detailed and accurate representation of the molecule's geometry in the solid state.
-
Absolute Stereochemistry: For chiral pyrazole derivatives, X-ray crystallography can determine the absolute configuration, which is crucial for understanding their pharmacological activity.
-
Solid-State Conformation and Intermolecular Interactions: It reveals the preferred conformation of the molecule in the solid state and provides valuable insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence physical properties and biological activity.
Experimental Workflow: From Powder to Picture
The journey from a synthesized pyrazole derivative to its crystal structure involves a meticulous workflow. Each step is critical to the success of the experiment.
Figure 1: A generalized experimental workflow for the structure determination of a pyrazole derivative using single-crystal X-ray crystallography.
Detailed Experimental Protocol for Single-Crystal X-ray Diffraction of a Pyrazole Derivative
This protocol outlines the key steps for obtaining a crystal structure of a synthesized pyrazole derivative.
1. Crystal Growth (The Art and Science):
-
Objective: To obtain single crystals of suitable size (typically 0.1-0.5 mm in all dimensions) and quality (well-defined faces, no cracks or defects).
-
Starting Material: A highly purified pyrazole derivative is essential. Impurities can inhibit crystallization or lead to poor-quality crystals.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture in which it is moderately soluble.[8] Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.[9]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface.
-
-
Screening and Optimization: It is often necessary to screen a wide range of solvents, concentrations, and temperatures to find the optimal conditions for crystal growth.[9]
2. Data Collection:
-
Objective: To measure the intensities of the diffracted X-ray beams from the single crystal.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.[3]
-
Procedure:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is typically cooled in a stream of cold nitrogen gas (around 100-120 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[3]
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice from the collected diffraction data.
-
Software: Specialized crystallographic software (e.g., SHELX, Olex2) is used for this process.
-
Procedure:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution (The "Phase Problem"): The measured intensities represent the amplitudes of the diffracted waves, but the phase information is lost.[10] The "phase problem" is solved using computational methods like direct methods or the Patterson function to generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
-
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary and often more readily accessible information. The choice of technique depends on the specific question being asked, the nature of the sample, and the available resources.
Figure 2: A conceptual diagram highlighting the primary strengths of different analytical techniques for the structural characterization of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. For pyrazole derivatives, it is particularly useful for:
-
Distinguishing Regioisomers: The synthesis of pyrazoles can often lead to the formation of different regioisomers. 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are invaluable for establishing the connectivity of atoms and unambiguously identifying the correct isomer.[6][11]
-
Studying Tautomerism: Pyrazole derivatives can exist as tautomers in solution. NMR spectroscopy can be used to study the tautomeric equilibrium and identify the major tautomeric form present under specific conditions.[11][12]
-
Conformational Analysis in Solution: While X-ray crystallography provides the solid-state conformation, NMR can provide insights into the conformational dynamics of the molecule in solution, which may be more relevant to its biological activity.
Causality in Experimental Choice: If the primary goal is to confirm the connectivity of a newly synthesized pyrazole and to understand its behavior in a biological (solution) environment, NMR is the initial method of choice. However, NMR alone cannot provide the high-resolution, three-dimensional picture that X-ray crystallography offers.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for:
-
Confirming Molecular Formula: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized pyrazole derivative.[13]
-
Separating and Identifying Isomers: GC-MS is particularly effective for separating and identifying volatile pyrazole isomers based on their retention times and fragmentation patterns.[14] The way a pyrazole isomer fragments in the mass spectrometer can provide clues about the positions of substituents on the ring.[15]
Causality in Experimental Choice: Mass spectrometry is a routine and essential technique for confirming the successful synthesis of the target compound and for assessing its purity, especially with respect to isomers. However, it does not provide information about the three-dimensional arrangement of atoms.
Computational Chemistry (DFT Calculations)
Density Functional Theory (DFT) calculations are a computational method used to predict the electronic structure of molecules. In the context of pyrazole derivatives, DFT can be used to:
-
Predict Stable Conformations: DFT can be used to calculate the relative energies of different possible conformations of a pyrazole derivative, providing insights into its likely structure.[16][17]
-
Simulate Spectroscopic Data: DFT calculations can predict NMR chemical shifts and IR vibrational frequencies.[18][19] Comparing these predicted values with experimental data can aid in the structural assignment.
-
Complement Experimental Data: DFT can provide a theoretical framework for understanding the experimental results obtained from X-ray crystallography and NMR spectroscopy.
Causality in Experimental Choice: DFT is not a standalone method for structure determination but serves as a powerful complementary tool. It is particularly useful for rationalizing observed structures and for predicting the properties of yet-to-be-synthesized derivatives.
Data-Driven Comparison
The following table provides a comparative summary of the key performance metrics for each technique in the context of pyrazole derivative structure confirmation.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (GC/LC-MS) | DFT Calculations |
| Primary Information | 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions | Connectivity, solution conformation, dynamics, tautomerism, isomer differentiation | Molecular weight, elemental formula, isomer separation, fragmentation patterns | Predicted geometry, electronic properties, simulated spectra |
| Sample Phase | Solid (single crystal) | Solution | Gas/Liquid | In silico (computational) |
| Key Advantage | Unambiguous and definitive structure | Information about solution-state behavior | High sensitivity and isomer separation capability | Predictive power and mechanistic insight |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain | Can be complex to interpret for complex molecules, provides an average structure in solution | Does not provide 3D structural information | Relies on approximations, requires experimental validation |
| Typical Sample Amount | µg to mg | mg | ng to µg | N/A |
| Time to Result | Days to weeks (including crystallization) | Hours to days | Minutes to hours | Hours to days |
Conclusion: An Integrated Approach to Structure Confirmation
While single-crystal X-ray crystallography stands as the definitive method for the structural confirmation of pyrazole derivatives, a comprehensive and robust characterization relies on an integrated approach. The synergy between X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational methods provides a self-validating system that ensures the highest level of scientific integrity.
-
Initial Confirmation: NMR and mass spectrometry are the workhorse techniques for the initial confirmation of a successful synthesis and for the identification of the correct isomer.
-
Definitive Proof: When a high-resolution, unambiguous three-dimensional structure is required, particularly for understanding structure-activity relationships or for patent applications, single-crystal X-ray crystallography is indispensable.
-
Theoretical Underpinning: DFT calculations provide a valuable theoretical framework that can aid in the interpretation of experimental data and guide future synthetic efforts.
By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to efficiently and accurately characterize novel pyrazole derivatives, accelerating the pace of discovery in this vital area of medicinal chemistry.
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Validating the purity of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate by HPLC
<-48> A Senior Application Scientist's Guide to Validating the Purity of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate by HPLC
Abstract
This guide provides a comprehensive framework for the purity validation of this compound, a critical process in pharmaceutical development and quality control. We will explore the rationale for selecting High-Performance Liquid Chromatography (HPLC) over other analytical techniques and present a detailed, validated method that adheres to the principles of scientific integrity and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are grounded in established scientific principles and align with the International Council for Harmonisation (ICH) guidelines, ensuring a self-validating and trustworthy analytical system.
Introduction: The Criticality of Purity in Pyrazole Derivatives
This compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is paramount.
This guide will focus on the validation of an HPLC method for this specific compound, a process that demonstrates the suitability of the analytical procedure for its intended purpose.[2] A validated method provides assurance that the results are accurate, reproducible, and reliable.[3]
Comparative Analysis of Analytical Techniques: Why HPLC?
While several chromatographic techniques are available for purity analysis, HPLC stands out as the preferred method for non-volatile and thermally labile compounds like many pharmaceutical ingredients.[4][5]
| Technique | Principle | Advantages for this Application | Limitations for this Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] | High resolution and sensitivity, suitable for non-volatile and thermally unstable compounds, quantitative accuracy.[7] | Higher cost compared to TLC.[8] |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8] | Excellent for volatile and thermally stable compounds.[4][5] | Not suitable for non-volatile compounds like the target analyte without derivatization, which can introduce errors. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on differential migration.[6] | Simple, rapid, and cost-effective for qualitative analysis and preliminary screening.[9] | Limited resolution and quantification capabilities compared to HPLC. |
Given the likely non-volatile nature of this compound, HPLC is the most appropriate technique, offering the necessary precision, accuracy, and sensitivity for rigorous purity validation in a pharmaceutical setting.
The HPLC Method: A Step-by-Step Protocol
The development and validation of an HPLC method require a systematic approach to optimize separation and ensure reliable results. The following protocol is a recommended starting point, which should be further optimized and validated according to the specific laboratory environment and equipment.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.[10]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for the separation of moderately polar compounds.
-
Mobile Phase: A gradient elution with Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water is a good starting point. A gradient allows for the effective separation of impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of the main compound. A photodiode array (PDA) detector is useful for this and for assessing peak purity.[11]
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution.
Method Validation Workflow
The validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[12][13][14]
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Regioisomeric Nitropyrazole Products
The synthesis of nitropyrazoles, a critical scaffold in pharmaceuticals and energetic materials, frequently presents a classic chemical challenge: the formation of regioisomeric mixtures.[1][2] The nitration of a pyrazole ring can yield distinct products, such as 3-nitro-, 4-nitro-, and 5-nitro-1H-pyrazole, each with unique physicochemical properties that can profoundly impact a final product's efficacy, safety, and stability. Consequently, the unambiguous identification and quantification of these isomers are not merely academic exercises; they are critical checkpoints in process development, quality control, and regulatory compliance.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these challenging products. We will move beyond simple data reporting to explore the underlying principles that make each method suitable for this task, offering field-proven insights and detailed protocols to ensure reliable, reproducible results.
The Challenge: Distinguishing Nitropyrazole Regioisomers
The core difficulty lies in the subtle structural differences between the isomers. For N-unsubstituted pyrazoles, the situation is further complicated by prototropic tautomerism, where the N-H proton can exchange between the two ring nitrogens, leading to an equilibrium between 3-nitropyrazole and 5-nitropyrazole.[3] A robust analytical strategy must be able to resolve these subtle, yet critical, structural variations.
Caption: Regioisomers and tautomeric forms of nitropyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for elucidating the precise structure of nitropyrazole isomers.[4] It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁵N), allowing for unambiguous assignment.
¹H NMR Spectroscopy: A First Look at the Ring Skeleton
Expertise & Causality: The electron-withdrawing nature of the nitro group (–NO₂) strongly deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield). The position and multiplicity of the proton signals are therefore direct reporters of the nitro group's location.
-
4-Nitropyrazole: Due to molecular symmetry, the protons at the C3 and C5 positions are chemically equivalent. This results in a single, sharp singlet in the aromatic region of the spectrum.[5]
-
3(5)-Nitropyrazole: This isomer lacks the symmetry of the 4-nitro variant. It displays two distinct signals for the ring protons (at C4 and C5/C3), which typically appear as doublets due to spin-spin coupling. The proton on the carbon adjacent to the nitro group will be the most deshielded.[5][6]
Trustworthiness - Self-Validating Protocol:
-
Sample Preparation: Weigh 5-10 mg of the nitropyrazole product and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing the N-H proton.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Typical Parameters: Spectral width of 15 ppm, pulse angle of 45°, relaxation delay of 2 seconds, and a minimum of 16 scans for good signal-to-noise.[7]
-
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and analyze their chemical shifts and coupling patterns to identify the isomers present.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Expertise & Causality: The effect of the nitro group is even more pronounced in ¹³C NMR. The carbon atom directly bonded to the nitro group (the ipso-carbon) is significantly deshielded and its signal is shifted far downfield.
-
4-Nitropyrazole: Exhibits two signals for the pyrazole ring carbons: one for the equivalent C3 and C5 carbons and one for the C4 carbon, which is strongly deshielded by the attached nitro group.
-
3(5)-Nitropyrazole: Shows three distinct carbon signals, with the ipso-carbon (C3 or C5) appearing at the highest chemical shift.[8]
¹⁵N NMR Spectroscopy: The Ultimate Arbiter
Expertise & Causality: ¹⁵N NMR is exceptionally sensitive to the electronic state of nitrogen atoms and is arguably the most reliable technique for both structural and tautomeric analysis of nitrogen-containing heterocycles.[4][9] The chemical shifts of the pyrazole ring nitrogens and the nitro group's nitrogen atom provide a unique fingerprint for each isomer.
-
Distinguishing N1 vs. N2: The pyrrole-like nitrogen (N-H) and the pyridine-like nitrogen (-N=) have distinct chemical shifts, allowing for clear differentiation.
-
Nitro Group Signature: The chemical shift of the –NO₂ nitrogen provides an additional, unambiguous data point for confirming the isomer's identity.
Due to the low natural abundance of the ¹⁵N isotope, direct 1D ¹⁵N NMR can be time-consuming. More often, 2D inverse-detected experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are used. This method correlates the nitrogen atoms to nearby protons, providing the ¹⁵N chemical shift information with much higher sensitivity.[10]
Comparative NMR Data Summary
| Compound | Spectroscopy | C3-H / C3 | C4-H / C4 | C5-H / C5 |
| 3-Nitro-1H-pyrazole | ¹H NMR (DMSO-d₆) | - | ~7.03 ppm (d) | ~8.03 ppm (d) |
| ¹³C NMR | ~150-160 ppm | ~110-115 ppm | ~130-135 ppm | |
| 4-Nitro-1H-pyrazole | ¹H NMR (DMSO-d₆) | ~8.26 ppm (s) | - | ~8.26 ppm (s) |
| ¹³C NMR | ~135-140 ppm | ~140-150 ppm | ~135-140 ppm | |
| Data compiled from literature values.[5][6][8] Chemical shifts are approximate and can vary with solvent and concentration. |
Infrared (IR) Spectroscopy: Rapid Functional Group Verification
Expertise & Causality: IR spectroscopy is a fast, non-destructive technique that confirms the presence of key functional groups by measuring their characteristic bond vibrations.[11] For nitropyrazoles, the most informative signals are the stretches of the nitro (NO₂) and amine (N-H) groups.
-
Nitro Group: The presence of a nitro group is unequivocally confirmed by two strong absorption bands: the asymmetric stretch (νas) typically between 1520-1560 cm⁻¹ and the symmetric stretch (νs) between 1340-1360 cm⁻¹.[5]
-
N-H Group: A broad absorption band in the 3100-3200 cm⁻¹ region confirms the presence of the N-H bond of the pyrazole ring.[5]
While IR spectroscopy is excellent for confirming a successful nitration, it is generally less effective than NMR for distinguishing between C-nitro regioisomers. The vibrational frequencies are influenced by the overall molecular symmetry and electronic structure, leading to subtle shifts in the fingerprint region (<1500 cm⁻¹), but these differences are often too small for definitive assignment without authentic reference standards.[5]
Trustworthiness - Self-Validating Protocol (ATR Method):
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the key absorption bands corresponding to the NO₂ and N-H groups.[7]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (ring) | Stretching | 3100 - 3200 (broad) |
| C-H (ring) | Stretching | 3000 - 3100 |
| NO₂ | Asymmetric Stretch | 1520 - 1560 (strong) |
| NO₂ | Symmetric Stretch | 1340 - 1360 (strong) |
| Data based on typical values for nitroaromatic compounds.[5] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. While all regioisomers will have the identical molecular weight, their fragmentation pathways can differ, offering clues to their structure.
-
Molecular Ion Peak (M⁺•): All mononitropyrazole isomers (C₃H₃N₃O₂) will exhibit a molecular ion peak at an m/z of 113 under Electron Ionization (EI) conditions, confirming the elemental composition.[5]
-
Fragmentation Analysis: The primary utility for isomer differentiation lies in analyzing the relative abundances of fragment ions. Common fragmentation pathways for nitroaromatic compounds include the loss of •NO₂ (M-46), •NO (M-30), and O.[12] The stability of the resulting fragment ions can differ based on the original position of the nitro group, leading to variations in the mass spectrum that can help distinguish the isomers. However, like IR, this method is most reliable when comparing the data against known standards.
Integrated Analytical Workflow
For a robust and efficient characterization of an unknown nitropyrazole reaction product, a multi-technique approach is essential. No single technique provides a complete picture with absolute certainty as efficiently as an integrated workflow.
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A Comparative Guide to the Synthesis of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate: Shifting Paradigms in Nitration Chemistry
In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate stands as a valuable building block, its utility stemming from the reactive nitro group and the versatile pyrazole core. The traditional approach to its synthesis, relying on the potent but hazardous combination of mixed nitric and sulfuric acids, is increasingly being scrutinized for its environmental and safety shortcomings. This guide provides a comprehensive comparison of the conventional method with modern, alternative nitrating reagents, offering researchers and process chemists the data-driven insights needed to make informed decisions in their synthetic endeavors.
The Conventional Approach: A Double-Edged Sword
The established method for introducing a nitro group onto the pyrazole ring is through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.
Reaction Pathway:
Caption: Nitration using 5-methyl-1,3-dinitro-1H-pyrazole.
The use of this N-nitropyrazole reagent offers several advantages. The reaction is typically carried out in common organic solvents like acetonitrile (MeCN) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in the presence of a Lewis acid catalyst, such as Yb(OTf)₃ or In(OTf)₃.[1][2] These conditions are significantly milder than those of mixed acid nitration, allowing for better control and selectivity. Moreover, the pyrazole byproduct can often be recovered and reused, improving the atom economy of the process.[1][2] While the reagent itself has a medium sensitivity, the overall process is considered safer due to the absence of strong, corrosive acids.[1][3]
Experimental Protocol: 5-Methyl-1,3-dinitro-1H-pyrazole
[1][2] In a typical procedure, a mixture of the substrate (1.0 eq), 5-methyl-1,3-dinitro-1H-pyrazole (1.2-1.5 eq), and a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) in a suitable solvent (e.g., acetonitrile) is heated at 80 °C for approximately 16 hours. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired nitrated product.
Alternative 2: Dinitrogen Pentoxide (N₂O₅) - A Clean and Efficient Nitrating Agent
Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that has been gaining attention as a "green" alternative to mixed acids.[4] It can be used in various solvents, and its reactions are often cleaner, producing nitric acid as the only byproduct, which can be more easily managed than the large volumes of mixed acid waste.[5][6][7]
Reaction Pathway:
Caption: Nitration using dinitrogen pentoxide.
The use of N₂O₅ offers high reactivity under mild conditions, often at or below room temperature, which can lead to improved selectivity and reduced byproduct formation.[4] Recent developments have explored its use in environmentally benign solvents like liquefied 1,1,1,2-tetrafluoroethane (TFE), which can be easily recovered and reused.[4] However, N₂O₅ is a strong oxidizer and can form explosive mixtures with organic compounds, necessitating careful handling and appropriate safety measures.[7][8]
Experimental Protocol: Dinitrogen Pentoxide (N₂O₅)
A solution of dinitrogen pentoxide in a suitable solvent (e.g., dichloromethane or liquefied TFE) is prepared. To a cooled (0-20 °C) solution of Methyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in the same solvent, the N₂O₅ solution is added portion-wise. The reaction is monitored by TLC and, upon completion, is quenched by the addition of a suitable reagent. The solvent is then removed, and the product is isolated and purified.
Performance Comparison
| Feature | Conventional (HNO₃/H₂SO₄) | 5-Methyl-1,3-dinitro-1H-pyrazole | Dinitrogen Pentoxide (N₂O₅) |
| Reagent | Mixed concentrated acids | Solid N-nitro compound | Solid/Gas |
| Typical Yield | Good to Excellent (substrate dependent) | Good to Excellent (up to 97% for some arenes) [1][2] | Good to Excellent |
| Reaction Conditions | Harsh (strong acids, low temp.) | Mild (Lewis acid, 80 °C) [1][2] | Mild (0-20 °C) [4] |
| Selectivity | Moderate to Good | High, good functional group tolerance [1][2] | High |
| Safety Concerns | Highly corrosive, exothermic, potential for runaway reactions [5][9] | Medium sensitivity reagent, avoids strong acids [1][3] | Strong oxidizer, can form explosive mixtures [7][8] |
| Environmental Impact | High (large volume of acidic waste) [10] | Lower (recoverable pyrazole byproduct) [1][2] | Low (cleaner reaction, recyclable solvents) [4] |
Conclusion: A Strategic Shift Towards Greener Nitration
The synthesis of this compound, a key intermediate for further chemical exploration, is at a crossroads. While the conventional mixed-acid method remains a viable option, its significant safety and environmental drawbacks are undeniable. The emergence of alternative reagents like 5-methyl-1,3-dinitro-1H-pyrazole and dinitrogen pentoxide offers compelling advantages.
5-Methyl-1,3-dinitro-1H-pyrazole stands out for its operational simplicity, mild reaction conditions, and high yields, making it an attractive option for laboratory-scale synthesis and for substrates with sensitive functional groups. Its potential for byproduct recovery further enhances its green credentials.
Dinitrogen pentoxide presents a highly efficient and clean alternative, particularly for larger-scale production where waste management is a critical factor. Its application in recyclable solvent systems further solidifies its position as a sustainable choice.
The selection of a nitrating agent will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available safety infrastructure. However, the data presented in this guide clearly indicates a paradigm shift towards safer and more environmentally benign nitration methodologies. As the chemical industry continues to embrace the principles of green chemistry, the adoption of these alternative reagents is not just a matter of choice, but a step towards a more sustainable and responsible future.
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. [Link]
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From N-H Nitration to Controllable Aromatic Mononitration and Dinitration-The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PubMed. [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
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Direct nitration of five membered heterocycles. ResearchGate. [Link]
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Synthetic Studies of Dinitrogen Pentoxide (N2O5). DTIC. [Link]
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Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. ChemistrySelect. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]
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A Comparative Guide to Pyrazole Synthesis: A Critical Analysis of Synthetic Efficiency for the Modern Researcher
For the discerning researcher, scientist, and drug development professional, the pyrazole nucleus represents a cornerstone of modern medicinal chemistry. Its prevalence in a myriad of blockbuster pharmaceuticals underscores the critical need for efficient and scalable synthetic routes. This guide provides an in-depth comparative analysis of the most pertinent methods for pyrazole synthesis, moving beyond a mere recitation of protocols to offer a nuanced perspective on the causality behind experimental choices and the practical implications for laboratory and industrial applications. We will dissect the classical Knorr synthesis, explore cycloaddition strategies, and evaluate the impact of modern energy sources like microwave and ultrasound irradiation, all supported by robust experimental data.
The Enduring Legacy and Modern Imperatives of Pyrazole Synthesis
The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. First described by Knorr in 1883, this privileged structure has demonstrated a remarkable range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The development of new, efficient, and sustainable methods for the synthesis of functionalized pyrazoles remains a significant focus of contemporary organic chemistry.[2]
This guide will focus on the following key synthetic strategies:
-
The Knorr Pyrazole Synthesis: The foundational method involving the condensation of 1,3-dicarbonyl compounds with hydrazines.
-
Synthesis from α,β-Unsaturated Carbonyls: A versatile approach utilizing readily available starting materials.
-
Modern Energy-Assisted Syntheses: A comparative look at microwave and ultrasound-assisted methods that offer significant improvements in reaction times and yields.
-
One-Pot and Multicomponent Reactions: Advanced strategies that enhance atom economy and operational simplicity.
Classical Approaches: The Foundation of Pyrazole Chemistry
The Knorr Pyrazole Synthesis: A Timeless Workhorse
First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a cornerstone of pyrazole synthesis.[3][4] Its enduring popularity stems from the use of readily available starting materials and a generally straightforward procedure.[5]
Mechanism Deep Dive: The Knorr synthesis is typically acid-catalyzed.[3][6] The reaction initiates with the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[3] A critical consideration is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl is used, as the initial attack can occur at either carbonyl group.[3]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of a Phenyl-1H-pyrazole [7]
-
Materials: Aryl hydrazine, β-ketoester, ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve the appropriate aryl hydrazine and β-ketoester in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture under reflux at 75°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis from α,β-Unsaturated Carbonyls: Expanding the Scope
This method provides a versatile route to pyrazoles, particularly those with substitution patterns not easily accessible through the Knorr synthesis.[5] It typically involves a two-step process: the formation of a pyrazoline intermediate followed by oxidation.[8]
Mechanism Deep Dive: The reaction of an α,β-unsaturated carbonyl compound (like a chalcone) with a hydrazine proceeds via a Michael addition, where the hydrazine adds to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization to form a non-aromatic pyrazoline ring. Subsequent oxidation is then required to introduce the second double bond and form the stable aromatic pyrazole.[9]
Experimental Protocol: Synthesis from a Chalcone [8]
-
Materials: Chalcone, phenylhydrazine, ethanol, oxidizing agent (e.g., iodine).
-
Procedure:
-
To a solution of the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1 mmol) dropwise.
-
Heat the reaction mixture at 80°C under reflux for 4 hours to form the pyrazoline.
-
After cooling, add the oxidizing agent (e.g., iodine) and continue to stir at room temperature until the pyrazoline is fully converted to the pyrazole (monitored by TLC).
-
Work up the reaction mixture as appropriate for the chosen oxidizing agent.
-
Purify the product by recrystallization or column chromatography.
-
Modern Approaches: Accelerating Discovery with Enabling Technologies
The drive for more sustainable and efficient chemical processes has led to the adoption of modern energy sources that can dramatically reduce reaction times and improve yields.[10]
Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods.[7] The primary benefits of MAOS include drastically reduced reaction times and often higher product yields.[7][11]
Causality of Enhancement: Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This avoids the often slow and inefficient heat transfer associated with conventional oil baths or heating mantles. The result is a significant acceleration of reaction rates.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of a Phenyl-1H-pyrazole [7]
-
Materials: Aryl hydrazine, β-ketoester, ethanol, glacial acetic acid, microwave reactor.
-
Procedure:
-
In a microwave-safe vessel, combine the aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Work up and purify the product as described for the conventional method.
-
Ultrasound-Assisted Synthesis: The Power of Cavitation
Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of ultrasonic waves to induce chemical reactions.[12] The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized "hot spots" with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates.[12]
Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrazoles [13]
-
Materials: Oxonitrile, hydrazine hydrate, acetic acid, ultrasonic bath.
-
Procedure:
-
In a suitable vessel, dissolve the oxonitrile in acetic acid.
-
Add hydrazine hydrate to the solution.
-
Place the vessel in an ultrasonic bath and sonicate for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture and purify the product.
-
Advanced Strategies: One-Pot and Multicomponent Reactions
These advanced synthetic methodologies aim to improve efficiency by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification.[14]
One-Pot Synthesis
In a one-pot synthesis, sequential reactions are carried out in a single reactor without the isolation of intermediates. This approach is highly desirable as it minimizes handling and purification steps. A notable example is the synthesis of pyrazoles from arenes and carboxylic acids, which proceeds through the in-situ formation of ketones and β-diketones followed by cyclization with hydrazine.[15]
Multicomponent Reactions (MCRs)
MCRs are one-pot reactions in which three or more starting materials react to form a product that contains significant portions of all the initial reactants. These reactions are highly atom-economical and allow for the rapid generation of molecular complexity. For pyrazole synthesis, MCRs can be designed to construct the pyrazole ring with diverse functionalities in a single step.
Experimental Protocol: Three-Component Synthesis of a Pyrazole
-
Materials: Enaminone, benzaldehyde, hydrazine dihydrochloride, water, ammonium acetate.
-
Procedure:
-
In a reaction vessel, combine the enaminone (1 mmol), benzaldehyde (1 mmol), hydrazine dihydrochloride (1 mmol), and a catalytic amount of ammonium acetate.
-
Add water as the solvent and heat the mixture under reflux for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, the product can often be isolated by simple filtration after cooling the reaction mixture.
-
Further purification can be achieved by recrystallization if necessary.
-
Comparative Analysis of Synthetic Efficiency
The choice of synthetic method is a critical decision that impacts not only the success of the synthesis but also its overall efficiency and sustainability. The following table provides a comparative summary of the key performance indicators for the discussed methods.
| Method | Starting Materials | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Knorr Synthesis (Conventional) | 1,3-Dicarbonyl, Hydrazine | 2-9 hours[7][11] | 72-90%[7] | Readily available starting materials, straightforward procedure. | Long reaction times, potential for regioisomer formation.[3] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Carbonyl, Hydrazine | 4-6 hours[16] | 66-88%[8] | Wide availability of starting materials. | Requires an additional oxidation step, which can add complexity.[8] |
| Microwave-Assisted Synthesis | Varies (e.g., 1,3-Dicarbonyl, Hydrazine) | 1-10 minutes[7][11] | 79-98%[7][11] | Dramatically reduced reaction times, often higher yields.[7] | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted Synthesis | Varies (e.g., Chalcones, Hydrazine) | 1-2 hours[13] | Good to excellent yields[17] | Reduced reaction times compared to conventional methods. | Yield and time improvements may not be as dramatic as with microwave synthesis.[18] |
| One-Pot/Multicomponent Synthesis | Varies (e.g., Aldehyde, Ketone, Hydrazine) | 1-3 hours[19] | Good to excellent yields[19] | High atom economy, operational simplicity, access to complex molecules in one pot. | Optimization of reaction conditions for multiple components can be challenging. |
Conclusion: A Strategic Approach to Pyrazole Synthesis
The synthesis of pyrazoles has evolved significantly from the foundational Knorr reaction. While classical methods remain valuable for their simplicity and the use of readily available starting materials, modern energy-assisted techniques and advanced one-pot strategies offer compelling advantages in terms of efficiency, speed, and sustainability.
For rapid lead optimization and library synthesis in a drug discovery setting, microwave-assisted synthesis is often the superior choice due to its dramatically reduced reaction times and high yields. For large-scale synthesis where cost and operational simplicity are paramount, a well-optimized one-pot or multicomponent reaction may be the most strategic option. The classical Knorr synthesis and the use of α,β-unsaturated carbonyls continue to be reliable and versatile methods, particularly when specialized equipment is not available.
Ultimately, the optimal method for pyrazole synthesis depends on the specific target molecule, the available resources, and the desired scale of the reaction. By understanding the underlying principles and comparative efficiencies of these diverse synthetic routes, researchers can make informed decisions to accelerate their research and development efforts.
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A Researcher's Guide to Navigating the Selectivity Landscape of Pyrazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone of modern medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its versatility has led to the development of potent inhibitors for a wide array of enzymes, particularly protein kinases, which are pivotal in oncology and immunology.[3][4] However, the very nature of enzyme active sites, especially the conserved ATP-binding pocket of kinases, presents a significant challenge: ensuring inhibitor selectivity.[5] Off-target activity can lead to unforeseen toxicities or polypharmacology, making a thorough understanding and rigorous assessment of cross-reactivity a critical, non-negotiable step in the development of any novel pyrazole-based inhibitor.[3][6]
This guide provides an in-depth comparison of state-of-the-art methodologies for evaluating the cross-reactivity of pyrazole-based enzyme inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, enabling you to design and interpret selectivity studies with confidence and scientific integrity.
The Rationale for Rigorous Cross-Reactivity Profiling
The pyrazole ring and its derivatives are considered "privileged structures" in medicinal chemistry due to their ability to form key interactions with enzyme active sites, such as hydrogen bonds.[7][8] However, this same interactive potential can lead to binding with unintended targets. For multi-targeted inhibitors like Sunitinib, some "off-target" effects are harnessed for therapeutic benefit, while others contribute to adverse events.[6][9] Conversely, for inhibitors designed to be highly selective, any significant off-target binding can compromise their safety and efficacy profile.
Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of understanding a compound's mechanism of action and predicting its clinical behavior.[1][2] The US Food and Drug Administration (FDA) provides clear guidance on the necessity of in vitro studies to evaluate potential drug-drug interactions and off-target effects early in development.[2][10]
Core Methodologies for Assessing Inhibitor Cross-Reactivity
A multi-pronged approach is essential for a comprehensive assessment of inhibitor selectivity. Here, we compare three gold-standard methodologies: large-panel biochemical assays, cellular target engagement assays, and unbiased proteome-wide approaches.
Biochemical Assays: The Foundational Screen
Large-panel biochemical kinase assays are the workhorse of initial selectivity profiling. These assays quantify the interaction of an inhibitor with a large, purified panel of enzymes, typically kinases.
Causality Behind the Method: By screening against hundreds of kinases in a controlled, cell-free environment, researchers can rapidly identify a compound's potential on- and off-targets and determine its intrinsic inhibitory potency (IC50 or Kᵢ) against each. This provides a broad, foundational understanding of the inhibitor's selectivity landscape.[11]
Comparative Data for Pyrazole-Based Kinase Inhibitors:
The following table summarizes representative inhibitory activity of well-known pyrazole-based drugs against their primary targets and key off-targets. This data illustrates how substitutions on the pyrazole scaffold can dramatically influence selectivity.
| Compound | Primary Target(s) | IC₅₀/Kᵢ (nM) vs. Primary Target(s) | Key Off-Targets | IC₅₀/Kᵢ (nM) vs. Off-Targets | Reference(s) |
| Celecoxib | COX-2 | 0.3-5.1 | COX-1 | 1,500-15,000 | [12][13] |
| Sunitinib | VEGFRs, PDGFRs | 2-82 | AMPK, c-Kit, FLT3, RET | 10-100 (for many) | [6][9] |
| Tofacitinib | JAK1, JAK3 | 1-20 | JAK2 | 20-112 | [14][15] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | JAK3, TYK2 | 428, 19 | [14] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay, considered a gold standard for its direct measurement of enzymatic activity.[16][17]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a microplate, add the diluted inhibitor or DMSO (vehicle control), the purified recombinant kinase, and the specific peptide substrate.
-
Pre-incubation (for irreversible inhibitors): If the inhibitor is covalent, incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for binding.[16]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP to each well. The final ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate determination of competitive inhibition.[18][19]
-
Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction is within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP is washed away.
-
Detection: Add a scintillation cocktail to the filter plate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the background radioactivity (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value. The IC₅₀ can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration.[19][20][21]
Logical Workflow for Kinase Inhibition Assay:
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While biochemical assays are powerful, they do not account for cell permeability, target accessibility, or intracellular ATP concentrations. CETSA is a biophysical method that confirms direct binding of an inhibitor to its target in intact cells or tissue lysates.[22][23]
Causality Behind the Method: CETSA operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its thermal stability.[24] By heating cells treated with an inhibitor to various temperatures and then quantifying the amount of remaining soluble (non-denatured) target protein, a "melting curve" can be generated. A shift in this curve in the presence of the inhibitor provides direct evidence of target engagement in a physiologically relevant environment.[23][25]
Experimental Protocol: Western Blot-Based CETSA
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of the pyrazole-based inhibitor or a vehicle control for a specified duration.
-
Heating Step: Harvest the cells, wash them with PBS, and resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[22]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration to ensure equal loading. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. For each temperature, normalize the intensity to the non-heated control. Plot the percentage of soluble protein against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates stabilization and target engagement.
Logical Workflow for CETSA:
Caption: Key steps in a Western blot-based CETSA experiment.
Chemoproteomics: An Unbiased View of the Interactome
To discover completely unanticipated off-targets, unbiased methods are required. Chemoproteomics has emerged as a powerful tool to identify the full spectrum of proteins that interact with a small molecule in a complex biological system.[3][26]
Causality Behind the Method: This approach typically involves creating a chemical probe by modifying the inhibitor with a tag (e.g., biotin or an alkyne group for "click chemistry").[4][27] This probe is then used to "fish out" its binding partners from a cell lysate or even intact cells. The captured proteins are subsequently identified and quantified using mass spectrometry. A competition experiment, where the unmodified inhibitor is added to block the probe from binding to its true targets, is crucial for distinguishing specific from non-specific interactions.[28]
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of the pyrazole inhibitor that incorporates a reactive group (if the parent molecule is not already covalent) and a reporter tag (e.g., a terminal alkyne).
-
Cell Treatment: Treat one set of live cells or lysates with the unmodified pyrazole inhibitor and another set with a vehicle control (DMSO).
-
Probe Labeling: Add the alkyne-tagged chemical probe to both sets of samples. The probe will covalently label accessible reactive residues (e.g., cysteines) on proteins. In the sample pre-treated with the inhibitor, the true targets will be occupied and thus protected from probe labeling.[29]
-
Click Chemistry: Lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the probe-labeled proteins.[3]
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins from the proteome.
-
On-Bead Digestion and Mass Spectrometry: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and quantify their relative abundance in the inhibitor-treated versus vehicle-treated samples. Proteins that show a significant reduction in abundance in the inhibitor-treated sample are identified as specific targets or off-targets.[28]
Logical Workflow for Chemoproteomics:
Caption: Competitive chemoproteomics workflow for off-target identification.
Conclusion: An Integrated Strategy for Selectivity Profiling
No single method provides a complete picture of an inhibitor's cross-reactivity. A robust and self-validating strategy integrates these orthogonal approaches. The journey begins with broad biochemical screening to map the potential interaction landscape. Hits are then validated for bona fide target engagement in a cellular context using CETSA. Finally, unbiased chemoproteomic approaches can reveal unexpected off-targets that may have been missed by panel-based screens.
By understanding the principles and practicalities of these diverse techniques, researchers can build a comprehensive selectivity profile for their pyrazole-based inhibitors. This knowledge is paramount for interpreting biological data, anticipating potential toxicities, and ultimately, developing safer and more effective therapeutics.
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A Comparative Guide to the Biological Effects of Methyl vs. Ethyl Pyrazole Esters for Drug Development Professionals
This guide provides an in-depth technical comparison of the biological effects of methyl and ethyl pyrazole esters, designed for researchers, scientists, and drug development professionals. We will move beyond a simple list of properties to explore the causal relationships between the choice of alkyl ester and the resulting metabolic, pharmacokinetic, pharmacodynamic, and toxicological profiles of these promising heterocyclic compounds.
Introduction: The Strategic Choice of an Ester in Pyrazole-Based Drug Design
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to novel anticancer agents.[1][2] A common strategy in the development of pyrazole-based drugs is the incorporation of a carboxylic acid moiety to interact with biological targets. However, to optimize drug-like properties, this acid is often masked as an ester, creating a prodrug. The choice of the ester group, seemingly a minor structural tweak, is a critical strategic decision that profoundly influences the entire biological profile of the compound.
Alkyl esters can enhance properties like lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide focuses on the two most common choices—methyl and ethyl esters—to dissect how this single-carbon difference dictates a compound's journey through the body and its ultimate biological impact.
Comparative Analysis: Metabolism and Pharmacokinetics
The primary determinant of the biological differences between methyl and ethyl pyrazole esters lies in their metabolic fate. Both are substrates for ubiquitous endogenous enzymes, but the rate and byproducts of their metabolism differ significantly.
The Central Role of Esterase-Mediated Hydrolysis
The predominant metabolic pathway for both methyl and ethyl esters is hydrolysis by carboxylesterases, which are highly abundant in the liver, blood plasma, and small intestine.[4] This enzymatic cleavage converts the ester prodrug into the active pyrazole carboxylic acid and the corresponding alcohol (methanol or ethanol).
The rate of this hydrolysis is a key differentiator. Ethyl esters, being slightly more sterically hindered than methyl esters, are generally hydrolyzed more slowly.[4] This seemingly small difference has cascading effects on the pharmacokinetic profile:
-
Sustained Release: Slower hydrolysis of an ethyl ester can create a sustained-release effect, prolonging the presence of the active carboxylic acid in circulation and potentially allowing for less frequent dosing.
-
Prodrug Exposure: Conversely, a slower hydrolysis rate means the inactive ester prodrug circulates for longer. An example is the drug Telotristat ethyl, where the ethyl ester is rapidly hydrolyzed in vivo to its active form; a slower rate could alter systemic exposure and potentially introduce off-target effects.[5]
-
Lipophilicity and Absorption: The ethyl group imparts greater lipophilicity than the methyl group.[3] This can enhance membrane permeability and improve oral bioavailability, a significant advantage in drug design.
The metabolic conversion can be visualized as follows:
Caption: Metabolic pathway of pyrazole esters.
Summary of Pharmacokinetic Parameters
The choice of ester directly impacts key pharmacokinetic (PK) parameters. While direct head-to-head data for a single pyrazole core is sparse in the literature, the expected trends based on established metabolic principles are summarized below.
| Parameter | Methyl Pyrazole Ester | Ethyl Pyrazole Ester | Rationale |
| Rate of Hydrolysis | Faster | Slower | Less steric hindrance in the methyl group allows for more rapid enzymatic cleavage by esterases.[4] |
| Prodrug Half-life (t½) | Shorter | Longer | Slower hydrolysis leads to a longer residence time of the intact ester in circulation. |
| Active Drug Tmax | Shorter | Longer | Slower conversion to the active carboxylic acid results in a delayed time to reach maximum concentration. |
| Lipophilicity (LogP) | Lower | Higher | The addition of a methylene group increases the compound's lipophilicity.[3] |
| Oral Bioavailability | Potentially Lower | Potentially Higher | Increased lipophilicity can improve absorption across the gut wall.[3] |
Comparative Analysis: Pharmacodynamics and Efficacy
For most pyrazole esters designed as prodrugs, the pharmacodynamic (PD) activity is exerted by the carboxylic acid metabolite. In this case, the choice of methyl versus ethyl primarily modulates the PK/PD relationship—that is, the concentration and duration of the active drug at its target site. A slower-releasing ethyl ester might provide a more sustained target engagement compared to the more rapidly hydrolyzed methyl ester.
However, in some instances, the ester form itself may possess intrinsic biological activity.[6][7] In these cases, the structural difference can influence target binding:
-
Binding Affinity: The slightly larger and more lipophilic ethyl group may form more favorable van der Waals interactions within a hydrophobic binding pocket, potentially increasing affinity compared to the methyl analog. Conversely, it could also introduce a steric clash that reduces affinity.
-
Efficacy: Any change in binding affinity and residence time can directly impact the compound's potency, as measured by IC50 or EC50 values.
Direct comparison of intrinsic activity is essential, as demonstrated by studies evaluating various substituted pyrazole esters for their inhibitory effects on targets like COX-2 or protein kinases.[1][7][8]
Comparative Analysis: Toxicological Profile
A critical and often overlooked point of comparison is the toxicological profile, which is heavily influenced by the alcohol byproduct of hydrolysis.
| Feature | Methyl Pyrazole Ester | Ethyl Pyrazole Ester | Significance |
| Alcohol Metabolite | Methanol | Ethanol | This is the most significant toxicological differentiator. |
| Metabolite Toxicity | Methanol is metabolized by alcohol dehydrogenase to formaldehyde and then formic acid . These are highly toxic, causing severe metabolic acidosis and potential optic nerve damage. | Ethanol is metabolized to acetaldehyde and then acetic acid , which are significantly less toxic and readily enter central metabolism. | The potential for methanol-related toxicity is a major liability for methyl ester prodrugs, making ethyl esters a much safer alternative from a metabolic byproduct perspective. |
| Parent Compound | The toxicity of the parent pyrazole core must be independently assessed.[9] | The toxicity of the parent pyrazole core must be independently assessed.[9] | Core-related toxicity is independent of the ester choice but is a fundamental part of the overall safety profile. |
The choice of an ethyl ester over a methyl ester can significantly de-risk a drug development program by avoiding the formation of toxic methanol.
Key Experimental Protocols for Comparative Assessment
To empirically determine the biological differences between a methyl and ethyl pyrazole ester pair, a series of standardized, self-validating experiments should be conducted.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay directly compares the rate of ester hydrolysis.
Objective: To determine the intrinsic clearance rate and metabolic half-life (t½) of the methyl and ethyl esters.
Caption: Workflow for in vitro metabolic stability assay.
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and an NADPH regenerating system in a phosphate buffer (pH 7.4). Pre-warm to 37°C.
-
Initiation: Add the methyl or ethyl pyrazole ester (final concentration, e.g., 1 µM) to initiate the reaction. Include positive (high-turnover compound) and negative (no NADPH) controls.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the remaining parent ester.
-
Data Analysis: Plot the natural log of the percentage of remaining compound against time. The slope of the line is used to calculate the half-life (t½ = -0.693 / slope).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This experiment provides a real-world assessment of the ADME properties of both esters and their active metabolite.
Objective: To determine and compare key PK parameters (Cmax, Tmax, AUC, t½, F%) for the parent esters and the active carboxylic acid metabolite.
Caption: Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Dosing: Use two groups of rodents (e.g., Sprague-Dawley rats, n=3-5 per group). Administer the methyl ester to one group and the ethyl ester to the other via the intended clinical route (e.g., oral gavage, PO) and intravenously (IV) for bioavailability assessment.
-
Blood Sampling: Collect sparse or serial blood samples from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into anticoagulant-treated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Develop and validate an LC-MS/MS method to simultaneously quantify the parent ester (methyl or ethyl) and the common pyrazole carboxylic acid metabolite in the plasma samples.
-
PK Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance, volume of distribution, and half-life (t½). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
Conclusion and Recommendations
The choice between a methyl and an ethyl pyrazole ester is a critical decision in drug design with far-reaching consequences. While both can serve as effective prodrugs, they are not interchangeable.
-
Ethyl esters are generally favored due to their superior toxicological profile, as they produce ethanol instead of the highly toxic methanol upon hydrolysis. They also tend to have slower hydrolysis rates and higher lipophilicity, which can be leveraged to improve oral bioavailability and create a more sustained therapeutic effect.
-
Methyl esters may be considered if a very rapid conversion to the active acid is required and the anticipated therapeutic dose is low enough that methanol formation is not a significant safety concern.
Ultimately, the optimal choice is context-dependent and must be validated through rigorous experimental comparison. The protocols outlined in this guide provide a robust framework for generating the necessary data to make an informed, evidence-based decision, thereby optimizing the therapeutic potential and safety profile of novel pyrazole-based drug candidates.
References
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- International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.
- PubMed Central. Current status of pyrazole and its biological activities.
- MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- PubMed. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents.
- R Discovery. In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties.
- University of Zurich, Department of Chemistry. Optimizing Drug Properties Lead-to-Drug Design.
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- PubMed. Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Hazard Profile: Understanding the "Why" Behind the Procedure
Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate is a compound that demands respect. Its hazard profile is a composite of its functional groups:
-
The Nitro Group (-NO2): Nitroaromatic compounds are often toxic, mutagenic, and can be readily absorbed through the skin. A crucial characteristic is their potential for thermal instability, with some decomposing exothermically, posing a risk of explosion, especially in polynitrated forms.
-
The Pyrazole Ring: This heterocyclic moiety is a common scaffold in pharmacologically active molecules. While the ring itself is relatively stable, substituted pyrazoles can possess irritant properties. For instance, related pyrazole compounds are classified as skin and serious eye irritants.
-
The Carboxylate Ester Group (-COOCH3): While esters are generally less reactive than other carbonyl compounds, they are still susceptible to hydrolysis under acidic or basic conditions. Concentrated or contaminated carboxylic acids and their esters must be treated as hazardous waste.
Given this combination of potential hazards, this compound must be unequivocally classified as hazardous chemical waste . Improper disposal, such as discarding it in regular trash or pouring it down the drain, is a serious breach of safety protocols and environmental regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the proper Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect eyes from potential splashes and accidental contact, which could cause serious irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, absorption, and potential irritation. |
| Body Protection | A standard laboratory coat. | To protect the skin from accidental spills and contamination. |
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is waste segregation and professional handling. The following workflow provides a clear, actionable plan.
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, pipette tips, and gloves, should be placed in the same solid waste container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, dedicated liquid waste container for organic compounds.
-
Crucial "Don'ts":
-
Do not mix this waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.
-
Do not attempt to neutralize the compound unless you have a validated and approved protocol from your EHS office.
-
Step 2: Containerization
Place the segregated waste into a designated, sealable container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, with no cracks or leaks.
Step 3: Labeling
Proper labeling is a cornerstone of the "cradle-to-grave" management of hazardous materials as mandated by the Resource Conservation and Recovery Act (RCRA).[1] The label must be clearly legible and securely affixed to the container. It should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Any known hazard characteristics (e.g., "Toxic," "Irritant")
-
The date of accumulation
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:
-
Secure and accessible only to authorized personnel.
-
Well-ventilated.
-
Away from sources of heat, ignition, and incompatible materials.
Step 5: Documentation and Pickup Request
Follow your institution's established procedures for hazardous waste pickup. This typically involves completing a chemical waste pickup form, either online or in hard copy, and submitting it to your EHS department. This documentation is a critical part of the tracking system for hazardous waste.
Step 6: Professional Disposal
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[2] These companies are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, often through high-temperature incineration.
In Case of a Spill
Should a spill occur while handling this chemical, immediately evacuate the area and alert your supervisor. Follow your laboratory's established spill response procedure. For a small spill of solid material, you may be able to dampen the material with an inert absorbent like sand or vermiculite, then carefully sweep it into the hazardous waste container. Always prioritize your safety and do not attempt to clean up a large spill without proper training and equipment.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved January 7, 2026, from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved January 7, 2026, from [Link]
-
EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved January 7, 2026, from [Link]
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A Researcher's Guide to the Safe Handling of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
As scientific endeavors push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities become routine. Among these, Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound, presents a unique set of handling requirements that demand meticulous attention to safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][3]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[1][3]
-
Potential for Explosivity: Aromatic nitro compounds can be energetic and may pose an explosion risk under specific conditions, such as heating or shock, especially in the presence of reducing agents or bases.[4]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of PPE are paramount to minimizing exposure and ensuring personal safety. A tiered approach to PPE is recommended, with the level of protection escalating based on the experimental context.
Core PPE for All Handling Scenarios:
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[5] For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with goggles.[5]
-
Protective Clothing: A flame-resistant lab coat is required.[5] For larger quantities or tasks with a significant splash risk, a chemical-resistant apron over the lab coat is advisable.
-
Gloves: Due to the potential for skin irritation, appropriate chemical-resistant gloves are essential. Nitrile gloves are a common choice for general laboratory use. For prolonged contact or when handling larger quantities, double-gloving is recommended.[6] Always inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid skin contact.[7]
Enhanced PPE for Specific Operations:
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Core PPE + Respiratory Protection (N95 or higher) | To prevent inhalation of fine dust particles that can cause respiratory irritation.[1] |
| Dissolving and Solution Preparation | Core PPE | Standard protection against splashes and skin contact. |
| Running Reactions (Heating/Refluxing) | Core PPE + Face Shield | Increased risk of splashing and potential for vigorous reactions. |
| Work-up and Purification | Core PPE + Chemical-resistant apron | Potential for larger volume splashes of solvents and reaction mixtures. |
Experimental Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of this compound.
Operational Plans: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe handling of this compound at every stage.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[1]
-
The storage container should be tightly sealed to prevent exposure to moisture and air.[1]
-
Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.
Handling Procedures:
-
All manipulations of the solid compound, including weighing and transfer, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Avoid the generation of dust.[1]
-
Use appropriate tools (spatulas, weighing paper) to handle the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Be mindful of potential exothermic reactions when mixing with other reagents.
Emergency Procedures:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Do not let the product enter drains.[1] |
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of safe laboratory practice.
Waste Segregation:
-
Solid Waste: Unused or contaminated solid compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound and any solvents from the reaction or work-up should be collected in a separate, compatible, and clearly labeled waste container. Halogenated and non-halogenated waste streams should be segregated.
-
Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in a designated solid waste container.
Disposal Procedure:
-
All chemical waste must be treated as hazardous waste.[8]
-
Do not dispose of this compound or its solutions down the drain.[9]
-
All waste containers must be kept closed except when adding waste.[9]
-
Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office.[8] Follow their specific procedures for waste pickup and disposal.
Logical Flow for Waste Disposal
Caption: Step-by-step process for the safe and compliant disposal of chemical waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals. (2025, November). Benchchem.
- Methyl 3-nitro-1H-pyrazole-4-carboxylate Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Safety Data Sheet - methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET - 3-Methyl-4-nitro-1H-pyrazole. (2025, December 25). Fisher Scientific.
- Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
- Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (n.d.). ESSR.
- SAFETY DATA SHEET - 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET - 3-methyl-1-phenyl-5-pyrazolone. (2024, August 6). Sigma-Aldrich.
- Material Safety Data Sheet - Pyrazole, 98%. (n.d.). Cole-Parmer.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
- Safety Data Sheet. (2024, December 19). Fluorochem.
- Safety data sheet - 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. (2018, October 23). LGC Standards.
- 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide 139756-01-7. (n.d.). TCI Chemicals.
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.). OSHA.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
